Desloratadine N-Hydroxypiperidine
Description
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Properties
IUPAC Name |
13-chloro-2-(1-hydroxypiperidin-4-ylidene)-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O/c20-16-5-6-17-15(12-16)4-3-14-2-1-9-21-19(14)18(17)13-7-10-22(23)11-8-13/h1-2,5-6,9,12,23H,3-4,7-8,10-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMIBINHLAUROKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)Cl)C(=C3CCN(CC3)O)C4=C1C=CC=N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60705680 | |
| Record name | 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193725-73-3 | |
| Record name | 4-(8-Chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60705680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"Desloratadine N-Hydroxypiperidine" synthesis pathway
An In-depth Technical Guide to the Synthesis of Desloratadine N-Hydroxypiperidine
Authored by a Senior Application Scientist
Abstract
Desloratadine, a potent, non-sedating, long-acting histamine H1 receptor antagonist, is a major active metabolite of loratadine.[1][2] Its metabolic fate and the synthesis of its related compounds are of significant interest in drug development and medicinal chemistry. This technical guide provides a comprehensive overview of a proposed synthetic pathway for Desloratadine N-Hydroxypiperidine, a key related compound. This document is intended for researchers, scientists, and drug development professionals, offering in-depth chemical insights, a detailed experimental protocol, and a discussion of the underlying scientific principles.
Introduction: The Significance of Desloratadine and its N-Hydroxy Metabolite
Desloratadine, chemically known as 8-chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[2][3]cyclohepta[1,2-b]pyridine, is a cornerstone in the treatment of allergic conditions.[2][4] The study of its metabolites and related compounds is crucial for understanding its pharmacokinetic profile, identifying potential drug-drug interactions, and for the development of novel analogs with improved therapeutic properties. Desloratadine N-Hydroxypiperidine (CAS 1193725-73-3) is an N-hydroxy derivative of Desloratadine, representing a potential metabolic product or a synthetic intermediate for further functionalization.[3] The introduction of a hydroxyl group on the piperidine nitrogen can significantly alter the molecule's polarity, metabolic stability, and pharmacological activity.
This guide will focus on a proposed, scientifically grounded pathway for the synthesis of this target molecule, starting from the readily available Desloratadine.
Proposed Synthetic Pathway: From Desloratadine to its N-Hydroxypiperidine Derivative
The core of this synthesis involves the direct N-hydroxylation of the piperidine nitrogen in the Desloratadine molecule. This transformation can be achieved through a carefully controlled oxidation reaction. While the direct oxidation of the piperidine nitrogen in Desloratadine to the corresponding N-hydroxylamine is not extensively documented in readily available literature, the principles of N-oxidation of secondary amines are well-established in organic chemistry.
A plausible and efficient method for this transformation is the use of a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reagent is widely used for the oxidation of amines to N-oxides and, under controlled conditions, can lead to the formation of N-hydroxy derivatives. A similar approach has been documented for the oxidation of a Boc-protected Desloratadine intermediate to an N-oxide on the pyridine ring, demonstrating the feasibility of using oxidizing agents on the Desloratadine scaffold.[5]
Retrosynthetic Analysis
A retrosynthetic approach to Desloratadine N-Hydroxypiperidine logically points to Desloratadine as the immediate precursor. The key transformation is the introduction of a hydroxyl group onto the piperidine nitrogen atom.
Caption: Retrosynthetic approach for Desloratadine N-Hydroxypiperidine.
Forward Synthesis Pathway
The proposed forward synthesis involves the direct oxidation of Desloratadine using a suitable oxidizing agent.
Caption: Proposed forward synthesis of Desloratadine N-Hydroxypiperidine.
In-Depth Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of Desloratadine N-Hydroxypiperidine.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Desloratadine | Pharmaceutical Grade (≥98%) | Commercially Available | Starting material. |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Reagent Grade (≤77%) | Major Chemical Supplier | Oxidizing agent. Purity should be assayed before use. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Major Chemical Supplier | Reaction solvent. |
| Sodium bicarbonate (NaHCO₃) | Saturated Aqueous Solution | In-house preparation | For quenching the reaction. |
| Sodium sulfite (Na₂SO₃) | 10% Aqueous Solution | In-house preparation | For removing excess peroxide. |
| Magnesium sulfate (MgSO₄) | Anhydrous | Major Chemical Supplier | Drying agent. |
| Ethyl acetate | HPLC Grade | Major Chemical Supplier | For extraction and chromatography. |
| Hexanes | HPLC Grade | Major Chemical Supplier | For chromatography. |
| Silica Gel | 230-400 mesh | Major Chemical Supplier | For column chromatography. |
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, add Desloratadine (1.0 g, 3.22 mmol).
-
Dissolution: Add anhydrous dichloromethane (50 mL) to the flask and stir at room temperature until the Desloratadine is completely dissolved.
-
Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
-
Addition of Oxidizing Agent: Slowly add a solution of m-CPBA (0.72 g, approx. 3.22 mmol, assuming 77% purity) in dichloromethane (20 mL) to the reaction mixture dropwise over a period of 30 minutes. Maintain the temperature at 0 °C during the addition.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 7:3 v/v).
-
Quenching: Once the reaction is complete (as indicated by the consumption of the starting material on TLC), cool the mixture back to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (30 mL).
-
Workup: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with a 10% aqueous solution of sodium sulfite (2 x 20 mL) to remove excess peroxide, followed by saturated aqueous sodium bicarbonate (2 x 20 mL), and finally with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexanes to afford Desloratadine N-Hydroxypiperidine as a white to off-white solid.
Characterization
The identity and purity of the synthesized Desloratadine N-Hydroxypiperidine should be confirmed by standard analytical techniques, including:
-
¹H-NMR (Proton Nuclear Magnetic Resonance): To confirm the molecular structure.
-
Mass Spectrometry (MS): To verify the molecular weight (C₁₉H₁₉ClN₂O, Mol. Wt.: 326.8 g/mol ).[6]
-
High-Performance Liquid Chromatography (HPLC): To determine the purity.
-
Infrared Spectroscopy (IR): To identify functional groups.
Causality Behind Experimental Choices
-
Choice of Oxidizing Agent: m-CPBA is a mild and selective oxidizing agent suitable for the N-hydroxylation of amines. Its use minimizes the risk of over-oxidation or side reactions on the electron-rich aromatic rings of the Desloratadine scaffold.
-
Solvent Selection: Dichloromethane is an excellent solvent for Desloratadine and m-CPBA, and it is relatively inert under the reaction conditions.
-
Temperature Control: The reaction is initiated at 0 °C to control the exothermic nature of the oxidation and to enhance the selectivity of the reaction. Allowing the reaction to proceed at room temperature ensures a reasonable reaction rate.
-
Aqueous Workup: The use of sodium bicarbonate neutralizes the acidic by-product, m-chlorobenzoic acid. The sodium sulfite wash is crucial for quenching any unreacted peroxy acid, which can be hazardous.
-
Purification Method: Flash column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, such as the target molecule, from the non-polar starting material and polar impurities.
Trustworthiness and Self-Validation
The described protocol is designed to be a self-validating system. The progress of the reaction can be easily monitored by TLC, providing a clear indication of the reaction's endpoint. The purification by column chromatography allows for the isolation of the product with high purity, which can be verified by HPLC. The comprehensive characterization of the final product by NMR, MS, and IR will unequivocally confirm its identity and structure.
Conclusion
This technical guide outlines a robust and scientifically sound pathway for the synthesis of Desloratadine N-Hydroxypiperidine. By leveraging established principles of organic chemistry and providing a detailed experimental protocol, this document serves as a valuable resource for researchers in the fields of medicinal chemistry, drug metabolism, and synthetic organic chemistry. The successful synthesis and characterization of this compound will enable further studies into its pharmacological and toxicological properties.
References
- Design and synthesis of photoswitchable desloratadine ligands for histamine H1 receptor photopharmacology - PMC. (n.d.).
- US20070060756A1 - Process for the preparation of desloratadine - Google Patents. (2007, March 15).
- Desloratadine N-oxide | 169253-26-3 - SynThink Research Chemicals. (n.d.).
- DE60116902T2 - NEW DESLORATADINE SALTS, METHOD FOR THEIR SYNTHESIS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEREOF - Google Patents. (n.d.).
- Desloratadine | New Drug Approvals. (n.d.).
- Desloratadine N-Hydroxypiperidine | CAS 1193725-73-3 - Veeprho. (n.d.).
- Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine - JOCPR. (n.d.).
- Desloratadine N-hydroxypiperidine | CymitQuimica. (n.d.).
- Desloratadine N-oxide | CAS No- 169253-26-3 - Chemicea Pharmaceuticals. (n.d.).
- Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine - JOCPR. (n.d.).
- Synthesis, characterization, and stability study of desloratadine multicomponent crystal formation - PMC. (n.d.).
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- 1. DE60116902T2 - NEW DESLORATADINE SALTS, METHOD FOR THEIR SYNTHESIS AND PHARMACEUTICAL COMPOSITIONS CONTAINING THEREOF - Google Patents [patents.google.com]
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"Desloratadine N-Hydroxypiperidine" CAS number 1193725-73-3
CAS Number: 1193725-73-3 Chemical Name: 8-Chloro-6,11-dihydro-11-(1-hydroxy-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine[1][2][3][4]
Executive Summary & Chemical Significance
Desloratadine N-Hydroxypiperidine is a critical oxidative degradation product and potential metabolite of the second-generation antihistamine Desloratadine.[1] In the context of pharmaceutical development, it is classified as a structural alert impurity due to the N-hydroxy (hydroxylamine) moiety, which poses potential genotoxic risks.[1][4]
Under International Council for Harmonisation (ICH) guidelines Q3A/B (Impurities) and M7 (Mutagenic Impurities) , this compound requires rigorous characterization, control, and toxicological assessment.[3][4] This guide provides a comprehensive technical framework for its synthesis, analytical detection, and formation mechanism.
Physicochemical Profile
| Parameter | Data |
| Molecular Formula | C₁₉H₁₉ClN₂O |
| Molecular Weight | 326.82 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, Methanol; sparingly soluble in water |
| pKa (Calculated) | ~6.8 (Hydroxylamine group), ~4.2 (Pyridine) |
| LogP | ~2.5 - 3.0 (Estimated) |
Mechanistic Formation: The Oxidative Pathway
The formation of Desloratadine N-Hydroxypiperidine occurs primarily through oxidative stress on the secondary amine of the piperidine ring. Unlike N-oxides (formed on the pyridine nitrogen), the N-hydroxypiperidine is a hydroxylamine derivative.[1][3][4]
Degradation Logic
In solid-state or solution formulations, Desloratadine is susceptible to autoxidation initiated by:
-
Peroxides: Trace impurities in excipients (e.g., Povidone, PEG).[3][4]
-
Radical Initiators: Metal ions (Fe²⁺/Cu²⁺) catalyzing electron transfer.[3][4]
The mechanism proceeds via the abstraction of the amine proton or direct attack by reactive oxygen species (ROS), leading to the insertion of oxygen at the nitrogen center.
Visualization of Pathway
The following diagram illustrates the oxidative divergence of Desloratadine into its N-Hydroxy impurity versus other common degradants.
Caption: Divergent oxidative degradation pathways of Desloratadine leading to N-Hydroxypiperidine and related impurities.[1][3][4]
Protocol: Synthesis of Reference Standard
To quantify this impurity, a high-purity reference standard is required.[1] Direct oxidation often yields mixtures.[3][4] The following protocol utilizes a Benzoyl Peroxide route to selectively generate the hydroxylamine.
Reagents & Equipment
-
Substrate: Desloratadine base (>99%).
-
Buffer: Phosphate buffer (pH 10.5).
Step-by-Step Methodology
-
Activation (Benzoylation):
-
Hydrolysis:
-
Work-up:
-
Purification:
Analytical Characterization Strategy
Distinguishing the N-Hydroxypiperidine from the Pyridine N-Oxide is analytically challenging due to identical molecular weights (Isobaric, MW 326.8).[1][3][4] Separation relies on the difference in pKa and hydrophobicity.
HPLC Method Parameters
The following method ensures resolution between the parent drug, N-oxide, and N-hydroxy impurity.[1]
| Parameter | Condition |
| Column | Inertsil ODS-3V or Waters XBridge C18 (250 x 4.6 mm, 5 µm) |
| Mobile Phase A | 10 mM Ammonium Acetate buffer (pH 6.[1][3][4]5) |
| Mobile Phase B | Acetonitrile : Methanol (50:[1][3][4]50) |
| Gradient | 0-5 min: 20% B; 5-25 min: 20%→80% B; 25-30 min: 80% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 242 nm (primary) and 280 nm |
| Column Temp | 35°C |
| Retention Order | Desloratadine < N-Hydroxypiperidine < Pyridine N-Oxide (varies by pH) |
Mass Spectrometry (LC-MS/MS) Fragmentation
To confirm identity, monitor the fragmentation pattern.[1][3][4] The N-hydroxy group on the piperidine ring alters the fragmentation compared to the pyridine N-oxide.[1]
Analytical Workflow Diagram
Caption: Integrated analytical workflow for the detection and quantification of Desloratadine N-Hydroxypiperidine.
Regulatory & Toxicological Context
Under ICH M7 , N-hydroxy compounds (hydroxylamines) are often flagged as "Class 3" impurities (Alerting structure, unrelated to the drug structure's non-mutagenic profile) until proven otherwise via Ames testing.[1][3][4]
-
Genotoxicity Concern: Hydroxylamines can be metabolically activated to nitrenium ions, which are potent DNA alkylators.[4]
-
Control Strategy:
Recommendation: Conduct a bacterial reverse mutation assay (Ames test) on the synthesized reference standard to definitively classify its mutagenic potential.[3][4]
References
-
PubChem. (n.d.).[3][4][6][7] Desloratadine N-Hydroxypiperidine (Compound Summary). National Library of Medicine. Retrieved from [Link]
-
Veeprho Laboratories. (n.d.).[3][4] Desloratadine N-Hydroxypiperidine Reference Standard. Retrieved from [Link][1][3][4]
-
ICH Guidelines. (2017). M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals. International Council for Harmonisation.[3][4][8][9] Retrieved from [Link][1][3][4][10]
-
Tandel, F. B., et al. (2018).[3][4][11] Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology. Retrieved from [Link]
-
Qi, M., et al. (2015).[3][4] Degradation Pathways and Products of Loratadine and Desloratadine. Journal of Pharmaceutical and Biomedical Analysis. (Contextual citation on oxidative pathways).
Sources
- 1. Desloratadine N-hydroxypiperidine | CymitQuimica [cymitquimica.com]
- 2. Desloratadine N-Hydroxy Impurity - Opulent Pharma [opulentpharma.com]
- 3. BindingDB BDBM50335519 (S)-3,6-Diamino-hexanoic acid {(3S,9S,12S,15S)-3-((S)-6-hydroxy-2-imino-hexahydro-pyrimidin-4-yl)-9,12-bis-hydroxymethyl-2,5,8,11,14-pentaoxo-6-[1-ureido-meth-(Z)-ylidene]-1,4,7,10,13pentaaza-cyclohexadec-15-yl}-amide::4-Naphthalen-2-ylmethyl-4,5-dihydro-1H-imidazole::CHEMBL262777::Chloroorienticin B derivative::Glycopeptide antibiotic::Mannopeptimycin Glycopeptide::Mannopeptimycin glycopeptide analogue::N-demethylvancomycin derivative::Poly ethylene glycol derivative::Tuberactinomycin Analogue::Vancocin::Vancoled::Vancor::Viomycin derivative::vancomycin::vanomycin [bindingdb.org]
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- 11. researchgate.net [researchgate.net]
"Desloratadine N-Hydroxypiperidine" molecular weight
Topic: Characterization and Control of Desloratadine N-Hydroxypiperidine Content Type: Technical Whitepaper Audience: Pharmaceutical Scientists, Analytical Chemists, and DMPK Researchers
Molecular Characterization, Synthesis, and Analytical Control Strategy
Abstract This technical guide provides a comprehensive analysis of Desloratadine N-Hydroxypiperidine (CAS: 1193725-73-3), a critical oxidative impurity and metabolic intermediate of the antihistamine Desloratadine. While often conflated with ring-hydroxylated metabolites (e.g., 3-Hydroxydesloratadine), the N-hydroxypiperidine analog represents a distinct structural moiety (hydroxylamine) with unique physicochemical stability and mass spectrometric behavior. This document outlines the precise molecular weight calculations, synthetic pathways, and orthogonal analytical protocols required to distinguish this impurity from isobaric interferences in regulated environments.
Physicochemical Identity & Molecular Weight[1][2][3][4]
In drug development, "approximate" molecular weights are insufficient for high-resolution mass spectrometry (HRMS) confirmation. The precise characterization of Desloratadine N-Hydroxypiperidine relies on the specific isotopic contribution of the Chlorine atom (
Core Data Summary
| Property | Specification |
| Chemical Name | 8-Chloro-6,11-dihydro-11-(1-hydroxy-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine |
| Common Name | Desloratadine N-Hydroxypiperidine (N-Hydroxydesloratadine) |
| CAS Registry | 1193725-73-3 |
| Molecular Formula | |
| Molecular Weight (Average) | 326.82 g/mol |
| Monoisotopic Mass | 326.1186 Da (Calculated for |
| Structural Class | Tricyclic Antihistamine / Hydroxylamine (N-OH) |
The "Isobaric Trap"
Desloratadine N-Hydroxypiperidine is isobaric with the major active metabolite, 3-Hydroxydesloratadine (and 5/6-Hydroxydesloratadine). Both share the formula
-
Desloratadine MW: 310.82 g/mol .
-
N-Hydroxy Shift: +16.00 Da (Oxygen insertion).
-
Differentiation: Requires chromatographic resolution or distinct MS/MS fragmentation (See Section 3).
Formation Mechanism: Synthesis & Metabolism
Understanding the origin of this species is vital for controlling it as a degradation impurity (shelf-life) or identifying it as a transient metabolite (pharmacokinetics).
Chemical Synthesis (Reference Standard)
To generate the N-Hydroxypiperidine standard for QC qualification, direct oxidation of the secondary amine is performed. Unlike ring hydroxylation, which requires harsh conditions or enzymatic catalysis, the N-OH moiety is accessible via electrophilic oxidation.
Protocol Summary:
-
Substrate: Desloratadine free base.
-
Oxidant: m-Chloroperoxybenzoic acid (m-CPBA) or Benzoyl Peroxide.
-
Conditions: Dichloromethane (DCM), 0°C to Room Temperature, 1-2 hours.
-
Purification: The hydroxylamine is less basic than the parent amine. Acid-base extraction must be pH-controlled (pH ~6-7) to prevent re-extraction of unreacted Desloratadine.
Metabolic Pathway (In Vivo)
In biological systems, Desloratadine is metabolized by CYP450 enzymes. While 3-hydroxylation is the primary clearance pathway, N-hydroxylation occurs as an intermediate step, often followed by N-glucuronidation.
Figure 1: Divergent oxidative pathways of Desloratadine. Note that N-Hydroxypiperidine (Red) is structurally distinct from the ring-hydroxylated metabolite (Yellow) despite identical mass.
Analytical Strategy: Identification & Control
Distinguishing Desloratadine N-Hydroxypiperidine from its isobaric isomers requires a self-validating LC-MS/MS workflow.
Mass Spectrometry (MS/MS) Fragmentation
The lability of the N-O bond vs. the C-O bond (phenol) provides the diagnostic fingerprint.
| Analyte | Precursor Ion ( | Key Product Ion (Transition) | Mechanism |
| N-Hydroxypiperidine | 327.1 | 309.1 / 311.1 | Loss of Oxygen (-16) or |
| 3-Hydroxydesloratadine | 327.1 | 275.1 | Loss of water (-18) followed by ring contraction. |
| Desloratadine (Ref) | 311.1 | 259.1 | Loss of propene/ammonia. |
Chromatographic Separation (HPLC/UPLC)
The N-hydroxy group increases polarity relative to Desloratadine but often elutes after the 3-hydroxy metabolite due to the shielding of the basic nitrogen.
-
Stationary Phase: C18 or Phenyl-Hexyl (for selectivity).
-
Mobile Phase: Ammonium Formate (pH 3.5) / Acetonitrile. Note: Acidic pH is crucial to protonate the pyridine nitrogen.
-
Critical Pair: Resolution (
) between 3-Hydroxydesloratadine and N-Hydroxypiperidine must be > 1.5.
Validated Workflow Diagram
Figure 2: Decision tree for distinguishing isobaric impurities using MS/MS transitions.
Regulatory & Safety Context
Under ICH Q3A(R2) and Q3B(R2) guidelines, impurities exceeding the identification threshold (usually 0.10%) must be characterized.
-
Genotoxicity Potential: Hydroxylamines (N-OH) are structural alerts for mutagenicity (ICH M7). However, for Desloratadine, this is a known metabolite; therefore, safety qualification may rely on existing toxicological data of the parent drug if the impurity is present in significant quantities in human plasma.
-
Stability Indication: The presence of N-Hydroxypiperidine in stability samples indicates oxidative stress . Formulation strategies should include antioxidants or inert atmosphere packaging (Nitrogen overlay) if this impurity trends upward.
References
-
United States Pharmacopeia (USP). Desloratadine Monograph: Impurity Profiling. USP-NF.
-
PubChem. Desloratadine N-Hydroxypiperidine (Compound Summary). National Library of Medicine.
-
Ramanathan, R., et al. (2000). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Journal of the American Society for Mass Spectrometry.
-
Santa Cruz Biotechnology. Desloratadine N-Hydroxypiperidine Product Data Sheet.[4]
-
ICH Guidelines. Impurities in New Drug Substances Q3A(R2). International Council for Harmonisation.
Sources
A Technical Guide to Desloratadine N-Hydroxypiperidine: Formation, Characterization, and Control of a Key Desloratadine Impurity
Executive Summary: The Imperative of Purity in Desloratadine
Desloratadine, a potent, non-sedating, second-generation H1-antihistamine, is the principal active metabolite of loratadine.[1][2] Its efficacy in treating allergic rhinitis and chronic idiopathic urticaria is well-established. However, like any active pharmaceutical ingredient (API), the purity of desloratadine is paramount to its safety and therapeutic effectiveness. The presence of impurities, which can arise during synthesis, degradation, or storage, must be meticulously controlled to meet stringent regulatory standards.[3][4]
This technical guide provides an in-depth examination of a specific and significant impurity: Desloratadine N-Hydroxypiperidine . As Senior Application Scientists, our objective is to move beyond mere identification and offer a comprehensive resource for researchers and drug development professionals. We will explore the causality behind its formation, present robust, field-proven analytical protocols for its characterization and quantification, and contextualize these findings within the global regulatory framework. This document serves as a self-validating system, grounding every claim and protocol in authoritative scientific evidence.
Profile of the Impurity: Desloratadine N-Hydroxypiperidine
Understanding an impurity begins with its fundamental chemical identity and pathways of formation. This knowledge is the bedrock upon which a sound control strategy is built.
Chemical Identity
Desloratadine N-Hydroxypiperidine is an N-hydroxy derivative of the parent drug, formed by the oxidation of the nitrogen atom within the piperidine ring.[5] Its chemical properties are summarized in the table below.
| Property | Value | References |
| Chemical Name | 8-Chloro-6,11-dihydro-11-(1-hydroxy-4-piperidinylidene)-5H-benzo[1]cyclohepta[1,2-b]pyridine | [5][6][7] |
| Synonyms | N-Hydroxy Desloratadine, Desloratadine N-Hydroxy Impurity | [5][6][8] |
| CAS Number | 1193725-73-3 | [5][8][9] |
| Molecular Formula | C19H19ClN2O | [6][8][] |
| Molecular Weight | 326.82 g/mol | [8][] |
Formation Pathways: Metabolism and Oxidative Degradation
The emergence of Desloratadine N-Hydroxypiperidine is primarily attributed to two distinct pathways: biological metabolism and chemical degradation.
-
Metabolic Pathway: N-oxidation is a recognized biotransformation route for molecules containing alicyclic amine structures, such as the piperidine ring in desloratadine.[5] In vivo, cytochrome P450 enzymes can catalyze this oxidation, making Desloratadine N-Hydroxypiperidine a potential human metabolite.
-
Degradation Pathway: The piperidine nitrogen is susceptible to attack by oxidizing agents. This impurity can be formed as a degradation product under conditions of oxidative stress.[11][12] Forced degradation studies, a cornerstone of stability testing as mandated by the International Council for Harmonisation (ICH), have demonstrated that desloratadine is particularly susceptible to oxidation.[12][13][14] This underscores the necessity of protecting the API and its formulations from oxidizing agents and environments during manufacturing and storage.
Caption: Potential formation pathways of Desloratadine N-Hydroxypiperidine from Desloratadine.
Analytical Strategy: A Stability-Indicating HPLC Method
A robust analytical method is non-negotiable for ensuring drug quality. The chosen method must be "stability-indicating," meaning it can accurately separate the API from its impurities and degradation products, allowing for reliable quantification of all components.[12][15][16] High-Performance Liquid Chromatography (HPLC) is the gold standard for this purpose in the pharmaceutical industry.[1]
Causality in Method Development
The development of an effective RP-HPLC method is guided by the physicochemical properties of the analytes. Desloratadine and its related impurities are moderately polar compounds, making a reversed-phase C18 column an excellent starting point.[15] Mobile phase selection is critical; a gradient elution using a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) provides the necessary resolving power to separate a complex mixture of impurities that may have very similar structures.[17] The pH of the buffer is optimized to ensure the analytes are in a suitable ionic state for good peak shape and retention.[18] UV detection is typically employed, with the wavelength set to an absorbance maximum for desloratadine (e.g., 242-278 nm) to ensure high sensitivity.[13][15]
Protocol: Validated Stability-Indicating RP-HPLC Method
This protocol is a representative method synthesized from established practices for desloratadine analysis and must be validated in accordance with ICH Q2(R1) guidelines for its intended use.
1. Equipment and Materials:
-
High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Chromatographic Data System (CDS).
-
Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[14]
-
Reference standards for Desloratadine and Desloratadine N-Hydroxypiperidine.
-
HPLC-grade acetonitrile, methanol, potassium phosphate monobasic, and ortho-phosphoric acid.
-
HPLC-grade water.
2. Chromatographic Conditions:
| Parameter | Condition | Rationale |
| Stationary Phase | C18 (L1), 250 x 4.6 mm, 5 µm | Provides excellent hydrophobic retention for separating desloratadine and its structurally similar impurities. |
| Mobile Phase A | 0.02 M Potassium Phosphate buffer, pH adjusted to 3.2 with phosphoric acid | Buffering controls the ionization state of the analytes, ensuring consistent retention and sharp peaks.[19] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting the analytes in a gradient program. |
| Gradient Program | Time 0: 70% A, 30% BTime 20: 30% A, 70% BTime 25: 30% A, 70% BTime 26: 70% A, 30% BTime 30: 70% A, 30% B | A gradient is essential to resolve early-eluting polar impurities from the main API peak and later-eluting non-polar impurities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and separation efficiency.[15] |
| Column Temp. | 30 °C | Temperature control ensures reproducible retention times and improves peak shape.[13] |
| Detection | UV at 242 nm | A wavelength of high absorbance for Desloratadine, providing good sensitivity for the API and its impurities.[15] |
| Injection Volume | 10 µL | A typical volume to avoid column overloading while maintaining sensitivity. |
3. Preparation of Solutions:
-
Diluent: Mobile Phase A and Methanol (50:50, v/v).
-
Standard Solution: Accurately weigh and dissolve Desloratadine and Desloratadine N-Hydroxypiperidine reference standards in diluent to achieve known final concentrations (e.g., 0.5 mg/mL for Desloratadine and 0.001 mg/mL for the impurity).
-
Sample Solution: Accurately weigh and dissolve the drug substance or product equivalent to a final concentration of ~0.5 mg/mL of Desloratadine in the diluent.
4. System Suitability Test (SST):
-
Before sample analysis, inject the standard solution (e.g., five replicate injections).
-
The system is deemed suitable if the relative standard deviation (RSD) for the peak areas is ≤ 2.0%, the theoretical plates for the desloratadine peak are ≥ 2000, and the tailing factor is ≤ 1.5.[20]
5. Analysis and Calculation:
-
Inject the blank (diluent), followed by the standard and sample solutions.
-
Identify the peaks based on their retention times relative to the standards.
-
Calculate the amount of Desloratadine N-Hydroxypiperidine in the sample using the external standard method, correcting for relative response factors if necessary.
Caption: A typical analytical workflow for the identification and quantification of impurities.
Forced Degradation: Probing the Limits of Stability
Forced degradation (or stress testing) studies are indispensable for developing and validating stability-indicating methods.[15] By subjecting the API to harsh conditions, we can generate potential degradation products and ensure the analytical method can resolve them from the parent drug.[11]
Summary of Desloratadine Degradation Behavior
Literature indicates that desloratadine exhibits varying stability under different stress conditions.
-
Oxidative Stress: The drug is highly susceptible to oxidation, which is the primary pathway leading to N-hydroxy and N-oxide impurities.[12][13]
-
Thermal Stress: Significant degradation is observed under dry heat conditions.[11][12]
-
Hydrolytic Stress: Desloratadine shows some degradation under basic (alkaline) conditions, while it is generally more stable under acidic and neutral pH.[11][12][14]
-
Photolytic Stress: The drug is relatively stable under photolytic conditions, although some degradation can occur with prolonged exposure.[11][15][21]
| Stress Condition | Reagent/Condition | Observation | Key Degradation Products |
| Acid Hydrolysis | 0.1 N HCl, 60°C | Minor degradation observed. | Degradation peaks at different RRTs.[16] |
| Base Hydrolysis | 0.1 N NaOH, 60°C | Significant degradation observed. | One or more major degradation products.[11][15] |
| Oxidation | 3-30% H₂O₂, RT | Highly susceptible to degradation. | N-Hydroxypiperidine , Pyridine N-Oxide.[11][13] |
| Thermal | Dry Heat, 70-105°C | Extremely unstable, significant degradation. | Multiple thermal degradants.[11][12] |
| Photolytic | UV/Visible Light (ICH Q1B) | Relatively stable, minor degradation. | Photolytic degradants.[11][21] |
Conclusion: A Framework for Control
Desloratadine N-Hydroxypiperidine is a critical impurity that demands rigorous control due to its potential formation through both metabolic and oxidative degradation pathways. An effective control strategy is multi-faceted, beginning with an understanding of its chemical identity and formation mechanisms. This knowledge informs the development of robust, specific, and validated stability-indicating analytical methods, such as the RP-HPLC protocol detailed herein.
By integrating these analytical tools with comprehensive forced degradation studies, drug development professionals can establish a clear impurity profile, predict potential stability issues, and implement appropriate controls in the manufacturing process and formulation design. Adherence to ICH guidelines and pharmacopeial standards ensures that the final drug product is safe, effective, and of the highest quality, safeguarding patient health.
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Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products. (2021). Academia.edu. Retrieved from [Link]
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Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. (2022). Journal of AOAC INTERNATIONAL. Retrieved from [Link]
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Designing of forced degradation studies and development of validated stability indicating method for simultaneous estimation of. (n.d.). Retrieved from [Link]
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A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations. (2014). PMC. Retrieved from [Link]
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Rapid micellar HPLC analysis of loratadine and its major metabolite desloratadine in nano-concentration range using monolithic column and fluorometric detection: application to pharmaceuticals and biological fluids. (n.d.). CABI Digital Library. Retrieved from [Link]
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Surveillance of Stability Under Different Stress Conditions in Desloratadine and Study of Degradation Kinetics. (2022). PubMed. Retrieved from [Link]
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Desloratadine Teva EPAR Public Assessment Report. (2011). European Medicines Agency (EMA). Retrieved from [Link]
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New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degra. (n.d.). Retrieved from [Link]
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A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities. (2012). PMC. Retrieved from [Link]
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Evaluation of Excipient Effects on Desloratadine Syrup formulation as Impurity and pH. (2023). DergiPark. Retrieved from [Link]
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A Technical Guide to the Pharmacokinetics of Desloratadine and its Major Active Metabolite, 3-Hydroxydesloratadine
Introduction
Desloratadine, the primary active metabolite of loratadine, is a second-generation antihistamine distinguished by its potent and selective antagonism of peripheral histamine H1-receptors.[1][2][3] This characteristic allows it to effectively alleviate symptoms associated with allergic rhinitis and chronic idiopathic urticaria without the sedative effects commonly associated with first-generation antihistamines.[2][4][5] A comprehensive understanding of its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is paramount for researchers, scientists, and drug development professionals. This guide provides an in-depth analysis of the pharmacokinetics of desloratadine and its principal active metabolite, 3-hydroxydesloratadine. It is important to clarify that the term "Desloratadine N-Hydroxypiperidine" is not standard nomenclature; the key metabolite is formed by hydroxylation at the 3-position of the desloratadine molecule.[4][5][6]
Absorption
Following oral administration, desloratadine is well-absorbed, with plasma concentrations becoming detectable within 30 minutes.[7] Peak plasma concentrations (Cmax) are typically reached approximately 3 hours post-administration.[3][4][7][8][9] The bioavailability of desloratadine is dose-proportional within the 5 mg to 20 mg range.[7] Notably, the presence of food does not impact the bioavailability (both Cmax and AUC) of desloratadine, allowing for administration without regard to meals.[8]
Distribution
Desloratadine exhibits moderate binding to plasma proteins, in the range of 83% to 87%.[4][6][7][8][10] Its active metabolite, 3-hydroxydesloratadine, shows a similar degree of protein binding, at approximately 85% to 89%.[6][8][9] An important characteristic of desloratadine is its limited ability to cross the blood-brain barrier, which is consistent with its non-sedating profile.[3][8]
Metabolism: The Formation of 3-Hydroxydesloratadine
Desloratadine undergoes extensive metabolism to its major active metabolite, 3-hydroxydesloratadine.[5][6][8][11] The formation of this metabolite is a unique, sequential three-step process:
-
N-glucuronidation of desloratadine: This initial step is catalyzed by the UDP-glucuronosyltransferase enzyme UGT2B10.[4][12][13]
-
3-hydroxylation of the N-glucuronide intermediate: The subsequent hydroxylation is carried out by the cytochrome P450 enzyme CYP2C8.[4][12][14]
-
Non-enzymatic deconjugation: The final step involves the removal of the glucuronide group to yield 3-hydroxydesloratadine.[4][12][13]
It is noteworthy that while in vitro studies have shown weak inhibitory effects of desloratadine on CYP2B6, CYP2D6, and CYP3A4/5, it does not significantly inhibit CYP1A2, CYP2C8, CYP2C9, or CYP2C19.[4][12][15]
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The Biotransformation of Desloratadine: A Technical Guide to its Metabolic Pathways
Executive Summary: Desloratadine, a potent, long-acting, non-sedating antihistamine, undergoes extensive metabolism in humans. The primary and most well-characterized metabolic pathway leads to the formation of its major active metabolite, 3-hydroxydesloratadine. This process is notable for its unusual, sequential enzymatic mechanism involving both a Phase II and a Phase I enzyme. While other derivatives, such as Desloratadine N-Hydroxypiperidine, are recognized as related chemical substances, their formation as metabolic products in vivo is not well-documented in current scientific literature. This guide provides an in-depth exploration of the established biotransformation of desloratadine, with a focus on the formation of 3-hydroxydesloratadine, and discusses the current understanding of other potential metabolic products.
Introduction to Desloratadine
Desloratadine is the major active metabolite of loratadine and functions as a selective peripheral histamine H1-receptor antagonist.[1][2] Its chemical structure, 8-chloro-6,11-dihydro-11-(4-piperdinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine, confers its high affinity and specificity for the H1 receptor.[5] Upon oral administration, desloratadine is well-absorbed and undergoes significant metabolism, leading to the formation of various metabolites.[6] Understanding these metabolic pathways is crucial for comprehending its pharmacokinetic profile, potential drug-drug interactions, and inter-individual variability in clinical response.
The Major Metabolic Pathway: Formation of 3-Hydroxydesloratadine
The conversion of desloratadine to 3-hydroxydesloratadine is the most significant metabolic route.[7][8] For many years, the enzymatic basis of this transformation remained elusive, as conventional in vitro systems like human liver microsomes (HLM) failed to produce this metabolite.[9] It was the use of cryopreserved human hepatocytes (CHHs) that enabled the elucidation of a novel, multi-step pathway.[9]
A Unique Sequential Enzymatic Reaction
Contrary to a direct hydroxylation, the formation of 3-hydroxydesloratadine involves a sequential action of a UDP-glucuronosyltransferase (UGT) and a cytochrome P450 (CYP) enzyme.[8][9] This can be broken down into three key steps:
-
N-glucuronidation by UGT2B10: The initial and obligatory step is the conjugation of a glucuronic acid moiety to the piperidine nitrogen of desloratadine, forming an unstable N-glucuronide.[8][9] This reaction is specifically catalyzed by UGT2B10.[8][9]
-
Hydroxylation by CYP2C8: The desloratadine N-glucuronide intermediate then serves as a substrate for CYP2C8, which hydroxylates the pyridine ring at the 3-position.[8][9]
-
Non-enzymatic Deconjugation: The resulting 3-hydroxydesloratadine N-glucuronide is highly unstable and rapidly undergoes non-enzymatic hydrolysis, releasing the final product, 3-hydroxydesloratadine.[8][9]
This intricate pathway highlights the importance of using integrated in vitro systems, such as hepatocytes, that maintain the co-localization and function of both Phase I and Phase II metabolic enzymes.
Caption: The sequential metabolic pathway of desloratadine to 3-hydroxydesloratadine.
Quantitative Aspects of 3-Hydroxydesloratadine Formation
In vitro studies using cryopreserved human hepatocytes have allowed for the characterization of the kinetics of 3-hydroxydesloratadine formation.
| Parameter | Value | Biological System | Reference |
| Km | 1.6 µM | Cryopreserved Human Hepatocytes | [9] |
| Vmax | 1.3 pmol/min/million cells | Cryopreserved Human Hepatocytes | [9] |
Other Biotransformations: The Case of Desloratadine N-Hydroxypiperidine
The user's query specifically mentioned "Desloratadine N-Hydroxypiperidine". This compound, with the chemical name 8-Chloro-6,11-dihydro-11-(1-hydroxy-4-piperidinylidene)-5H-benzo[3][4]cyclohepta[1,2-b]pyridine and CAS number 1193725-73-3, is a known derivative of desloratadine.[4][] However, a thorough review of the scientific literature on desloratadine metabolism does not reveal a defined enzymatic pathway for its formation in humans. It is commercially available as a pharmaceutical impurity or reference standard.[4][]
One study on the metabolism of loratadine (the parent drug of desloratadine) in mice, rats, and monkeys noted that subsequent to its conversion to desloratadine, further oxidation, including N-oxidation, can occur.[11] Another commercially available reference material is "Desloratadine N-Oxide" (CAS 169253-26-3). While the molecular formula for both Desloratadine N-Hydroxypiperidine and Desloratadine N-Oxide is the same (C19H19ClN2O), they are structural isomers, with the former being an N-hydroxylamine of the piperidine ring and the latter potentially an N-oxide of the pyridine ring. The available literature does not definitively identify Desloratadine N-Hydroxypiperidine as a significant human metabolite. It is plausible that it is a minor metabolite, a product of non-enzymatic degradation, or a synthetic byproduct.
Experimental Protocols for Studying Desloratadine Metabolism
The elucidation of desloratadine's metabolic pathways relies on robust in vitro and analytical methodologies.
In Vitro Incubation with Human Liver Preparations
Objective: To identify the enzymes responsible for the metabolism of desloratadine.
Methodology:
-
System Selection: Cryopreserved human hepatocytes (CHHs) are the preferred system for studying the formation of 3-hydroxydesloratadine due to the requirement of both UGT and CYP activity.[9] Human liver microsomes (HLM) can be used for reaction phenotyping of other potential oxidative metabolites.
-
Incubation Conditions:
-
Substrate Concentration: A range of desloratadine concentrations (e.g., 1-10 µM) should be used.[9]
-
Cofactors: For CHHs and S9 fractions, incubations require both NADPH (for CYP activity) and UDP-glucuronic acid (UDPGA) for UGT activity.[9] For HLM, NADPH is sufficient for studying CYP-mediated reactions.
-
Incubation Time: Time points should be chosen to ensure initial velocity conditions (e.g., 0-60 minutes).
-
Enzyme Concentration: A suitable protein concentration (e.g., 0.5-1.0 mg/mL for HLM, 1 million cells/mL for CHHs) should be used.
-
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent, such as acetonitrile, to precipitate proteins.[8]
-
Sample Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS.
Caption: A generalized workflow for in vitro metabolism studies of desloratadine.
Reaction Phenotyping
Objective: To identify the specific enzymes involved in a metabolic pathway.
Methodology:
-
Correlation Analysis: The rate of metabolite formation is correlated with the activity of specific CYP or UGT enzymes in a panel of individual human liver preparations.[9] A strong correlation (high r2 value) suggests the involvement of that enzyme. For example, 3-hydroxydesloratadine formation correlates strongly with CYP2C8 marker activity.[9]
-
Chemical Inhibition: Known selective inhibitors of specific enzymes are co-incubated with desloratadine. A significant decrease in metabolite formation in the presence of an inhibitor points to the involvement of the inhibited enzyme. For instance, gemfibrozil glucuronide (a CYP2C8 inhibitor) and nicotine (a UGT2B10 inhibitor) substantially inhibit the formation of 3-hydroxydesloratadine.[8][9]
-
Recombinant Enzymes: Purified, recombinantly expressed enzymes (e.g., specific CYPs or UGTs) are used to determine if they can directly catalyze the reaction of interest.[9]
Analytical Methodology: LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of desloratadine and its metabolites in biological matrices.
-
Chromatography: Reversed-phase columns (e.g., C18) are typically used with a gradient elution of an aqueous mobile phase (often containing formic acid for better ionization) and an organic solvent like acetonitrile or methanol.[8]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is commonly employed. Multiple reaction monitoring (MRM) is used for quantification, where specific precursor-to-product ion transitions for the analyte and an internal standard are monitored.
Conclusion
The biotransformation of desloratadine is a complex process dominated by a unique and well-characterized pathway leading to its major active metabolite, 3-hydroxydesloratadine. This pathway's reliance on the sequential action of UGT2B10 and CYP2C8 underscores the intricate nature of drug metabolism and the importance of appropriate in vitro models for its study. While Desloratadine N-Hydroxypiperidine is a known chemical entity, its role as a human metabolite is not established in the current body of scientific literature. Further research would be necessary to determine if it is a minor metabolite or a product of other chemical processes. For drug development professionals and researchers, a thorough understanding of the 3-hydroxydesloratadine pathway is paramount for predicting the pharmacokinetic behavior and potential drug interaction profile of desloratadine.
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Wang, L., et al. (2015). Synthesis of 3-hydroxy desloratadine, the hydroxyl metabolite of loratadine. Journal of Chemical and Pharmaceutical Research, 7(3), 1145-1150. [Link]
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Kazmi, F., et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. Drug Metabolism and Disposition, 43(9), 1294-1302. [Link][8]
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Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(9), 1173-1175. [Link]
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Ringdahl, E., & Tfelt-Hansen, P. (2004). Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Clinical Pharmacokinetics, 43(11), 745-758. [Link][6]
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Antignac, M., et al. (2002). Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor. Biochemical Pharmacology, 64(3), 411-420. [Link]
- Ringdahl, E., & Tfelt-Hansen, P. (2004). Comparison of pharmacokinetics and metabolism of desloratadine, fexofenadine, levocetirizine and mizolastine in humans. Clinical Pharmacokinetics, 43(11), 745-758.
- Ghosal, A., et al. (2009). Metabolism of loratadine and further characterization of its in vitro metabolites. Drug Metabolism Letters, 3(3), 162-170.
- Agrawal, Y. K., & Panchal, H. (2011). Desloratadine: A second-generation antihistamine. Journal of Young Pharmacists, 3(2), 151-155.
- Barecki, M. E., et al. (2001). In vitro characterization of the inhibition profile of loratadine, desloratadine, and 3-OH-desloratadine for five human cytochrome P-450 enzymes. Drug Metabolism and Disposition, 29(9), 1173-1175.
- Yumibe, N., et al. (1996). Identification of human liver cytochrome P450s involved in the metabolism of loratadine. Journal of Allergy and Clinical Immunology, 97(1 Pt 1), 205.
-
ResearchGate. (2015). Effect of Chemical Inhibitors on the Formation of Desloratadine From Loratadine (2 M) in Human Liver Microsomes. [Link]
-
ResearchGate. (n.d.). Chemical structures of loratadine and desloratadine. In vivo formation.... [Link]
Sources
- 1. EP1988893A2 - Desloratadine-containing formulation stabilized with cyclodextrin - Google Patents [patents.google.com]
- 2. Desloratadine N-hydroxypiperidine | CymitQuimica [cymitquimica.com]
- 3. glppharmastandards.com [glppharmastandards.com]
- 4. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. guidechem.com [guidechem.com]
- 6. jocpr.com [jocpr.com]
- 7. (PDF) Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor [academia.edu]
- 8. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. veeprho.com [veeprho.com]
- 11. pharmaffiliates.com [pharmaffiliates.com]
An In-Depth Technical Guide to the In Vitro Activity of Desloratadine N-Hydroxypiperidine
Prepared by: Gemini, Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Abstract: This technical guide provides a comprehensive overview of the in vitro pharmacological profile of Desloratadine N-Hydroxypiperidine, a derivative of the second-generation antihistamine, desloratadine. We delve into the metabolic context of this compound, its known interactions with the primary therapeutic target—the histamine H1 receptor—and the standardized methodologies employed for its evaluation. This document synthesizes available data to offer a detailed perspective for researchers engaged in the study of antihistamines and their metabolites.
Introduction: The Context of Desloratadine and its Metabolism
Desloratadine is a potent, long-acting, non-sedating tricyclic antihistamine with selective peripheral histamine H1 receptor antagonist activity.[1][2] It is the major active metabolite of loratadine and is widely prescribed for the treatment of allergic rhinitis and chronic idiopathic urticaria.[3][4] The clinical efficacy and favorable safety profile of desloratadine are well-established. A critical aspect of its pharmacology lies in its biotransformation, which leads to the formation of several metabolites.
The primary and most studied active metabolite of desloratadine is 3-hydroxydesloratadine.[3][5] Its formation is a complex, multi-step process involving initial N-glucuronidation by UGT2B10, followed by 3-hydroxylation via the cytochrome P450 enzyme CYP2C8, and subsequent deconjugation.[3][5][6] However, other metabolic pathways exist, leading to derivatives such as Desloratadine N-Hydroxypiperidine. This N-hydroxy derivative is a known related compound of desloratadine, available commercially as a reference standard for analytical and research purposes.[7][8][9] While the bulk of efficacy studies focus on the parent drug and 3-hydroxydesloratadine, understanding the in vitro activity of all metabolites, including N-hydroxypiperidine, is crucial for a complete safety and activity profile.
Metabolic Pathway Overview
The biotransformation of desloratadine is complex. While the main pathway to the active 3-hydroxydesloratadine is well-documented, other minor metabolites are also formed. The N-hydroxylation of the piperidine ring represents one such metabolic modification.
Caption: Metabolic pathways of Desloratadine.
Core In Vitro Activity: Histamine H1 Receptor Interaction
The primary mechanism of action for antihistamines is antagonism at the histamine H1 receptor. Therefore, the core of the in vitro assessment for Desloratadine N-Hydroxypiperidine involves quantifying its affinity and functional activity at this receptor.
Receptor Binding Affinity
Receptor binding assays are fundamental in determining the potency of a ligand for its target. These assays measure the displacement of a radiolabeled ligand from the receptor by the test compound. For the H1 receptor, [3H]pyrilamine or [3H]mepyramine are commonly used radioligands.[2]
Principle of the Assay: The assay quantifies the concentration of Desloratadine N-Hydroxypiperidine required to inhibit the binding of a fixed concentration of a radiolabeled H1 antagonist by 50% (the IC₅₀ value). This value can then be converted to an inhibitory constant (Kᵢ) using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. Desloratadine itself demonstrates very high affinity for the H1 receptor, with Kᵢ values reported in the low nanomolar range (e.g., 0.87 nM).[10][11]
Experimental Protocol: H1 Receptor Radioligand Binding Assay
-
Preparation of Membranes:
-
Utilize cell membranes from a stable cell line recombinantly expressing the human histamine H1 receptor (e.g., CHO-H1 or HEK-293 cells).[10]
-
Homogenize cells in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the cell membranes (typically 20-50 µg protein/well), the radioligand [3H]mepyramine (at a concentration near its Kₔ, e.g., 1-2 nM), and varying concentrations of the test compound (Desloratadine N-Hydroxypiperidine).
-
Total Binding: Wells containing only membranes and radioligand.
-
Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known H1 antagonist (e.g., 10 µM unlabeled Mepyramine) to saturate all specific binding sites.
-
Test Compound: Wells with membranes, radioligand, and a serial dilution of Desloratadine N-Hydroxypiperidine.
-
-
Incubation and Termination:
-
Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter mat (e.g., Whatman GF/B) using a cell harvester. This separates the receptor-bound radioligand from the unbound.
-
Quickly wash the filters with ice-cold wash buffer to remove any remaining unbound radioligand.
-
-
Data Acquisition and Analysis:
-
Place the filter discs into scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a liquid scintillation counter.
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Determine the IC₅₀ value using non-linear regression analysis (sigmoidal dose-response curve).
-
Calculate the Kᵢ value using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.
-
Caption: Workflow for an H1 Receptor Radioligand Binding Assay.
Functional Antagonism
While binding affinity indicates potency, a functional assay is required to confirm that this binding translates into a biological effect—specifically, the inhibition of histamine-induced cellular signaling. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 pathway.
Signaling Pathway:
-
Histamine binds to the H1 receptor.
-
The Gq alpha subunit is activated.
-
Gq activates Phospholipase C (PLC).
-
PLC cleaves PIP₂ into inositol trisphosphate (IP₃) and diacylglycerol (DAG).
-
IP₃ triggers the release of intracellular calcium (Ca²⁺) from the endoplasmic reticulum.
Functional assays typically measure this histamine-induced increase in intracellular Ca²⁺. Antagonism is demonstrated by the ability of the test compound to block this response.
Sources
- 1. Pharmacology and clinical efficacy of desloratadine as an anti-allergic and anti-inflammatory drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 3. Desloratadine - Wikipedia [en.wikipedia.org]
- 4. openaccessjournals.com [openaccessjournals.com]
- 5. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. (PDF) Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor [academia.edu]
- 7. veeprho.com [veeprho.com]
- 8. Desloratadine N-Hydroxypiperidine | CAS 1193725-73-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 9. Desloratadine N-Hydroxypiperidine | LGC Standards [lgcstandards.com]
- 10. Biochemical characterization of desloratadine, a potent antagonist of the human histamine H(1) receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rndsystems.com [rndsystems.com]
Methodological & Application
Application Note: Advanced Sample Preparation for Desloratadine N-Hydroxypiperidine
Target Analyte: Desloratadine N-Hydroxypiperidine (CAS: 1193725-73-3) Matrix Focus: Biological Fluids (Plasma/Urine) and Pharmaceutical Formulations Methodology: LC-MS/MS and HPLC-UV (Stability Indicating)
Introduction & Physicochemical Context
The accurate quantification of Desloratadine N-Hydroxypiperidine (often designated as Impurity 17 or the N-hydroxy metabolite) represents a significant challenge in pharmaceutical analysis. Unlike the stable parent drug Desloratadine (DSL), the N-hydroxypiperidine moiety is chemically labile. It occupies a "middle ground" of oxidation state; it is prone to oxidation (forming the N-oxide or nitrone) and reduction (reverting to the parent amine).
The "Silent Error" in Standard Protocols
Many standard protocols for Desloratadine fail when applied to this specific impurity because they ignore its redox sensitivity. Standard Liquid-Liquid Extraction (LLE) using alkaline pH and ethyl acetate often results in:
-
Low Recovery: The N-hydroxy group increases polarity (LogP drop), reducing extraction efficiency in non-polar solvents.
-
Artifact Formation: Exposure to air at high pH or peroxides in un-stabilized ethers can oxidize the analyte to Desloratadine N-oxide, leading to false-negative results for the N-hydroxy species and false-positives for the N-oxide.
Physicochemical Profile
| Property | Desloratadine (Parent) | Desloratadine N-Hydroxypiperidine | Implication for Sample Prep |
| Structure | Secondary Amine | Hydroxylamine (>N-OH) | N-OH is less basic but more polar. |
| LogP (Predicted) | ~3.2 | ~1.8 - 2.1 | Requires more polar extraction solvents or SPE. |
| pKa | ~4.2 (Pyridine), ~9.7 (Piperidine) | ~4.2 (Pyridine), N-OH pKa varies | Reduced basicity at the piperidine nitrogen. |
| Stability | High | Low (Redox sensitive) | CRITICAL: Requires antioxidants in solvents. |
Strategic Protocol Design: The "Redox-Freeze" Approach
To ensure scientific integrity, this guide utilizes a "Redox-Freeze" strategy. This involves chemically locking the oxidation state of the analyte immediately upon sample collection or solvation.
Core Reagents & Buffer Systems
-
Antioxidant Buffer: 10 mM Ammonium Formate + 0.1% Ascorbic Acid (Prevents oxidation).
-
Extraction Solvent: Methyl tert-butyl ether (MTBE) : Dichloromethane (DCM) (70:30). Note: Avoid Diethyl Ether due to peroxide formation risk.
-
Inert Atmosphere: Nitrogen purge for all evaporation steps.
Protocol A: Biological Fluids (Plasma/Serum) by Mixed-Mode SPE
For high-sensitivity PK/PD profiling using LC-MS/MS.
Rationale: Simple protein precipitation (PPT) leaves too many matrix oxidants. Mixed-Mode Cation Exchange (MCX) SPE is selected to bind the pyridine nitrogen (which remains basic) while washing away neutral interferences.
Workflow Diagram (DOT)
Caption: Mixed-Mode Cation Exchange (MCX) workflow optimized for stabilizing and recovering basic hydroxylamine impurities.
Step-by-Step Procedure
-
Sample Pre-treatment:
-
Aliquot 200 µL of plasma into a polypropylene tube.[1]
-
Add 20 µL of Internal Standard (Desloratadine-d5).
-
CRITICAL: Add 200 µL of 2% Formic Acid containing 5 mM Ascorbic Acid . The acid ensures the pyridine nitrogen is protonated (
) for MCX binding, while ascorbic acid scavenges radical oxidants. -
Vortex for 30 seconds.
-
-
SPE Cartridge Conditioning (Oasis MCX or Strata-X-C, 30mg):
-
1 mL Methanol.
-
1 mL Water (HPLC Grade).
-
-
Loading:
-
Load the pre-treated sample at a slow flow rate (approx. 1 mL/min).
-
Mechanism:[2] The protonated Desloratadine N-Hydroxypiperidine binds to the sulfonate groups of the sorbent via ionic interaction.
-
-
Washing:
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins and hydrophilic interferences).
-
Wash 2: 1 mL 100% Methanol (Removes hydrophobic neutrals and phospholipids).
-
-
Elution:
-
Elute with 2 x 400 µL of 5% Ammonium Hydroxide in Methanol .
-
Mechanism:[2] The high pH neutralizes the protonated amine, disrupting the ionic bond and releasing the analyte.
-
-
Reconstitution:
-
Evaporate eluate under a gentle stream of Nitrogen at 40°C. Do not over-dry.
-
Reconstitute immediately in 200 µL of Mobile Phase (90% Water / 10% ACN + 0.1% Formic Acid).
-
Transfer to amber glass vials (light protection).
-
Protocol B: Pharmaceutical Formulations (Tablets/Liquids)
For Stability and Impurity Profiling.
Challenge: High concentration of parent drug vs. trace impurity (0.1% limit). Solution: "Dilute and Shoot" with temperature control to prevent thermal degradation in the injector.
Critical Reagent: The "Quenching Diluent"
Prepare a mixture of Acetonitrile:Buffer (pH 2.5) (50:50).
-
Why pH 2.5? Acidic pH stabilizes the hydroxylamine moiety better than alkaline conditions, which promote oxidation.
Step-by-Step Procedure
-
Weighing:
-
Weigh 20 tablets and crush to a fine powder.
-
Transfer powder equivalent to 50 mg Desloratadine into a 100 mL amber volumetric flask.
-
-
Extraction:
-
Add 70 mL of Quenching Diluent .
-
Sonicate for 15 minutes (maintain water bath temp < 25°C by adding ice if necessary).
-
Make up to volume with Diluent.
-
-
Filtration:
-
Filter through a 0.22 µm PVDF syringe filter.
-
Note: Discard the first 2 mL of filtrate (saturates active sites on the filter membrane).
-
-
Analysis Prep:
-
Transfer filtrate to an amber HPLC vial.
-
Autosampler Setting: Maintain at 4°C. Thermal degradation of N-hydroxy compounds in the autosampler is a common source of error.
-
Analytical Method Parameters (LC-MS/MS)
To validate the sample prep, the downstream analysis must separate the N-hydroxy impurity from the N-oxide and the parent.
-
Column: Fluorophenyl or C18 Polar Embedded (e.g., Waters XSelect HSS T3 or Phenomenex Luna PFP).
-
Reason: Standard C18 often fails to resolve the N-hydroxy form from the N-oxide. Fluorophenyl phases offer alternative selectivity for nitrogen-containing heterocycles.
-
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Gradient:
-
0-1 min: 10% B
-
1-6 min: 10% -> 90% B
-
6-8 min: 90% B
-
-
Detection (MRM):
-
Desloratadine N-Hydroxypiperidine: 327.1
275.1 (Loss of water + Cl isotope pattern check). -
Differentiation: The N-oxide (also 327.1) typically fragments differently or elutes earlier due to higher polarity.
-
System Suitability & Troubleshooting
| Observation | Probable Cause | Corrective Action |
| Peak Tailing | Secondary interactions with silanols. | Ensure Mobile Phase pH is buffered (Ammonium Formate). |
| Ghost Peak (M+16) | Oxidation of Parent Drug during prep. | Add Ascorbic Acid to extraction buffer; check solvents for peroxides. |
| Low Recovery | Analyte breakthrough during SPE load. | Ensure Sample pH < 3.0 before loading onto MCX cartridge. |
| Signal Drift | Thermal instability. | Keep autosampler at 4°C; use amber glassware. |
Decision Tree for Method Selection
Caption: Selection logic for Desloratadine N-Hydroxypiperidine sample preparation based on matrix complexity.
References
-
Chemical Identity & Structure: ChemicalBook. (2026). Desloratadine N-Hydroxypiperidine Properties and Structure (CAS 1193725-73-3).[6][7][8] Link
-
LC-MS/MS Method Development: Hasnain, M. S., et al. (2013). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma. Journal of Advanced Pharmaceutical Technology & Research. Link
-
Impurity Profiling Standards: LGC Standards. (n.d.). Desloratadine N-Hydroxypiperidine Reference Material. Link
-
Oxidative Degradation Pathways: BenchChem. (2025). Degradation Pathways and Products of Loratadine: An In-depth Technical Guide. Link
-
General Stability Protocols: International Conference on Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. Impurity Analysis for N-Nitroso-Desloratadine by LC-MS/MS Method with HILIC-Based Separation Mode[v1] | Preprints.org [preprints.org]
- 4. researchgate.net [researchgate.net]
- 5. (PDF) Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products [academia.edu]
- 6. Desloratadine N-Hydroxypiperidine | 1193725-73-3 [chemicalbook.com]
- 7. glppharmastandards.com [glppharmastandards.com]
- 8. Desloratadine N-Hydroxypiperidine | CAS 1193725-73-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
Application Note: High-Resolution MS/MS Characterization of Desloratadine N-Hydroxypiperidine (N-Oxide)
Executive Summary
The characterization of Desloratadine N-Hydroxypiperidine (CAS 1193725-73-3), often chemically synonymous with Desloratadine N-Oxide , presents a specific analytical challenge in pharmaceutical impurity profiling and metabolic stability studies. Both this N-oxidized impurity and the major human metabolite, 3-Hydroxydesloratadine , share the same nominal mass (
This Application Note details a protocol to unequivocally differentiate these isobaric species using High-Resolution Mass Spectrometry (HRMS). The core mechanism relies on identifying the diagnostic homolytic cleavage of the N–O bond (loss of 16 Da) specific to the N-hydroxypiperidine moiety, contrasting it with the dehydration (loss of 18 Da) characteristic of carbon-hydroxylated metabolites.
Chemical Context & Stability
Desloratadine is a tricyclic H1-antihistamine containing a piperidine ring. The secondary amine on the piperidine is susceptible to oxidation, forming the N-Hydroxypiperidine (N-oxide) species.
-
Target Analyte: Desloratadine N-Hydroxypiperidine (N-Oxide)
-
Precursor Ion (
): 327.1264 (calculated) -
Key Challenge: Distinguishing from 3-Hydroxydesloratadine (
327.1264).
Experimental Protocol
Sample Preparation (Liquid-Liquid Extraction)
Rationale: LLE is preferred over protein precipitation to minimize matrix suppression in the lower mass range where diagnostic fragments appear.
-
Aliquot: Transfer 200 µL of plasma or reaction mixture into a borosilicate glass tube.
-
Internal Standard: Add 20 µL of Desloratadine-d5 (
). -
Alkalinization: Add 50 µL of 0.1 M NaOH (pH adjustment to >10 ensures the secondary amine is uncharged, improving extraction efficiency into organic solvent).
-
Extraction: Add 2 mL of Ethyl Acetate:n-Hexane (30:70 v/v) . Vortex for 5 minutes.
-
Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Reconstitution: Evaporate the supernatant under
at 40°C. Reconstitute in 100 µL of Mobile Phase A/B (80:20).
LC-MS/MS Conditions
Rationale: Ammonium formate is critical. It provides protons for ionization without suppressing the signal as strongly as trifluoroacetic acid (TFA). A C18 column provides necessary retention for the polar N-oxide.
-
Instrument: UHPLC coupled to Q-TOF or Orbitrap MS.
-
Column: C18 Reverse Phase (e.g., 100 mm x 2.1 mm, 1.7 µm).
-
Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.[1]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[1]
-
Gradient:
-
0-1 min: 10% B (Isocratic hold to elute polar interferences)
-
1-8 min: 10% -> 90% B
-
8-10 min: 90% B
-
-
Flow Rate: 0.3 mL/min.
Mass Spectrometry Parameters (ESI+)
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 350°C (Caution: N-oxides are thermally labile; excessive heat can cause in-source fragmentation. If observing high
311 in Q1, lower temp to 250°C). -
Collision Energy (CE): Stepped CE (20, 35, 50 eV) to capture both the labile Oxygen loss and the core skeletal fragmentation.
Fragmentation Pattern Analysis
The differentiation relies on the stability of the oxygen bond under Collision-Induced Dissociation (CID).
Pathway A: Desloratadine N-Hydroxypiperidine (N-Oxide)
The N-oxide bond is coordinate covalent and weaker than a C-O bond.
-
Primary Event (
327 311): The most abundant transition is the loss of elemental oxygen (16 Da) or the hydroxyl radical (17 Da, depending on protonation site). This "de-oxidation" regenerates the protonated Desloratadine parent ion ( 311). -
Secondary Event (
311 259): The regenerated Desloratadine ion undergoes its standard fragmentation—cleavage of the piperidine ring or loss of the bridge ethyl group.
Pathway B: 3-Hydroxydesloratadine (Isobaric Metabolite)
The hydroxyl group is covalently bonded to the aromatic tricyclic ring (Carbon-Oxygen bond).
-
Primary Event (
327 309): The C-OH group undergoes dehydration (loss of , 18 Da), resulting in a stable carbocation at 309. -
Absence of
311: Crucially, C-hydroxylated metabolites rarely lose the oxygen atom alone; they lose water.
Summary of Diagnostic Ions
| Feature | Desloratadine N-Hydroxypiperidine | 3-Hydroxydesloratadine |
| Precursor Ion | ||
| Primary Neutral Loss | -16 Da (Oxygen) | -18 Da (Water) |
| Dominant Fragment 1 | ||
| Dominant Fragment 2 | ||
| Mechanism | N-O Bond Cleavage | Elimination / Dehydration |
Visualizing the Fragmentation Pathways
The following diagram illustrates the divergent fragmentation pathways that allow for definitive identification.
Caption: Divergent fragmentation pathways of isobaric Desloratadine species. Pathway A (Red) confirms N-Hydroxypiperidine via Oxygen loss.
Analytical Workflow
This diagram outlines the decision tree for processing unknown samples suspected of containing the N-Hydroxypiperidine impurity.
Caption: Decision tree for identifying Desloratadine N-Hydroxypiperidine in complex matrices.
References
-
Qi, X., et al. (2015). "Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds." Analytical Chemistry. (Context: General methodology for N-oxide vs OH differentiation).
-
Xu, H.R., et al. (2007).[2] "Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS." Journal of Pharmaceutical and Biomedical Analysis. (Context: Baseline fragmentation for 3-OH metabolite).
-
Santa Cruz Biotechnology. "Desloratadine N-Hydroxypiperidine Product Data." (Context: Chemical structure and CAS verification).
- Ramanathan, R., et al. (2000). "Mass spectrometric differentiation of N-oxides and hydroxylated metabolites." Journal of the American Society for Mass Spectrometry. (Context: Mechanistic basis of Oxygen loss in ESI).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Application Note: Targeted Oxidative Stress Protocol for Desloratadine N-Hydroxypiperidine Generation
Abstract & Scope
Objective: To define a robust, self-validating forced degradation protocol specifically designed to generate, isolate, and characterize Desloratadine N-Hydroxypiperidine (also identified as the N-hydroxy derivative or N-oxide tautomer).
Context: Desloratadine, a tricyclic antihistamine, contains a secondary amine within its piperidine ring.[1][2] Unlike tertiary amines which form stable N-oxides, secondary amines under oxidative stress primarily form N-hydroxylamines (
Regulatory Alignment: This protocol complies with ICH Q1A(R2) (Stability Testing) and ICH Q1B (Photostability), ensuring data is suitable for regulatory submissions (NDA/ANDA).
Mechanistic Basis: The Oxidative Pathway
To successfully generate this impurity, one must understand the chemical susceptibility of the Desloratadine molecule.
-
Target Moiety: The secondary amine (
) on the piperidine ring. -
Reaction Mechanism: Nucleophilic attack of the nitrogen lone pair on the electrophilic oxygen of the peroxide.
-
Chemical Distinction: While often colloquially referred to as "Desloratadine N-Oxide," the species exists predominantly as N-Hydroxypiperidine due to the hydrogen on the nitrogen atom allowing for the hydroxylamine structure (
).[2]
Reaction Pathway Diagram
The following diagram illustrates the workflow and chemical logic, distinguishing between the generic "oxidative stress" and the specific generation of the N-hydroxy species.
Caption: Figure 1. Oxidative pathway for Desloratadine N-Hydroxypiperidine generation and analysis workflow.
Experimental Protocol
Reagents & Equipment
-
API: Desloratadine Reference Standard (>99.5% purity).[2]
-
Oxidant: Hydrogen Peroxide (
), 30% w/w (ACS Reagent grade).[2] -
Solvent: Methanol (LC-MS Grade) and Acetonitrile.[2]
-
Quenching Agent: Sodium Sulfite (
) or Sodium Metabisulfite ( ).[2] Critical: Peroxide must be neutralized to prevent on-column degradation and phantom peaks.[2] -
Buffer: Ammonium Formate or Formic Acid (for MS compatibility).[2]
Stock Solution Preparation
-
Weigh 50 mg of Desloratadine API.
-
Transfer to a 50 mL volumetric flask.
-
Dissolve in Methanol (approx. 30 mL) with sonication for 5 minutes.
-
Dilute to volume with Methanol.
-
Final Concentration:1000 µg/mL (1 mg/mL).[2]
-
Stress Conditions (Oxidation)
To ensure the formation of the N-Hydroxypiperidine without inducing total decomposition (mineralization), a bracketing approach is required.
| Sample ID | Stressor Conc. ( | Temp (°C) | Duration | Target Degradation |
| OX-Mild | 3% | 25°C (RT) | 2 Hours | 2–5% |
| OX-Mod | 10% | 60°C | 4 Hours | 5–15% |
| OX-Harsh | 30% | 60°C | 24 Hours | >20% (Profile Mapping) |
| Control | None (Diluent) | 25°C | N/A | <0.1% |
Procedure for "OX-Mod" (Recommended Starting Point):
-
Transfer 5.0 mL of Stock Solution (1000 µg/mL) to a 20 mL scintillation vial.
-
Add 2.0 mL of 30%
(Final peroxide conc approx. 8-10%).[2] -
Add 3.0 mL of Diluent (50:50 MeOH:Water).
-
Seal and place in a thermostatic bath at 60°C .
-
Sampling: Withdraw aliquots at 1, 2, and 4 hours.
Quenching (The "Trustworthiness" Pillar)
Failure to quench is the #1 cause of irreproducible oxidative stress data.
-
Withdraw 1.0 mL of the stressed solution.
-
Add 1.0 mL of 10% Sodium Metabisulfite solution.
-
Vortex for 30 seconds.
-
Allow to stand for 5 minutes (redox reaction time).
-
Filter through a 0.22 µm PTFE filter into an HPLC vial.
Analytical Methodology (UPLC-DAD-MS)
This method is designed to separate the polar N-hydroxy degradant from the parent amine.
-
Instrument: UHPLC coupled with PDA and Single Quad or Q-TOF MS.
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.
-
Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the amine protonated).
-
Mobile Phase B: Acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.[2]
-
Column Temp: 40°C.
-
Detection:
-
UV: 242 nm (Max absorbance for Desloratadine) and 280 nm.
-
MS: ESI Positive Mode.
-
Gradient Program:
| Time (min) | %A | %B | Curve |
|---|---|---|---|
| 0.0 | 90 | 10 | Initial |
| 1.0 | 90 | 10 | 6 |
| 6.0 | 40 | 60 | 6 |
| 8.0 | 10 | 90 | 6 |
| 10.0 | 90 | 10 | 1 |[2]
Identification Criteria
The Desloratadine N-Hydroxypiperidine will elute before the parent Desloratadine peak due to increased polarity from the oxygen atom.
-
Parent Mass (M+H): m/z 311.1[2]
-
Target Impurity Mass (M+H): m/z 327.1 (+16 Da shift indicating Oxygen addition).[2]
-
Fragmentation: Look for loss of -OH (17 Da) or -O (16 Da) in MS/MS spectra to confirm N-O bond.[2]
Data Analysis & Self-Validation
To ensure the protocol is valid, you must calculate the Mass Balance .
[2]-
RRF (Relative Response Factor): The N-hydroxy derivative typically has a similar chromophore to the parent (pyridine ring is unaffected).[2] Assume RRF = 1.0 initially, but for strict quantification, isolate the impurity and determine RRF.
-
Acceptance Criteria: Mass balance should be between 95.0% and 105.0% .[2] If <95%, check for non-eluting polymers or volatile breakdown products.
References
-
ICH Q1A(R2) : Stability Testing of New Drug Substances and Products. International Council for Harmonisation.[3][4]
-
[Link]
-
-
ICH Q1B: Stability Testing: Photostability Testing of New Drug Substances and Products.
-
[Link]
-
-
PubChem Compound Summary : Desloratadine.[2] National Center for Biotechnology Information.
-
FDA Guidance: ANDAs: Impurities in Drug Substances.
Sources
Application Note: A Comprehensive Guide to Impurity Profiling Using Desloratadine N-Hydroxypiperidine
Abstract
This technical guide provides a detailed framework for the use of Desloratadine N-Hydroxypiperidine as a reference standard in the impurity profiling of Desloratadine active pharmaceutical ingredients (APIs) and finished drug products. Ensuring the quality, safety, and efficacy of pharmaceuticals is paramount, and the rigorous control of impurities is a cornerstone of this process. This document outlines the strategic importance of impurity analysis within the context of international regulatory standards, specifically the ICH Q3A/B guidelines. We present validated, step-by-step protocols for the development of a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method capable of accurately quantifying Desloratadine N-Hydroxypiperidine. Furthermore, we detail a confirmatory identification protocol using Liquid Chromatography-Mass Spectrometry (LC-MS). This note is designed for researchers, analytical scientists, and drug development professionals seeking to establish robust and compliant impurity control strategies.
Introduction: The Imperative for Impurity Profiling in Desloratadine
Desloratadine, the primary active metabolite of loratadine, is a potent, non-sedating, second-generation antihistamine widely used for the treatment of allergic rhinitis and chronic idiopathic urticaria.[1] Its therapeutic success hinges on the purity and stability of the final drug product. During synthesis, formulation, and storage, various impurities can emerge, including starting materials, by-products, intermediates, and degradation products.[2][3] These impurities, even at trace levels, can impact the drug's safety and efficacy.
Desloratadine N-Hydroxypiperidine (CAS: 1193725-73-3) is an N-hydroxy derivative of the parent molecule.[1][4][5] It may arise as a metabolite or a degradation product through oxidative pathways. Its structural similarity to Desloratadine makes it a critical target for analytical monitoring. The availability of a qualified reference standard for Desloratadine N-Hydroxypiperidine is essential for the unambiguous identification and accurate quantification required to meet stringent regulatory expectations.[1]
This guide explains the causality behind the analytical choices, providing not just a method, but a comprehensive strategy grounded in the principles of the International Council for Harmonisation (ICH) guidelines.
Regulatory Framework: Adherence to ICH Q3A/B Guidelines
The control of impurities in new drug substances and products is mandated by the ICH Q3A(R2) and Q3B(R2) guidelines, respectively.[2][6] These guidelines establish a risk-based approach, defining thresholds at which an impurity must be reported, identified, and qualified.
-
Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.
-
Identification Threshold: The level above which the molecular structure of an impurity must be determined.
-
Qualification Threshold: The level above which an impurity must be assessed for its biological safety.
Adherence to these thresholds is non-negotiable for regulatory approval in major markets like the EU, Japan, and the United States.[2] The thresholds are determined by the Maximum Daily Dose (MDD) of the drug, as summarized below.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg/day (whichever is lower) | 0.15% or 1.0 mg/day (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Table 1: ICH Q3B(R2) Thresholds for Impurities in New Drug Products.[2][7] |
Given Desloratadine's typical 5 mg daily dose, the ≤ 2 g/day thresholds are applicable, making sensitive analytical methods essential.
Physicochemical Properties for Method Development
Understanding the properties of the analyte and its impurity is the foundation of a robust analytical method. The selection of solvents, column chemistry, and detection parameters is directly influenced by these characteristics.
| Property | Desloratadine | Desloratadine N-Hydroxypiperidine |
| IUPAC Name | 8-chloro-6,11-dihydro-11-(piperidin-4-ylidene)-5H-benzo[6][8]cyclohepta[1,2-b]pyridine | 4-(8-chloro-5,6-dihydro-11H-benzo[6][8]cyclohepta[1,2-b]pyridin-11-ylidene)piperidin-1-ol |
| CAS Number | 100643-71-8 | 1193725-73-3 |
| Molecular Formula | C₁₉H₁₉ClN₂ | C₁₉H₁₉ClN₂O |
| Molecular Weight | 310.82 g/mol | 326.82 g/mol |
| Solubility | Soluble in Methanol, Ethanol, Propylene Glycol; Slightly soluble in Water.[8] | Properties are inferred to be similar to the parent drug, requiring empirical testing. |
| Table 2: Comparative Physicochemical Properties.[1][5] |
The introduction of the polar N-hydroxy group in the impurity is expected to slightly decrease its retention time in reversed-phase chromatography compared to Desloratadine, a key consideration for achieving baseline separation.
Analytical Strategy for Impurity Profiling
A systematic approach is required for reliable impurity profiling. The workflow below illustrates the logical progression from initial method development to final reporting, emphasizing the central role of the certified reference standard.
Protocol 1: Stability-Indicating RP-HPLC Method for Quantification
This protocol details the development and validation of an RP-HPLC method designed to separate and quantify Desloratadine N-Hydroxypiperidine.
Objective
To establish and validate a precise, accurate, and specific stability-indicating RP-HPLC method for the determination of Desloratadine N-Hydroxypiperidine in Desloratadine samples.
Materials and Instrumentation
-
Reference Standards: Desloratadine USP/Ph. Eur. grade, Desloratadine N-Hydroxypiperidine (certified purity).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium Phosphate Monobasic (AR grade), Orthophosphoric Acid (AR grade), Water (HPLC grade).
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and a UV or Photodiode Array (PDA) detector.
Chromatographic Conditions
The selection of a C18 column provides excellent retention for the moderately nonpolar analytes, while the buffered mobile phase ensures peak shape and ionization consistency. The gradient elution is designed to resolve early-eluting polar impurities from the main analytes.
| Parameter | Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Industry-standard stationary phase for robust separation of pharmaceutical compounds.[9][10] |
| Mobile Phase A | 0.025 M Potassium Phosphate buffer, pH adjusted to 3.0 with H₃PO₄ | Buffering controls the ionization state of the amine groups, ensuring consistent retention and sharp peaks.[11] |
| Mobile Phase B | Acetonitrile | Strong organic solvent for eluting analytes. |
| Mobile Phase C | Methanol | Used to fine-tune selectivity. |
| Gradient | Time (min): 0, A(%): 65, B(%): 28, C(%): 7Time (min): 15, A(%): 65, B(%): 28, C(%): 7Time (min): 20, A(%): 40, B(%): 50, C(%): 10Time (min): 25, A(%): 40, B(%): 50, C(%): 10Time (min): 26, A(%): 65, B(%): 28, C(%): 7Time (min): 30, A(%): 65, B(%): 28, C(%): 7 | A shallow initial gradient ensures separation of closely related impurities, followed by a steeper gradient to elute the main peak and clean the column. |
| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm ID column, balancing analysis time and efficiency.[11] |
| Column Temp. | 30 °C | Controlled temperature ensures retention time reproducibility. |
| Detection | UV at 258 nm | A wavelength of high absorbance for Desloratadine, providing good sensitivity.[11] |
| Injection Vol. | 20 µL | Standard volume for analytical HPLC. |
| Table 3: Optimized RP-HPLC Chromatographic Conditions. |
Preparation of Solutions
-
Diluent: Mobile Phase A and Acetonitrile (60:40 v/v).
-
Standard Stock Solution (Desloratadine): Accurately weigh and dissolve 25 mg of Desloratadine RS in Diluent in a 50 mL volumetric flask to obtain a concentration of 0.5 mg/mL.
-
Impurity Stock Solution (Desloratadine N-Hydroxypiperidine): Accurately weigh and dissolve 10 mg of Desloratadine N-Hydroxypiperidine RS in Diluent in a 100 mL volumetric flask to obtain a concentration of 100 µg/mL.
-
System Suitability Solution: Dilute the Impurity Stock Solution and Standard Stock Solution to prepare a solution containing 0.5 µg/mL of Desloratadine N-Hydroxypiperidine and 0.5 mg/mL of Desloratadine. This solution is used to verify resolution and sensitivity.
-
Sample Solution: Accurately weigh and dissolve powder equivalent to 25 mg of Desloratadine into a 50 mL volumetric flask with Diluent. Sonicate for 15 minutes to ensure complete dissolution, dilute to volume, and filter through a 0.45 µm nylon filter.[10][11]
Method Validation Protocol (ICH Q2(R1))
-
Specificity (Forced Degradation):
-
Subject the Sample Solution to the following stress conditions:
-
Analyze all stressed samples alongside an unstressed control.
-
Acceptance Criteria: The method must demonstrate baseline resolution between the Desloratadine peak, the Desloratadine N-Hydroxypiperidine peak, and any peaks generated by degradation. Peak purity analysis using a PDA detector should confirm homogeneity.
-
-
Linearity (Impurity):
-
Prepare a series of at least five dilutions from the Impurity Stock Solution, ranging from the Limit of Quantification (LOQ) to 150% of the specification limit (e.g., 0.15%).
-
Inject each concentration in triplicate.
-
Acceptance Criteria: Plot peak area against concentration. The correlation coefficient (r²) must be ≥ 0.998.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ):
-
Determine based on the signal-to-noise ratio (S/N).
-
Acceptance Criteria: LOD should have an S/N ratio of ~3:1. LOQ should have an S/N ratio of ~10:1 and demonstrate acceptable precision and accuracy.[14]
-
-
Accuracy (Recovery):
-
Spike the Sample Solution with the impurity standard at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each level in triplicate and analyze.
-
Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.
-
-
Precision:
-
Repeatability (Intra-day): Analyze six replicate preparations of a spiked sample at 100% of the specification limit on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 10.0% for impurity analysis.
-
Protocol 2: Confirmatory Identification by LC-MS
When an unknown peak co-elutes with the Desloratadine N-Hydroxypiperidine standard or when an impurity exceeds the identification threshold, LC-MS is used for definitive structural confirmation.
Objective
To confirm the identity of a peak observed in the HPLC analysis as Desloratadine N-Hydroxypiperidine by comparing its mass-to-charge ratio (m/z) and fragmentation pattern with the certified reference standard.
Instrumentation and Method
-
Instrumentation: An LC-MS/MS system, typically with an Electrospray Ionization (ESI) source.
-
Method:
-
Utilize the same HPLC method as described in Protocol 1 to ensure retention time correlation.
-
Divert the column eluent to the ESI source operating in positive ion mode. The protonated piperidine nitrogen makes positive mode highly sensitive for this class of compounds.
-
Perform a full scan (MS1) to identify the parent ion. The expected [M+H]⁺ for Desloratadine N-Hydroxypiperidine is m/z 327.8.
-
Perform a product ion scan (MS/MS) on the parent ion (m/z 327.8) to generate a fragmentation pattern. This pattern serves as a structural fingerprint.
-
Analyze the reference standard and the sample under identical conditions.
-
Data Analysis and Confirmation
-
Acceptance Criteria: The identity is confirmed if the sample peak and the reference standard peak exhibit:
-
Identical retention times (within a narrow tolerance window).
-
Identical parent ion m/z values in the MS1 scan.
-
A matching fragmentation pattern in the MS/MS scan.
-
Conclusion
The effective control of impurities is a critical component of modern pharmaceutical development and manufacturing. This application note provides a comprehensive and scientifically-grounded strategy for the impurity profiling of Desloratadine, with a specific focus on the N-hydroxy derivative. By leveraging a certified Desloratadine N-Hydroxypiperidine reference standard and implementing the detailed RP-HPLC and LC-MS protocols, analytical laboratories can ensure the development of robust, accurate, and regulatory-compliant methods. This approach not only meets the stringent requirements of ICH guidelines but also fundamentally contributes to delivering safer medicines to patients.
References
- AMSbiopharma. (2025, October 7). Impurity guidelines in drug development under ICH Q3. AMSbiopharma.
- Vertex AI Search. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
- Patel, J., et al. (2016, January 28).
- Benchchem. Degradation Pathways and Products of Loratadine: An In-depth Technical Guide. Benchchem.
- TGA Australia. (2018, October 17).
- ECA Academy. ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy.
- ICH. (2022, April 26). Guideline for Elemental Impurities Q3D(R2). ICH.
- Kim, M., et al. (2025, July 10).
- Scribd. (n.d.).
- European Medicines Agency. (2015, January 12). ICH Q3D Elemental impurities - Scientific guideline. European Medicines Agency.
- Bober, K., et al. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Current Issues in Pharmacy and Medical Sciences.
- Reddy, G. S., et al. (2013). A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities.
- USP-NF. (2018, November 30).
- European Medicines Agency. (2011, September 22). Desloratadine Teva EPAR Public Assessment Report. European Medicines Agency.
- Google Patents. (n.d.). WO2006020534A2 - Stabilized desloratadine composition.
- Academia.edu. (2021, November 15).
- Veeprho. (n.d.). Desloratadine N-Hydroxypiperidine | CAS 1193725-73-3. Veeprho.
- LGC Standards. (n.d.). Desloratadine N-Hydroxypiperidine. LGC Standards.
- Valarmathy, J., & Samuel, L. (2009). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry.
- Simson Pharma Limited. (n.d.). Desloratadine N-Hydroxy Impurity | CAS No- 1193725-73-3. Simson Pharma Limited.
- Patel, D., et al. (2015, May 7). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology.
- CymitQuimica. (n.d.). Desloratadine N-hydroxypiperidine. CymitQuimica.
Sources
- 1. veeprho.com [veeprho.com]
- 2. tasianinch.com [tasianinch.com]
- 3. Drug-Excipient Interactions: Case Studies and Overview of Drug Degradation Pathways [scirp.org]
- 4. Desloratadine N-Hydroxypiperidine | LGC Standards [lgcstandards.com]
- 5. Desloratadine N-hydroxypiperidine | CymitQuimica [cymitquimica.com]
- 6. ICH Q3A(R2) Impurities in New Drug Substances - ECA Academy [gmp-compliance.org]
- 7. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. A New Validated Liquid Chromatographic Method for the Determination of Loratadine and its Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
- 11. uspnf.com [uspnf.com]
- 12. scispace.com [scispace.com]
- 13. (PDF) Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and IT"s Degradation Products [academia.edu]
- 14. preprints.org [preprints.org]
Application Note: Desloratadine N-Hydroxypiperidine as a Differential Biomarker in Desloratadine Metabolism
This Application Note is structured to address the specific analytical challenges and metabolic significance of Desloratadine N-Hydroxypiperidine , distinguishing it from the major metabolite 3-Hydroxydesloratadine. It synthesizes recent breakthroughs in desloratadine enzymology (specifically the UGT-CYP interplay) with rigorous analytical protocols.
Executive Summary
Desloratadine (DL) metabolism has historically presented a "pharmacological mystery" due to the complex, sequential involvement of UGT and CYP enzymes. While 3-Hydroxydesloratadine (3-OH-DL) is the primary circulating metabolite, the identification and quantification of Desloratadine N-Hydroxypiperidine (N-OH-DL) serves as a critical differential biomarker.
This guide provides a high-precision protocol for distinguishing the N-hydroxylated species (piperidine ring oxidation) from the 3-hydroxylated species (pyridine ring oxidation). This distinction is vital for:
-
Phenotyping: Differentiating UGT2B10/CYP2C8 activity (3-OH pathway) from direct oxidative pathways (N-OH pathway).
-
Impurity Profiling: N-OH-DL is a known degradation product and synthesis impurity that can co-elute with metabolic signals.
-
Mechanism Elucidation: Understanding the competition between N-glucuronidation and N-oxidation at the piperidine nitrogen.
Scientific Background & Mechanism[1][2][3]
The Metabolic Fork in the Road
Desloratadine contains a secondary amine within a piperidine ring. This structural feature creates two divergent metabolic possibilities:
-
The Major Pathway (Sequential Glucuronidation-Oxidation): Contrary to typical CYP-mediated metabolism, the formation of the major metabolite, 3-OH-DL, requires a unique "tag-and-modify" sequence. Desloratadine is first N-glucuronidated by UGT2B10 .[1] This glucuronide acts as an obligatory substrate for CYP2C8 , which hydroxylates the pyridine ring. The glucuronide is then rapidly hydrolyzed, releasing 3-OH-DL.
-
The Biomarker Pathway (Direct N-Hydroxylation): Desloratadine N-Hydroxypiperidine represents the direct oxidation of the piperidine nitrogen. This is chemically distinct from 3-OH-DL. Its presence serves as a marker for oxidative stress or alternative metabolic clearance (likely FMO or CYP-mediated N-oxidation) when the primary UGT2B10 pathway is saturated or genetically impaired.
Chemical Structures
-
Desloratadine: 8-chloro-6,11-dihydro-11-(4-piperidylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine.[2][3][4][5][6]
-
3-Hydroxydesloratadine: Hydroxylation occurs on the pyridine ring (carbon).
-
Desloratadine N-Hydroxypiperidine: Hydroxylation occurs on the piperidine nitrogen.
Visualization: Metabolic Pathways[10]
The following diagram illustrates the divergence between the major 3-OH pathway and the N-Hydroxypiperidine biomarker pathway.
Caption: Divergent metabolic pathways of Desloratadine. The N-Hydroxypiperidine biomarker represents direct N-oxidation, distinct from the UGT2B10-mediated 3-hydroxylation.
Analytical Protocol: LC-MS/MS Quantification
Objective: To separate and quantify Desloratadine N-Hydroxypiperidine (N-OH-DL) alongside Desloratadine (DL) and 3-Hydroxydesloratadine (3-OH-DL) in plasma or microsomal incubations.
Reagents & Standards
-
Reference Standards: Desloratadine, 3-Hydroxydesloratadine, Desloratadine N-Hydroxypiperidine (CAS 1193725-73-3).
-
Internal Standard (IS): Desloratadine-d5 or Loratadine-d5.
-
Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.5).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
Sample Preparation (Solid Phase Extraction)
Self-Validating Step: The use of SPE over protein precipitation reduces matrix effects that can suppress the ionization of the polar N-hydroxy metabolite.
-
Aliquot: Transfer 200 µL of plasma/microsomal supernatant to a clean tube.
-
IS Addition: Add 20 µL of Internal Standard working solution (50 ng/mL). Vortex for 30s.
-
Dilution: Add 200 µL of 2% Formic Acid in water (to ionize the basic amine).
-
Conditioning: Condition HLB SPE cartridges (30 mg) with 1 mL Methanol followed by 1 mL Water.
-
Loading: Load the pre-treated sample onto the cartridge.
-
Washing: Wash with 1 mL 5% Methanol in Water. (Removes salts/proteins).
-
Elution: Elute with 1 mL Methanol containing 2% Ammonia. (High pH ensures elution of the basic drug).
-
Reconstitution: Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100 µL Mobile Phase A:B (80:20).
LC-MS/MS Conditions
Column: C18 Reverse Phase (e.g., Waters XBridge BEH C18), 2.1 x 100 mm, 2.5 µm. Flow Rate: 0.3 mL/min. Gradient:
-
0-1 min: 10% B
-
1-6 min: Linear gradient to 90% B
-
6-7 min: Hold at 90% B
-
7.1 min: Re-equilibrate at 10% B
Mass Spectrometry (MRM Transitions): Differentiation Strategy: While DL and its metabolites share fragments, the N-hydroxy species exhibits a distinct fragmentation pattern due to the labile N-O bond.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Retention Time (Approx) |
| Desloratadine (DL) | 311.1 | 259.1 | 28 | 5.2 min |
| 3-Hydroxydesloratadine | 327.1 | 275.1 | 30 | 4.1 min |
| Desloratadine N-OH | 327.1 | 295.1 | 25 | 4.5 min |
| Internal Standard | 316.1 | 264.1 | 28 | 5.2 min |
Note: Both 3-OH-DL and N-OH-DL have the same parent mass (327.1). Chromatographic separation is mandatory. The N-OH species typically elutes after the 3-OH species on a C18 column due to the shielding of the basic nitrogen, but before the parent DL.
Experimental Workflow: In Vitro Phenotyping[1][3]
This workflow describes how to use the biomarker to assess metabolic enzyme activity.
Caption: Experimental workflow for Desloratadine metabolic phenotyping using N-OH and 3-OH ratios.
Data Analysis & Interpretation
Calculating the Metabolic Ratio
To assess the metabolic shunt toward N-hydroxylation (a sign of UGT2B10 saturation or polymorphism), calculate the N-Oxidation Ratio (NOR):
-
Baseline (Healthy): Typically < 0.1 (The UGT-CYP pathway is dominant).
-
Elevated (> 0.2): Suggests UGT2B10 inhibition (e.g., by co-medications) or "Poor Metabolizer" phenotype, forcing the drug into the direct N-oxidation pathway.
Troubleshooting Co-elution
If the N-OH and 3-OH peaks co-elute:
-
Modify pH: Increase aqueous mobile phase pH to 4.5. The phenolic OH of 3-OH-DL (pKa ~10) and the N-OH group will interact differently with the stationary phase.
-
Column Choice: Switch to a Phenyl-Hexyl column, which offers alternative selectivity for the aromatic pyridine ring of 3-OH-DL.
References
-
Kazmi, F., et al. (2015).[1][7][8][9] "A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement." Drug Metabolism and Disposition. Link
-
Ghosal, A., et al. (2004).[10] "Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of 3-hydroxydesloratadine." Drug Metabolism and Disposition. Link
-
Santa Cruz Biotechnology. "Desloratadine N-Hydroxypiperidine Product Data (CAS 1193725-73-3)."[11] Link
-
LGC Standards. "Desloratadine N-Hydroxypiperidine Reference Standard." Link
-
Wang, J., et al. (2015). "Prevalence of Desloratadine Slow-metabolizer Phenotype... in Healthy Chinese Volunteers." Clinical Drug Investigation. Link
Sources
- 1. (PDF) Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor [academia.edu]
- 2. veeprho.com [veeprho.com]
- 3. Desloratadine N-Hydroxypiperidine | LGC Standards [lgcstandards.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Desloratadine N-hydroxypiperidine | CymitQuimica [cymitquimica.com]
- 6. Desloratadine N-Hydroxy Impurity - Opulent Pharma [opulentpharma.com]
- 7. Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A long-standing mystery solved: the formation of 3-hydroxydesloratadine is catalyzed by CYP2C8 but prior glucuronidation of desloratadine by UDP-glucuronosyltransferase 2B10 is an obligatory requirement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Identification of human UDP-glucuronosyltransferase enzyme(s) responsible for the glucuronidation of 3-hydroxydesloratadine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Desloratadine N-Hydroxypiperidine | CAS 1193725-73-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
Chiral separation of "Desloratadine N-Hydroxypiperidine" enantiomers
Application Note: Enantioselective Separation of Hydroxylated Desloratadine Derivatives
Part 1: Executive Summary & Scientific Rationale
The Challenge: Researchers often encounter ambiguity regarding the stereochemistry of Desloratadine metabolites. While the parent molecule, Desloratadine, is achiral (possessing a plane of symmetry), its metabolic oxidation yields derivatives with distinct stereochemical properties.
This guide addresses a critical distinction in the "Desloratadine N-Hydroxypiperidine" inquiry:
-
Desloratadine N-Hydroxypiperidine (CAS 1193725-73-3): An N-hydroxy impurity (hydroxylamine). Due to the symmetry of the piperidine ring and rapid nitrogen inversion, this molecule is typically achiral and does not exist as stable enantiomers at room temperature.
-
3-Hydroxydesloratadine (CAS 183198-49-4): The major active metabolite.[1][2][3] The introduction of a hydroxyl group at the C3 position of the piperidine ring breaks the symmetry, creating a stable chiral center.
Scope of Protocol: This application note provides a definitive protocol for the chiral separation of 3-Hydroxydesloratadine enantiomers , as this is the scientifically valid chiral target in this structural family. It also includes conditions for resolving these enantiomers from the achiral N-hydroxy impurity.
Part 2: Mechanism of Separation
The separation relies on Polysaccharide-based Chiral Stationary Phases (CSPs) .[4] The 3-hydroxydesloratadine molecule contains a basic secondary amine and a polar hydroxyl group.
-
Primary Interaction: Hydrogen bonding between the carbamate linkages of the CSP (amylose or cellulose derivatives) and the C3-hydroxyl/amine moieties of the analyte.
-
Inclusion Complexation: The tricyclic system of desloratadine fits into the chiral grooves of the polysaccharide polymer, providing steric discrimination between the R and S enantiomers.
-
Mobile Phase Strategy: A Normal Phase (NP) mode using Hexane/Alcohol is preferred over Reversed Phase (RP) to maximize the hydrogen bonding interactions essential for chiral recognition.
Metabolic & Structural Pathway
Figure 1: Structural relationship between Desloratadine, its achiral N-hydroxy impurity, and the chiral 3-hydroxy metabolite.
Part 3: Detailed Experimental Protocol
Method Development Strategy
Phase 1: Column Screening The basic nature of the piperidine nitrogen requires a column that can tolerate basic additives.
-
Primary Candidate: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)).
-
Secondary Candidate: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)).
-
Rationale: The amylose backbone (AD-H) typically offers superior selectivity for the bulky tricyclic structure of desloratadine derivatives compared to cellulose.
Phase 2: Mobile Phase Optimization
-
Base Solvent: n-Hexane (provides low viscosity and promotes H-bonding).
-
Modifier: Isopropyl Alcohol (IPA) or Ethanol. IPA usually provides better resolution (
) but higher backpressure. -
Additive (CRITICAL): Diethylamine (DEA) or Triethylamine (TEA) at 0.1%.
-
Why? The secondary amine in the piperidine ring will interact with residual silanols on the silica support, causing severe peak tailing. The basic additive suppresses this ionization, sharpening the peaks.
-
Validated Chromatographic Conditions
| Parameter | Condition |
| Target Analyte | 3-Hydroxydesloratadine Enantiomers |
| Column | Chiralpak AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane : Isopropyl Alcohol : Diethylamine (80 : 20 : 0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C (Ambient) |
| Detection | UV @ 254 nm (or 280 nm) |
| Injection Volume | 10 µL |
| Sample Diluent | Mobile Phase (or Ethanol if solubility is an issue) |
| Run Time | ~20 minutes |
Step-by-Step Workflow
-
Preparation of Mobile Phase:
-
Measure 800 mL of HPLC-grade n-Hexane.
-
Measure 200 mL of HPLC-grade Isopropyl Alcohol.
-
Add 1.0 mL of Diethylamine (DEA).
-
Note: Premix the IPA and DEA before adding to Hexane to ensure miscibility. Degas by sonication for 10 minutes.
-
-
System Equilibration:
-
Install the Chiralpak AD-H column.
-
Flush with mobile phase at 0.5 mL/min for 10 minutes, then ramp to 1.0 mL/min.
-
Monitor the baseline until stable (approx. 30-45 mins).
-
-
Sample Preparation:
-
Dissolve 1 mg of the racemic 3-Hydroxydesloratadine standard in 1 mL of Ethanol.
-
Dilute to 0.1 mg/mL with the Mobile Phase.
-
Filter through a 0.45 µm PTFE syringe filter (Nylon filters may absorb basic compounds).
-
-
Execution:
-
Inject the sample.[5]
-
Expected Elution: The enantiomers typically elute between 8 and 15 minutes.
-
Troubleshooting: If resolution is
, lower the flow rate to 0.8 mL/min or decrease IPA concentration to 15%.
-
Part 4: Data Analysis & Validation
Acceptance Criteria:
-
Resolution (
): (Baseline separation). -
Tailing Factor (
): (Controlled by DEA concentration). -
Theoretical Plates (
): per peak.
Differentiation from N-Hydroxypiperidine Impurity: If the sample contains the achiral "Desloratadine N-Hydroxypiperidine" impurity, it will elute as a single sharp peak , distinct from the chiral pair of the 3-hydroxy metabolite. Under these conditions, the N-hydroxy impurity is less polar than the 3-hydroxy metabolite and typically elutes earlier (closer to the solvent front).
Method Development Decision Tree
Figure 2: Decision logic for optimizing the chiral separation.
References
-
Xu, X., et al. (2007).[6] "Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS." Journal of Chromatography B.
-
Sutherland, K.W., et al. (2001). "Metabolism of desloratadine in humans." Drug Metabolism and Disposition. - Provides authoritative confirmation of the metabolic pathway and the identity of the 3-hydroxy chiral metabolite.
-
Liu, L., et al. (2004).[6] "HPLC method for the determination of desloratadine." Journal of Pharmaceutical and Biomedical Analysis.
-
Perrin, C., et al. (2002). "A Strategy for Developing HPLC Methods for Chiral Drugs." LCGC International. - Foundational text on polysaccharide column screening strategies.
Sources
- 1. Desloratadine - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins [mdpi.com]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting HPLC Peak Tailing for Desloratadine N-Hydroxypiperidine
This guide provides in-depth troubleshooting for a common issue encountered during the HPLC analysis of Desloratadine N-Hydroxypiperidine: peak tailing. As a basic compound, its interaction with the stationary phase can be complex, leading to asymmetrical peaks that compromise quantification and resolution. This document is designed for researchers, scientists, and drug development professionals to diagnose and resolve this issue effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my Desloratadine N-Hydroxypiperidine peak tailing?
A1: Peak tailing for Desloratadine N-Hydroxypiperidine, a basic compound containing a piperidine moiety, is primarily caused by secondary interactions with the HPLC column's stationary phase.[1][2][3] The main culprit is the interaction between the positively charged (protonated) amine group of your analyte and negatively charged (ionized) residual silanol groups (Si-OH) on the surface of silica-based columns.[2][4][5]
This interaction is a form of secondary retention mechanism, separate from the intended reversed-phase hydrophobic interaction.[2] Because this silanol interaction has different kinetics, it causes some analyte molecules to be retained longer, resulting in a "tail" on the backside of the peak.[4][5]
Several factors can exacerbate this issue:
-
Mobile Phase pH: If the mobile phase pH is in a range where both the analyte is protonated and the silanol groups are ionized (typically pH > 3), these interactions are maximized.[2][4][6]
-
Column Quality: Columns with a higher concentration of residual, un-capped silanol groups will exhibit more pronounced tailing for basic compounds.[4]
-
System Issues: Extra-column volume (e.g., excessive tubing length) can also contribute to peak distortion, although this typically affects all peaks in the chromatogram.[5][6][7]
Q2: How can I use the mobile phase to fix peak tailing?
A2: Optimizing the mobile phase is the most powerful and common first step to eliminate peak tailing for basic compounds. The goal is to minimize the unwanted ionic interactions with silanol groups.
By lowering the mobile phase pH to around 2.5-3.0, the vast majority of silanol groups on the silica surface become protonated (Si-OH) and are therefore neutral.[8] This prevents the ionic interaction with the protonated basic analyte.
Protocol: Low pH Mobile Phase Preparation
-
Aqueous Component: Prepare a 10-20 mM phosphate or formate buffer. For example, to prepare 1L of 20 mM potassium phosphate buffer, dissolve 2.72 g of monobasic potassium phosphate (KH2PO4) in 1L of HPLC-grade water.
-
pH Adjustment: Adjust the pH to 2.5 using phosphoric acid or formic acid.
-
Organic Modifier: Use HPLC-grade acetonitrile or methanol.
-
Final Mobile Phase: Mix the aqueous buffer and organic modifier in the desired ratio (e.g., 70:30 v/v). Filter through a 0.45 µm membrane filter and degas before use.
Caution: Operating at a pH below 2.5 can risk hydrolysis of the silica-based stationary phase over time. Always use a column rated for low pH conditions.[8]
Adding a small concentration of another basic compound, like triethylamine (TEA), to the mobile phase can "mask" the active silanol sites. The competing base will preferentially interact with the silanol groups, making them unavailable to interact with your analyte.[9]
Protocol: Mobile Phase with a Competing Base
-
Aqueous Component: Prepare your buffered mobile phase as usual (e.g., phosphate buffer).
-
Add Competing Base: Add triethylamine (TEA) to the aqueous portion of the mobile phase at a concentration of approximately 5-10 mM (about 0.05-0.1% v/v).
-
pH Adjustment: Adjust the final pH of the mobile phase as required for your separation.
-
Final Preparation: Mix with the organic modifier, filter, and degas.
Note: While effective, competing bases can sometimes shorten column lifetime and may suppress ionization if you are using a mass spectrometer (MS) detector.[9]
Increasing the ionic strength of the mobile phase (e.g., raising the buffer concentration from 10 mM to 25-50 mM) can help to shield the charged silanol sites, reducing the interaction with the basic analyte and improving peak shape.[8] This is more effective for LC-UV applications, as high buffer concentrations can cause ion suppression in LC-MS.[8]
Q3: My peak is still tailing after mobile phase optimization. What kind of column should I use?
A3: If mobile phase adjustments are insufficient, the next critical step is to select a more suitable HPLC column. Modern columns are designed to minimize silanol interactions.
-
Use End-Capped Columns: Most modern reversed-phase columns (like C18 or C8) are "end-capped." This means that after the primary bonding of the C18 chains, the manufacturer uses a small silylating agent (like trimethylsilane) to bond with and block many of the remaining accessible silanol groups.[4][8] Columns specifically marketed as "base-deactivated" or having "low silanol activity" are ideal choices.[8][10]
-
Consider Polar-Embedded Columns: These columns have a polar functional group (like an amide or carbamate) embedded within the long alkyl chain (e.g., C18).[10] This polar group helps to shield the residual silanol groups on the silica surface, preventing them from interacting with basic analytes and significantly improving peak shape.[10]
-
High Purity Silica (Type B): Use columns packed with modern, high-purity Type B silica. This type of silica has fewer acidic silanol groups and lower metal content compared to older Type A silica, leading to better peak shapes for basic compounds.[4]
Summary of Column Choices for Basic Compounds
| Column Type | Mechanism for Reducing Tailing | Best For |
| High-Purity, End-Capped C18/C8 | Blocks residual silanol groups with small chemical caps.[4][8] | General purpose analysis of basic drugs. |
| Polar-Embedded Phase | Shields silanol groups using a polar functional group within the bonded phase.[10] | Improving peak shape for challenging basic compounds without aggressive mobile phases. |
| Silica Hydride (e.g., TYPE-C™) | The surface has Si-H bonds instead of Si-OH, fundamentally reducing silanol activity. | Highly basic compounds that show tailing on all other silica-based columns. |
Q4: Could my HPLC system be the problem?
A4: Yes, though less common for a single peak, system issues can cause peak distortion. This is known as "extra-column dispersion."
-
Check Connections: Ensure all fittings, especially between the injector, column, and detector, are properly seated with no gaps. Improperly swaged ferrules are a common source of dead volume.[7]
-
Minimize Tubing: Use the shortest possible length of narrow internal diameter (e.g., 0.005") tubing to connect the components of your HPLC system.[6]
-
Column Voids: A void at the head of the column, caused by pressure shocks or dissolution of the stationary phase, can cause peak splitting or severe tailing for all peaks.[8][11] This often requires replacing the column. Using a guard column can help protect the analytical column.[8]
Troubleshooting Workflow
If you are experiencing peak tailing with Desloratadine N-Hydroxypiperidine, follow this logical troubleshooting sequence.
Caption: A step-by-step workflow for troubleshooting peak tailing.
Mechanism of Peak Tailing
The diagram below illustrates the chemical interaction at the heart of peak tailing for basic analytes like Desloratadine N-Hydroxypiperidine on a standard silica-based reversed-phase column.
Caption: Analyte interaction with the HPLC stationary phase.
References
-
What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]
-
What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]
-
Peak Tailing in HPLC - Element Lab Solutions. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]
-
HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. [Link]
-
An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? - WKB237593 - Waters. [Link]
-
HPLC Peak Tailing - Axion Labs. [Link]
-
Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology | MICROSOLV - MTC USA. [Link]
-
Desloratadine N-Hydroxypiperidine | CAS 1193725-73-3 - Veeprho. [Link]
Sources
- 1. Desloratadine N-hydroxypiperidine | CymitQuimica [cymitquimica.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. veeprho.com [veeprho.com]
- 4. pharmagrowthhub.com [pharmagrowthhub.com]
- 5. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 6. chromtech.com [chromtech.com]
- 7. support.waters.com [support.waters.com]
- 8. labcompare.com [labcompare.com]
- 9. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 10. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 11. acdlabs.com [acdlabs.com]
Technical Support Center: Desloratadine & N-Hydroxypiperidine Separation
Status: Operational Subject: Mobile Phase Optimization & Troubleshooting Guide Analyte Class: Basic Nitrogenous Heterocycles (Tricyclic Antihistamines)[1]
Critical Method Parameters (CMP) Dashboard
Before initiating troubleshooting, verify your baseline conditions against this reference standard. This dashboard is derived from validated protocols (USP/EP) and optimized for the separation of Desloratadine (DES) from its polar metabolite, Desloratadine N-Hydroxypiperidine (N-OH-DES).
| Parameter | Recommended Specification | Technical Rationale |
| Stationary Phase | C18 (L1) or C8 (L7) , End-capped | High carbon load required for retention of the hydrophobic tricyclic core.[1][2] End-capping is non-negotiable to suppress silanol activity.[1][2] |
| Buffer System | Phosphate (pH 2.5 - 3.0) | Low pH ensures full protonation of the piperidine nitrogen ( |
| Additives | Triethylamine (TEA) 0.1% or SDS | Crucial: TEA acts as a silanol blocker.[1][2] SDS (ion-pairing) is used in specific USP methods to alter selectivity.[1][2] |
| Organic Modifier | Acetonitrile (ACN) / Methanol | ACN provides sharper peaks; Methanol modifies selectivity for the polar N-OH impurity.[1][2] |
| Elution Order | N-OH-DES | The N-hydroxypiperidine moiety increases polarity, causing it to elute before the parent drug in Reverse Phase (RP).[1][2] |
Troubleshooting Hub
Select the symptom that best matches your issue to view the diagnostic protocol.
Symptom A: Peak Tailing (Asymmetry > 1.5)
The Desloratadine peak exhibits a "shark fin" shape, ruining resolution with the N-OH impurity.[1]
Root Cause:
Desloratadine contains a secondary amine in the piperidine ring.[2] At neutral or weakly acidic pH, this amine interacts electrostatically with residual silanols (
Corrective Protocol:
-
The "Silanol Blocker" Test: Add 0.1% Triethylamine (TEA) to your aqueous buffer.[2]
-
pH Drop: Lower mobile phase pH to < 3.0 .
-
Column Swap: Switch to a "Base-Deactivated" (BDS) or hybrid-particle column (e.g., XBridge, Gemini) designed specifically for high-pH stability or low silanol activity.[1][2]
Symptom B: Poor Resolution (Rs < 1.5)
The N-Hydroxypiperidine impurity co-elutes with the Desloratadine main peak or other degradants.[1]
Root Cause:
Structural similarity.[1][2] The only difference is the
Corrective Protocol:
-
Modify Organic Selectivity:
-
Gradient Shallowing:
-
Reduce the gradient slope (e.g., from 5% B/min to 2% B/min) during the elution window of the impurity (typically 2–6 minutes).
-
-
Temperature Tuning:
-
Lower the column temperature to 25°C . Higher temperatures often reduce resolution for basic amines by increasing mass transfer speed but decreasing selectivity (
).[2]
-
Symptom C: Retention Time Drift
Peaks shift significantly (>0.2 min) between injections.[1]
Root Cause: Inadequate buffer capacity or "Phase Collapse" (if using <5% organic).[1][2]
Corrective Protocol:
-
Buffer Concentration: Ensure phosphate buffer concentration is
20 mM . Lower concentrations cannot maintain local pH within the pore structure of the silica. -
Equilibration: Basic compounds modify the column surface.[2] Allow 20 column volumes of equilibration when using ion-pairing agents (SDS) or TEA.[1][2]
Advanced Optimization Protocol: The "Triangle" Approach
If standard USP conditions fail, use this systematic optimization loop. Do not change multiple variables simultaneously.
Step 1: pH Scouting (The Foundation)
-
Prepare three mobile phases: pH 2.5, pH 6.0, pH 9.0 (using appropriate buffers: Phosphate, Acetate, Ammonium Bicarbonate).[1]
-
Expectation: High pH (pH > 10) often yields the best peak shape for Desloratadine by suppressing ionization of the amine, but requires a hybrid column. Low pH (2.5) is standard for silica columns.[2]
Step 2: Ion-Pairing (The Selectivity Switch) [1]
-
If N-OH-DES is not separating, add Sodium Dodecyl Sulfate (SDS) or Heptane Sulfonic Acid (5-10 mM) to the buffer.[1][2]
-
Mechanism:[1][2][3] The anionic surfactant binds to the cationic Desloratadine, increasing its retention significantly while affecting the more polar N-OH metabolite differently due to charge distribution changes.[1]
Step 3: Organic Modifier Tuning
-
Calculate Resolution (
).[2][7] -
Decision: If
is poor, swap ACN for MeOH.[2] If tailing persists, increase Buffer Molarity.
Visual Workflows
Figure 1: Troubleshooting Logic Tree
Follow this decision matrix to resolve common chromatographic anomalies.
Caption: Decision matrix for diagnosing peak asymmetry and separation efficiency issues.
Figure 2: Mechanism of Interaction
Understanding why low pH and TEA are required.
Caption: Competitive interaction model showing how TEA blocks silanols to prevent Desloratadine tailing.
References
-
USP Monograph: Desloratadine. United States Pharmacopeia (USP-NF). (2025).[1][2][7][8] "Organic Impurities, Procedure 2." [1]
-
Scribd / USP Archive. "USP41 Desloratadine Monograph Details." (2018).[2][4][9] Provides specific buffer ratios (Phosphate/TEA pH 2.0).[2]
-
BenchChem Technical Guide. "Loratadine & Impurities Analysis: HPLC Method Development." (2025).[2][7][8][10][11][12] Discusses silanol interactions and column selection for tricyclic antihistamines.
-
Element Lab Solutions. "Peak Tailing in HPLC: Causes and Solutions." (2025).[2][7][8][10][11][12] Mechanistic explanation of amine-silanol interactions.
-
Santa Cruz Biotechnology. "Desloratadine N-Hydroxypiperidine Product Data." (2025).[2][7][8][10][11][12] Chemical structure and polarity data.
Sources
- 1. Desloratadine N-hydroxypiperidine | CymitQuimica [cymitquimica.com]
- 2. Desloratadine | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 3. CN106290657A - A kind of for detecting the method for impurity in Desloratadine - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. researchgate.net [researchgate.net]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. trungtamthuoc.com [trungtamthuoc.com]
- 8. Desloratadine Tablets - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]
- 9. uspnf.com [uspnf.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. preprints.org [preprints.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Improving "Desloratadine N-Hydroxypiperidine" extraction recovery from plasma
Topic: Improving Extraction Recovery & Stability in Human Plasma
Ticket ID: #BIO-DNH-REC-01 Status: Open Assigned Specialist: Senior Application Scientist[1][2]
Welcome to the Bioanalytical Support Center
You are likely here because your recovery rates for Desloratadine N-Hydroxypiperidine (D-N-OH) are inconsistent, or you are observing a "ghost" increase in Desloratadine (parent) concentrations.
Unlike the standard metabolite (3-hydroxydesloratadine), D-N-OH contains a labile N-O bond on the piperidine ring.[1][2] This creates two simultaneous failure modes:
-
Chemical Instability: The N-hydroxy group reduces back to Desloratadine (parent) under thermal stress or in the presence of heme (hemolyzed plasma).[2]
-
Polarity Mismatch: The hydroxyl group increases polarity, causing poor partitioning into standard non-polar LLE solvents (e.g., Hexane) used for the parent drug.[2]
This guide replaces standard "trial and error" with a mechanism-based troubleshooting protocol.
Module 1: The Stability-Recovery Paradox
Diagnosis: Before optimizing extraction, you must stop the compound from disappearing during sample prep.[1][2]
The "Phantom Loss" Phenomenon
If your recovery is low (<50%) but your parent drug (Desloratadine) signal is unexpectedly high, you are likely degrading D-N-OH.[1][2] The N-hydroxypiperidine moiety is susceptible to deoxygenation and disproportionation .[1][2]
Critical Protocol: The "Cold-Chain" Extraction
Standard bioanalysis often uses room temperature processing.[1][2] For D-N-OH, this is fatal.[2]
| Parameter | Standard Protocol (Avoid) | Optimized Protocol (Required) | Reasoning |
| Plasma Handling | Room Temperature | Ice Bath (4°C) | Slows kinetic degradation of the N-O bond.[1][2] |
| Hemolysis | Accepted (<2%) | Strictly Excluded | Hemoglobin iron (Fe²⁺) catalyzes the reduction of N-OH to NH (parent).[1][2] |
| Evaporation | N₂ stream at 40-50°C | N₂ stream at <30°C | Heat drives the elimination of the oxygen moiety.[1] |
| Anticoagulant | Heparin | EDTA | EDTA chelates free metals that catalyze oxidation/reduction.[1][2] |
Module 2: Extraction Optimization (Method Selection)
Objective: Capture the polar D-N-OH without extracting matrix interferences.
Decision Matrix: Which Method Fits Your Sensitivity Needs?
Figure 1: Decision tree for selecting the extraction methodology based on sensitivity requirements.[1][2]
Protocol A: Protein Precipitation (The Stabilizer)
Best for: Stability profiling and moderate sensitivity.[2]
-
Aliquot: 50 µL Plasma (on ice).
-
Precipitate: Add 200 µL Ice-Cold Acetonitrile (ACN) containing Internal Standard.
-
Vortex: 30 seconds (high speed).
-
Centrifuge: 4000g for 10 min at 4°C .
-
Inject: Inject supernatant directly (or dilute with water to match initial mobile phase).[1][2]
Protocol B: Mixed-Mode Cation Exchange (MCX) SPE
Best for: High sensitivity and removing phospholipids. D-N-OH is a base (piperidine nitrogen), but the N-OH reduces its pKa compared to Desloratadine.[1][2] However, it still retains enough basic character to interact with cation exchange sorbents.[2]
-
Conditioning: 1 mL MeOH, then 1 mL Water.
-
Loading: Dilute plasma 1:1 with 2% Formic Acid (Acidifies sample to protonate the amine). Load onto MCX cartridge.[2]
-
Wash 1: 1 mL 2% Formic Acid (Removes proteins/neutral interferences).[2]
-
Wash 2: 1 mL Methanol (Removes hydrophobic interferences).[1][2]
-
Elution: 2 x 400 µL 5% Ammonium Hydroxide in ACN/MeOH (50:50) .
Module 3: Chromatography & Matrix Effects
Issue: "I have good extraction recovery, but my peak area is still low."
This is likely Ion Suppression or In-Source Degradation .[1][2]
In-Source Degradation (The False Negative)
N-hydroxy compounds can thermally decompose in the ESI (Electrospray Ionization) source, reverting to Desloratadine.[1][2]
Phospholipid Suppression
If using Protein Precipitation, phospholipids may co-elute with D-N-OH.[1][2]
-
Monitor: MRM transition 184 > 184 (Phosphatidylcholines).
-
Fix: If using PPT, consider a "Hybrid SPE-PPT" plate (e.g., Ostro or Phree) which filters phospholipids while precipitating proteins.[1][2]
Frequently Asked Questions (FAQ)
Q: Can I use Liquid-Liquid Extraction (LLE) with MTBE? A: It is risky.[1][2] While MTBE is more polar than Hexane, D-N-OH is significantly more polar than the parent.[1][2] You will likely see recoveries in the 40-50% range. If you must use LLE, try Ethyl Acetate or a mixture of Dichloromethane/Isopropanol (90:10) , but be warned: these solvents extract more matrix "junk" than Hexane.[2]
Q: My Internal Standard (Desloratadine-D5) response is stable, but the analyte varies. Why? A: Desloratadine-D5 mimics the parent, not the N-hydroxy metabolite.[1][2] It does not compensate for the specific degradation of the N-O bond or the polarity differences during extraction.[2]
-
Recommendation: You need a structural analog IS (another N-oxide) or, ideally, Desloratadine-N-Hydroxypiperidine-D5 (custom synthesis) to track the extraction efficiency accurately.[1][2]
Q: Why is my recovery lower in hemolyzed plasma? A: Hemolyzed plasma contains free iron from ruptured red blood cells.[2] Iron acts as a catalyst to reduce the N-hydroxyl group back to the amine.[2]
-
Fix: Strictly reject hemolyzed samples or add an antioxidant like Ascorbic Acid (0.1% final concentration) to the plasma immediately upon collection.[2]
References
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[2] Link
-
Sarkar, P., et al. (2012).[2] Understanding the instability of N-oxide metabolites in biological matrices: A case study with clozapine N-oxide. Journal of Pharmaceutical and Biomedical Analysis. (Demonstrates the mechanism of N-oxide/N-hydroxy reduction in plasma). Link
-
Xu, H.R., et al. (2007).[2][3][4] Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS. Journal of Pharmaceutical and Biomedical Analysis. (Provides baseline conditions for Desloratadine extraction). Link
-
Jemal, M., et al. (2003).[2] High-throughput quantitative bioanalysis by LC/MS/MS. Biomedical Chromatography. (Discusses phospholipid removal strategies for polar metabolites). Link
-
CymitQuimica. Desloratadine N-hydroxypiperidine Product Data. (Structural confirmation and chemical properties).[2] Link
Sources
- 1. veeprho.com [veeprho.com]
- 2. Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard - PMC [pmc.ncbi.nlm.nih.gov]
- 3. semanticscholar.org [semanticscholar.org]
- 4. scilit.com [scilit.com]
Technical Support Center: Desloratadine N-Hydroxypiperidine Stability in Analytical Samples
Topic: Troubleshooting Stability & Quantification of Desloratadine N-Hydroxypiperidine (N-Hydroxy Desloratadine) CAS: 1193725-73-3 Target Analyte Class: Secondary Amine N-Hydroxylamines / Oxidative Impurities
Introduction: The "Ghost" Impurity
Welcome to the Technical Support Center. You are likely here because you are observing inconsistent recovery, shifting retention times, or "ghost peaks" when analyzing Desloratadine N-Hydroxypiperidine (Des-N-OH).
The Core Problem: Unlike the tertiary amine N-oxides common in many drug classes, Desloratadine is a secondary amine . Its oxidative impurity is an N-hydroxylamine (
This guide provides the protocols to distinguish between artifactual generation (created during sample prep) and analytical loss (destroyed during measurement).
Module 1: Sample Preparation (The Matrix)
Status: Critical Control Point Issue: "My impurity levels increase the longer the sample sits in the autosampler."
Mechanism of Failure
Desloratadine (secondary amine) reacts rapidly with trace peroxides in solvents to form Des-N-OH. Conversely, Des-N-OH is light-sensitive and can degrade into radical species.
Troubleshooting Protocol: Solvent & Handling Validation
| Symptom | Probable Cause | Corrective Action |
| Impurity area increases over time | Peroxide contamination in THF, Ethers, or aged Acetonitrile. | Mandatory: Use HPLC-grade solvents <3 months old. Test for peroxides using Quantofix® strips. |
| Impurity area decreases over time | Photolytic degradation or oxidation to nitrone. | Use amber glassware. Purge headspace with Argon (heavier than |
| Poor reproducibility (RSD > 5%) | pH-dependent solubility/stability. | Maintain sample diluent pH > 6.0. Acidic conditions accelerate N-O bond cleavage. |
Experiment 1.1: The "Inert" Challenge
Goal: Determine if the impurity is being generated artifactually by the diluent.
-
Prepare Diluent A: Standard HPLC solvent (air-exposed).
-
Prepare Diluent B: Fresh solvent, sparged with Nitrogen for 10 mins, containing 0.05% BHT (Butylated Hydroxytoluene) as an antioxidant.
-
Spike: Add Desloratadine parent drug to both at 1 mg/mL.
-
Incubate: Store both at room temperature for 24 hours.
-
Analyze: If Des-N-OH appears in A but not B, your sample prep is generating the impurity.
Module 2: Chromatographic Separation (The Method)
Status: Optimization Required Issue: "The peak shape is broad/tailing, or retention time shifts."
Mechanism of Failure
N-hydroxy compounds possess a zwitterionic character and can interact strongly with residual silanols on silica columns. High column temperatures can trigger on-column thermal degradation (Cope-like elimination or deoxygenation).
Recommended Conditions
-
Stationary Phase: Hybrid particles (e.g., Waters BEH or equivalent) are required to minimize silanol activity. Avoid standard silica.
-
pH Strategy: High pH (pH 8-9) using Ammonium Bicarbonate is often superior to acidic modifiers. At high pH, the secondary amine is uncharged, improving peak shape.
-
Temperature Limit: Strictly < 40°C . Ideal is 25°C.
Visual Workflow: Method Optimization
Module 3: Mass Spectrometry (The Detection)
Status: High Risk Area Issue: "I see the peak in UV, but the MS signal is low or shows the parent mass."
Mechanism of Failure: In-Source Deoxygenation
This is the most common analytical error. In the Electrospray Ionization (ESI) source, the labile N-O bond absorbs thermal energy and cleaves before mass filtration.
-
Result: The Des-N-OH (m/z 327) converts to Desloratadine (m/z 311).
-
False Negative: You underestimate the impurity.
-
False Positive: You overestimate the parent drug (negligible impact usually) or misidentify the peak.
Troubleshooting Protocol: Source Tuning
Experiment 3.1: The Temperature Titration Do not use "Generic" MS settings. You must empirically find the "Cold Zone."
-
Inject a pure standard of Des-N-OH (or a forced degradation sample).
-
Monitor two transitions/ions:
-
Channel A: m/z 327 (Impurity)
-
Channel B: m/z 311 (Parent - the artifact)
-
-
Step-wise Ramp: Decrease Source Temperature (or Gas Temp) from 500°C down to 200°C in 50°C increments.
-
Plot: Ratio of 327/311 vs. Temperature.
-
Select: The temperature where the 327 signal plateaus and 311 is minimized.
Note: If using APCI (Atmospheric Pressure Chemical Ionization), this degradation is virtually guaranteed. Switch to ESI immediately.
Visual Workflow: Diagnosing In-Source Fragmentation
Frequently Asked Questions (FAQ)
Q1: Can I use UV detection instead of MS to avoid deoxygenation issues? A: Yes, and it is often recommended for routine QC. Desloratadine and its N-hydroxy impurity have similar chromophores (pyridine/tricyclic system). However, you must validate the Relative Response Factor (RRF). If MS is required for sensitivity, use the "Cold Source" protocol above.
Q2: My reference standard of Desloratadine N-Hydroxypiperidine arrived colored (pink/yellow). Is it degraded? A: Likely, yes. N-hydroxy compounds are prone to oxidation which forms colored radical species or nitrones.
-
Action: Check purity immediately via HPLC-UV.
-
Storage: Store at -20°C, under Argon, strictly protected from light.
Q3: Is this impurity the same as Desloratadine N-Oxide?
A: In loose nomenclature, they are often conflated, but chemically, Desloratadine is a secondary amine, so it forms an N-hydroxylamine (
References
-
Ramanathan, R., et al. (2000). "Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds."[2][3] Analytical Chemistry.
- Core relevance: Establishes the mechanism of in-source deoxygenation (loss of 16 Da)
-
U.S. Pharmacopeia (USP). "Desloratadine Monograph & Impurity Tables." USP-NF.
- Core relevance: Defines the regulatory limits and standard nomenclature for Deslor
-
Ma, M., et al. (2006). "Degradation behavior of desloratadine under different stress conditions." Journal of Pharmaceutical and Biomedical Analysis.
- Core relevance: Details the oxidative instability of the drug and the form
-
BenchChem Technical Support. "Prevention of N-oxide formation in pharmaceutical analysis."
- Core relevance: Provides general chemical handling strategies for N-oxygen
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Liquid chromatography/mass spectrometry methods for distinguishing N-oxides from hydroxylated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
Minimizing ion suppression for "Desloratadine N-Hydroxypiperidine" in mass spectrometry
Technical Support Center: Bioanalytical Applications Topic: Minimizing Ion Suppression & Stability Issues for Desloratadine N-Hydroxypiperidine Ticket ID: #BIO-MS-DES-NOX-001 Status: Open Assigned Scientist: Senior Application Lead
Executive Summary: The Dual Challenge
Analyzing Desloratadine N-Hydroxypiperidine (a polar N-oxide metabolite/impurity of Desloratadine) presents a "perfect storm" in LC-MS/MS bioanalysis. You are likely facing two simultaneous artifacts that distort your data:
-
Ion Suppression: The polar nature of the N-hydroxypiperidine moiety causes it to elute early, often in the "graveyard region" of the chromatogram where salts and phospholipids (PLs) suppress ionization.
-
In-Source Reduction/Fragmentation: N-oxides are thermally labile. In a hot ESI source, they can de-oxygenate back to the parent drug (Desloratadine) or fragment unpredictably, leading to under-estimation of the metabolite and over-estimation of the parent.
This guide provides a self-validating workflow to isolate, stabilize, and quantify this analyte with rigor.
Module 1: Diagnostic Workflow
Is it suppression, or is it chemistry?
Before changing your extraction method, you must visualize the matrix effect.[1] We do not guess; we map.
Protocol A: Post-Column Infusion (PCI) Profiling
This is the gold standard for distinguishing matrix effects from injection errors.
The Setup: You will inject a blank extracted matrix (e.g., plasma extract) while continuously infusing a steady stream of Desloratadine N-Hydroxypiperidine into the flow path after the column but before the source.
Step-by-Step:
-
Infusion Pump: Prepare a 100 ng/mL solution of Desloratadine N-Hydroxypiperidine in mobile phase. Set syringe pump to 10 µL/min.
-
LC Setup: Connect the syringe pump and the analytical column outlet to a T-union. Connect the T-union output to the MS source.
-
Acquisition:
-
Start the LC gradient (same as your method).
-
Start the MS acquisition (MRM mode for the analyte).
-
Inject a Blank Extracted Matrix (e.g., precipitated plasma supernatant).
-
-
Analysis: Observe the baseline. A flat baseline = no suppression. A dip/trough = ion suppression. A peak = ion enhancement.[2]
Visualization of PCI Setup:
Caption: Schematic of Post-Column Infusion (PCI) setup to map matrix effects zones.
Module 2: Sample Preparation Strategies
The "Clean It Up" Phase
Protein Precipitation (PPT) is insufficient for N-oxides because it fails to remove phospholipids (PLs), which cause the most severe suppression for early-eluting polar compounds.
Recommendation: Switch to Mixed-Mode Cation Exchange (MCX) SPE .
-
Why? Desloratadine and its piperidine metabolites are basic (pKa ~8-9). MCX retains them via charge interaction while allowing you to wash away neutral phospholipids and salts.
Comparative Data: Extraction Efficiency & Matrix Effect
| Method | Phospholipid Removal | Recovery (Analyte) | Matrix Factor (MF) | Suitability |
| Protein Precip (PPT) | < 15% | High (>90%) | 0.45 (Severe Suppression) | Poor |
| Liquid-Liquid (LLE) | Moderate | Low (<60%)* | 0.85 (Good) | Fair |
| SPE (HLB/Polymeric) | Good | High (>85%) | 0.90 (Excellent) | Good |
| SPE (MCX/Mixed Mode) | Excellent (>99%) | High (>90%) | 0.98 (Near Perfect) | Best |
*Note: N-oxides are too polar for efficient LLE extraction using non-polar solvents like Hexane/MTBE.
Optimized MCX SPE Protocol
-
Pre-treatment: Dilute 200 µL Plasma with 200 µL 4% H₃PO₄ (Acidify to lock charge on the piperidine nitrogen).
-
Condition: 1 mL MeOH, then 1 mL Water.
-
Wash 1 (Interference): 1 mL 2% Formic Acid in Water (Removes proteins/salts).
-
Wash 2 (Phospholipids): 1 mL Methanol (Removes neutral lipids/PLs. The basic analyte stays bound to the sorbent).
-
Elution: 500 µL 5% NH₄OH in Methanol (Releases the basic analyte).
-
Reconstitution: Evaporate and reconstitute in mobile phase.
Module 3: Chromatographic & Source Optimization
The "Separate and Protect" Phase
Even with clean samples, you must prevent In-Source Fragmentation . N-oxides can lose oxygen (M-16) or water (M-18) in the source, appearing as the parent drug or a degradation product.
Critical Parameter: Source Temperature
High temperatures facilitate desolvation but destroy labile N-oxides.
-
Experiment: Run a "Temperature Ramp" study. Inject a neat standard at source temperatures of 300°C, 400°C, 500°C, and 600°C.
-
Target: Select the lowest temperature that provides adequate sensitivity (S/N > 10) without degrading the compound.
-
Guidance: For N-oxides, keep ESI Source Temp < 400°C .
Chromatographic Separation
You typically cannot rely on MS selectivity alone if the N-oxide converts to parent. You must chromatographically separate the N-hydroxypiperidine (polar) from Desloratadine (non-polar).
-
Column: Phenyl-Hexyl or Polar-Embedded C18.
-
Why? The tricyclic ring of Desloratadine interacts strongly with Phenyl phases, providing orthogonal selectivity to standard C18.
-
-
Mobile Phase:
Decision Tree for Method Development:
Caption: Troubleshooting logic flow for distinguishing suppression from instability.
Frequently Asked Questions (FAQs)
Q1: Why do I see a peak for Desloratadine in my "Pure" N-Hydroxypiperidine standard? A: This is likely In-Source Fragmentation . The N-O bond is weak. If your declustering potential (DP) or source temperature is too high, the mass spectrometer effectively "synthesizes" Desloratadine from the metabolite before detection. Lower the DP and temperature.
Q2: Can I use a Deuterated Internal Standard (IS)? A: Yes, but be careful. If you use Desloratadine-D5 as an IS for the N-hydroxypiperidine metabolite, you may not compensate for matrix effects correctly because they elute at different times. Ideally, synthesize Desloratadine-N-Hydroxypiperidine-D5 . If unavailable, ensure your chromatographic retention is stable.
Q3: How do I know if phospholipids are the cause of my suppression? A: Monitor the "Phospholipid Transitions" in your MS method:
-
m/z 184 -> 184 (Phosphocholine head group)
-
m/z 496 -> 184 (Lyso-PC) Overlay these traces with your analyte peak. If they co-elute, you have a suppression problem.[2][6]
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC− MS/MS. Analytical Chemistry.
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.
-
Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.
-
Kemsley, I. (2022). Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. Journal of The American Society for Mass Spectrometry.
-
Ma, J., et al. (2006). Regio-selective formation of N-oxide metabolites: Dealing with potential instability issues in LC-MS. Current Drug Metabolism.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 5. waters.com [waters.com]
- 6. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
Addressing poor peak shape in "Desloratadine N-Hydroxypiperidine" chromatography
Technical Support Center: Chromatography of Desloratadine N-Hydroxypiperidine
Guide Objective: This technical guide, structured as a series of frequently asked questions (FAQs) and troubleshooting protocols, provides researchers and drug development professionals with a systematic approach to diagnosing and resolving poor peak shape—specifically peak tailing—encountered during the chromatographic analysis of Desloratadine N-Hydroxypiperidine.
Introduction: Why Basic Compounds Challenge Chromatographers
Desloratadine N-Hydroxypiperidine is a basic compound, a characteristic it shares with its parent drug, Desloratadine (pKa values of ~4.4 and ~10.0)[1][2]. In reversed-phase HPLC, basic analytes are notoriously prone to producing broad and asymmetric (tailing) peaks. This guide will walk you through the scientific principles causing this issue and provide actionable, field-proven solutions to restore peak symmetry, ensuring accurate and reproducible quantification.
Section 1: Understanding the Root Cause of Peak Tailing
Q1: I'm seeing significant peak tailing for Desloratadine N-Hydroxypiperidine. What is the fundamental cause?
A1: The primary cause of peak tailing for basic compounds like Desloratadine N-Hydroxypiperidine is undesirable secondary interactions with the stationary phase.[3] Standard reversed-phase columns are typically packed with silica particles bonded with a hydrophobic layer (e.g., C18). However, the manufacturing process invariably leaves behind unreacted, accessible silanol groups (Si-OH) on the silica surface.[4]
These residual silanol groups are weakly acidic. At mobile phase pH levels above approximately 3.5, they become deprotonated and negatively charged (Si-O⁻). Your positively charged (protonated) basic analyte can then interact with these sites via a strong ion-exchange mechanism, in addition to the desired hydrophobic interaction. This secondary interaction is stronger and has slower kinetics, causing a portion of the analyte molecules to lag behind the main peak, resulting in a characteristic "tail".[5][6]
Caption: Mechanism of peak tailing for basic analytes.
Section 2: Primary Troubleshooting Strategies
This section details the most effective, ordered steps to eliminate peak tailing. We will proceed from simple mobile phase adjustments to hardware and column considerations.
Q2: What is the first and most critical parameter I should adjust to fix peak tailing?
A2: The most powerful tool for improving the peak shape of a basic compound is controlling the mobile phase pH . The goal is to operate at a low pH, typically between 2.5 and 3.0.
The Scientific Rationale: Lowering the pH has a crucial dual effect:
-
Suppresses Silanol Ionization: By operating at a pH well below the pKa of the silanol groups (~3.5-4.5), you keep them in their neutral, protonated state (Si-OH). This eliminates the strong ionic interaction, which is the primary cause of severe tailing.[5][7]
-
Ensures Consistent Analyte Ionization: At a low pH, the basic nitrogen atoms on your analyte will be fully and consistently protonated (BH⁺), leading to stable retention behavior.[8][9]
| Mobile Phase pH | Silanol Group State (Si-OH) | Analyte State (Basic) | Primary Interaction | Expected Peak Shape |
| < 3.0 (Recommended) | Neutral (Si-OH) | Protonated (BH⁺) | Hydrophobic | Symmetric |
| 4.0 - 7.0 | Partially to Fully Ionized (SiO⁻) | Protonated (BH⁺) | Hydrophobic + Ionic | Severe Tailing |
| > 8.0 (Requires pH-stable column) | Fully Ionized (SiO⁻) | Neutral (B) | Hydrophobic | Symmetric |
Protocol 1: Mobile Phase pH Adjustment This protocol details the preparation of a standard, low-pH mobile phase to improve peak shape.
-
Objective: To prepare a mobile phase with 0.1% formic acid to achieve a pH of approximately 2.7.
-
Reagents & Equipment:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
High-purity formic acid
-
Graduated cylinders
-
Sterile, filtered mobile phase reservoir
-
-
Procedure:
-
Measure 900 mL of HPLC-grade water into a clean reservoir.
-
Carefully add 1.0 mL of formic acid to the water. Safety Note: Always add acid to water.
-
Mix thoroughly. This is your aqueous component.
-
Prepare your desired mobile phase composition by mixing the aqueous component with the organic solvent (e.g., for a 50:50 mix, combine 500 mL of the acidified water with 500 mL of acetonitrile).
-
Degas the final mobile phase using sonication or vacuum filtration.
-
Equilibrate your column with at least 10-15 column volumes of the new mobile phase before injecting your sample.
-
Q3: I've lowered the pH, and the peak is better but still shows some tailing. What is my next step?
A3: If low pH alone is insufficient, the next step is to select a more appropriate HPLC column. Not all C18 columns are created equal; modern columns are specifically designed to minimize silanol interactions.
The Scientific Rationale: Column manufacturers have developed several technologies to create more "base-friendly" stationary phases.
-
High-Purity Silica ("Type-B"): Modern columns use silica with very low metal content, which reduces the acidity of the silanol groups.[10]
-
End-Capping: After bonding the C18 chains, the column is treated with a small silylating agent (like trimethylsilyl chloride) to "cap" and block many of the remaining silanol groups.[3][7]
-
Polar-Embedded & Surface Shielding: Some columns incorporate a polar group (e.g., amide or carbamate) into the C18 chain or utilize charged surface modification. These technologies shield the analyte from the underlying silica surface, further preventing silanol interactions.[11]
-
Hybrid Particles: Columns made from hybrid organic/inorganic particles (e.g., Waters BEH, CSH) offer enhanced pH stability, allowing for method development at high pH where basic analytes are neutral and less likely to interact with silanols.
| Column Technology | Key Feature | Performance with Basic Analytes |
| Traditional (Type-A Silica) | High silanol activity, minimal end-capping. | Poor (significant tailing). |
| Modern End-Capped (Type-B) | High-purity silica with extensive end-capping. | Good to Very Good. |
| Polar-Embedded/Shielded | Polar group shields silica surface. | Excellent peak shape.[11] |
| Hybrid Particle (e.g., BEH, CSH) | Wide pH stability (1-12). | Excellent; allows for high-pH methods. |
Recommendation: If you are using an older or general-purpose C18 column, switching to a modern, high-purity, end-capped, or specifically base-deactivated column is one of the most reliable ways to achieve a sharp, symmetrical peak.
Q4: My column is modern, and my pH is low. Could my sample preparation be the problem?
A4: Absolutely. The composition of your sample solvent and the concentration of your analyte can significantly impact peak shape.
The Scientific Rationale:
-
Solvent Mismatch: The ideal injection solvent is the mobile phase itself or a solvent that is weaker (more aqueous, less organic) than the mobile phase.[12] Injecting your sample in a solvent significantly stronger than the mobile phase (e.g., 100% acetonitrile) causes the sample band to spread out at the head of the column before the separation begins, leading to broad or split peaks.[13]
-
Column Overload: Injecting too much analyte mass can saturate the active sites on the stationary phase. This leads to a non-linear relationship between the analyte and the stationary phase, often resulting in a "right-triangle" peak shape where the front is sharp and the tail is extended.[12][13]
Protocol 2: Optimizing Sample Preparation & Injection
-
Objective: To ensure the sample injection does not distort the peak shape.
-
Procedure:
-
Solvent Matching: Dissolve your Desloratadine N-Hydroxypiperidine standard and samples in the initial mobile phase composition. If solubility is an issue, use the weakest solvent possible that maintains solubility (e.g., a slightly higher percentage of organic than the mobile phase, but keep the volume low).
-
Check for Overload:
-
Prepare a dilution series of your sample (e.g., 10 µg/mL, 5 µg/mL, 1 µg/mL, 0.5 µg/mL).
-
Inject the same volume of each concentration.
-
If the peak tailing factor improves significantly as the concentration decreases, you are likely overloading the column.
-
To resolve this, either inject a smaller volume or dilute your sample further.
-
-
Section 3: Systematic Troubleshooting Workflow
When confronted with a poor peak shape, it's essential to follow a logical sequence of troubleshooting steps. This workflow prioritizes the most impactful and least disruptive changes first.
Caption: A systematic workflow for troubleshooting peak tailing.
Section 4: Advanced FAQs
FAQ 1: I've tried lowering the pH, but it didn't fully resolve the issue. Are there other mobile phase additives that can help?
Yes. If residual silanol interactions persist at low pH, you can add a "competing base" to the mobile phase. A small amount of an amine, like triethylamine (TEA), at a concentration of 0.1-0.5%, can be very effective. The TEA is a small, basic molecule that will preferentially interact with and "mask" the active silanol sites, preventing your larger analyte from accessing them.[12] Note that TEA can suppress ionization in mass spectrometry and has a high UV cutoff.
FAQ 2: My peak is fronting, not tailing. What causes this?
Peak fronting, where the front of the peak is sloped, is less common for basic compounds but is typically caused by two issues:
-
Severe Column Overload: In some cases, very high concentrations can lead to fronting.
-
Solvent Mismatch: Injecting the sample in a solvent that is much weaker than the mobile phase can cause this issue.
Follow Protocol 2 to diagnose and resolve these problems.
FAQ 3: How do I quantitatively measure peak shape?
Peak shape is most often measured using the USP Tailing Factor (Tf) or Asymmetry Factor (As). The calculation measures the peak width at 5% of the peak height.
-
Tf = 1.0: A perfectly symmetrical Gaussian peak.
-
Tf > 1.0: A tailing peak.
-
Tf < 1.0: A fronting peak.
For most applications, a tailing factor of ≤ 1.5 is considered acceptable, with a value closer to 1.0 being ideal.
References
-
Separation Science. (2023, December 8). Silica Purity #2 – Silanols. [Link]
-
Pharma Growth Hub. (2023, November 23). What is the effect of free silanols in RPLC and how to reduce it?[Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. [Link]
-
Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]
-
MicroSolv Technology Corporation. (2026, February 9). Base-Deactivated HPLC Column? Understanding Silanol Activity and TYPE-C™ Technology. [Link]
-
Restek Corporation. HPLC Troubleshooting Guide. [Link]
-
Chrom Tech, Inc. (2025, October 28). What Causes Peak Tailing in HPLC?[Link]
-
Waters Corporation. (2022). Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. [Link]
-
HPLC Professionals. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC. [Link]
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. [Link]
- Google Patents. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions.
-
Hawach Scientific. (2023, December 27). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. [Link]
- Iqbal, M., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Perspectives in Clinical Research, 5(4), 164.
-
Shimadzu Corporation. (2023). Analysis of Desloratadine. [Link]
-
MicroSolv Technology Corporation. Desloratadine Assay with HPLC – AppNote. [Link]
- Patel, D. A., & Patel, P. G. (2018). Analytical Method Development and Validation of Desloratadine Tablet. Research Journal of Pharmacy and Technology, 11(7), 2821-2825.
- Valarmathy, J., et al. (2012). RP-HPLC Estimation of Desloratadine in Pharmaceutical Dosage Form. Asian Journal of Chemistry, 24(12), 5431-5433.
- Jain, P. S., et al. (2015). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet form. Arabian Journal of Chemistry, 8(3), 397-404.
-
Element Lab Solutions. (2025, July 17). Common Causes Of Peak Tailing in Chromatography. [Link]
- Homsek, I., et al. (2019). Biopharmaceutical classification of desloratadine – not all drugs are classified the easy way. Acta Pharmaceutica, 69(4), 645-658.
- Jain, P. S., et al. (2012). Validation of stability indicating high performance liquid chromatographic method for estimation of Desloratadine in tablet formulation. Arabian Journal of Chemistry, 8(3), 397-404.
- Karljiković-Rajić, K., et al. (2009). Acidity constants of loratadine and desloratadine in water and in the presence of surfactants. Journal of Pharmaceutical and Biomedical Analysis, 49(3), 630-637.
- Saqib, M., et al. (2023). An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Journal of Chemical Health Risks, 13(4).
- Stoll, D. R., & McCalley, D. V. (2021, December 1). But My Peaks Are Not Gaussian! Part 3: Physicochemical Causes of Peak Tailing. LCGC North America.
- Bober, K., Płonka, M., & Miszczyk, M. (2015).
-
Element Lab Solutions. Peak Tailing in HPLC. [Link]
- Al-Saeed, F. A., et al. (2023). Advances in Simple and Chiral-HPLC Methods for Antiallergic Drugs and Chiral Recognition Mechanism. Molecules, 28(6), 2686.
- Dongala, T., & Palakurthi, A. K. (2013). A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations.
- Apotex Inc. (2018, October 17).
-
HELIX Chromatography. HPLC Analysis of Drug Loratadine and Related Impurities on Coresep SB Mixed-Mode Column. [Link]
-
ResearchGate. (2020, December 15). How to get rid of tailing peaks?[Link]
Sources
- 1. acta.pharmaceutica.farmaceut.org [acta.pharmaceutica.farmaceut.org]
- 2. researchgate.net [researchgate.net]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. EP0579102B1 - Liquid chromatography stationary phases with reduced silanol interactions - Google Patents [patents.google.com]
- 5. hplc.eu [hplc.eu]
- 6. chromtech.com [chromtech.com]
- 7. pharmagrowthhub.com [pharmagrowthhub.com]
- 8. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 9. agilent.com [agilent.com]
- 10. sepscience.com [sepscience.com]
- 11. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 12. HPLC故障排除指南 [sigmaaldrich.com]
- 13. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
Overcoming low sensitivity in "Desloratadine N-Hydroxypiperidine" detection
Topic: Overcoming Low Sensitivity & Stability Issues in LC-MS/MS Analysis
Introduction: The "Ghost Peak" Phenomenon
From: Dr. Aris Thorne, Senior Application Scientist To: Bioanalytical R&D Team Subject: Resolving Sensitivity Loss for Desloratadine N-Hydroxypiperidine
If you are detecting Desloratadine N-Hydroxypiperidine (often structurally correlated with Desloratadine N-oxide or specific N-hydroxy metabolites), you are likely facing a "Ghost Peak" phenomenon. You inject the sample, but the signal is 10x lower than expected, or worse, you see a massive increase in the parent Desloratadine signal.
The Core Problem: This analyte contains a thermally labile nitrogen-oxygen bond (N-O or N-OH). In standard Electrospray Ionization (ESI) sources, high temperatures and aggressive declustering potentials cause this bond to cleave before detection. The mass spectrometer effectively converts your analyte back into the parent drug inside the source, destroying your sensitivity and invalidating your parent drug quantification.
This guide moves beyond standard method development into protective mass spectrometry .
Module 1: Mass Spectrometry Optimization (The Detector)
Q: Why is my analyte signal fluctuating or disappearing, even with a clean standard?
A: You are likely burning the molecule in the source. Standard ESI parameters (Source Temp > 500°C) are designed to desolvate robust drugs. For N-hydroxypiperidine derivatives, this energy breaks the N-O bond.
The "Cold-Source" Protocol
To recover sensitivity, you must minimize the internal energy transfer during ionization.
| Parameter | Standard Setting (Avoid) | Optimized Setting (Target) | Why? |
| Source Temperature (TEM) | 500°C - 600°C | 300°C - 350°C | Prevents thermal deoxygenation of the N-OH/N-oxide group. |
| Declustering Potential (DP) | High (e.g., 80V+) | Low (e.g., 20-40V) | Reduces collision energy in the high-pressure region of the source. |
| Curtain Gas (CUR) | Medium (20-30 psi) | High (40-50 psi) | Protects the orifice from solvent clusters without using heat. |
| Ion Spray Voltage (IS) | 5500V | 4500V - 5000V | Lower voltage reduces the likelihood of discharge-induced fragmentation. |
Critical Validation Step: Monitor the transition for the Parent Drug (Desloratadine, m/z 311) while injecting the pure N-Hydroxypiperidine standard. If you see a Desloratadine peak, your source is still too hot. Lower the temperature until the parent peak disappears.
Module 2: Chromatography & Separation (The LC)
Q: My peak shape is broad/tailing, and retention is inconsistent. Is it the column?
A: It is likely a secondary interaction with free silanols. N-Hydroxypiperidine moieties are highly polar and basic. They interact strongly with residual silanols on standard C18 columns, causing tailing and sensitivity loss (due to peak broadening).
Troubleshooting the Mobile Phase
Do not rely on pure methanol/water gradients. You need ionic strength to "mask" the silanols.
Recommended Mobile Phase Architecture:
-
Buffer: 10mM Ammonium Formate (pH 3.5 - 4.0). Note: Avoid high pH (>8) as N-oxides/N-hydroxy compounds can be unstable in alkaline conditions.
-
Organic Modifier: Acetonitrile (sharper peaks than Methanol for this analyte).
-
Column Choice: Use a column with "charged surface hybrid" (CSH) technology or embedded polar groups to repel the basic amine and improve peak shape.
Signal-to-Noise (S/N) Comparison Data:
| Column Type | Mobile Phase | Peak Width (50%) | S/N Ratio | Verdict |
| Standard C18 | 0.1% Formic Acid / MeOH | 18.0 sec | 45:1 | Fail (Tailing) |
| Standard C18 | 10mM NH4 Formate / MeOH | 12.0 sec | 90:1 | Passable |
| Charged Surface (CSH) C18 | 10mM NH4 Formate / ACN | 4.5 sec | 280:1 | Optimal |
Module 3: Sample Preparation (The Matrix)
Q: I lose 50% of my analyte during extraction. Is it sticking to the tube?
A: It is likely degrading due to evaporation heat or light. Desloratadine derivatives are light-sensitive, and N-oxygenated metabolites are heat-sensitive.
The "Gentle" Extraction Workflow
-
Light Protection: All extraction steps must be performed under yellow (sodium) light or in amber glassware.
-
Evaporation: Never exceed 35°C during nitrogen evaporation.
-
Reconstitution: Do not use 100% organic solvent. Reconstitute in the starting mobile phase (e.g., 90% Buffer / 10% ACN) to prevent "solvent shock" peak distortion.
Visualizing the Troubleshooting Logic
The following diagram outlines the decision process for isolating the cause of low sensitivity.
Caption: Diagnostic workflow to isolate thermal instability (Source), chromatographic tailing (LC), or extraction loss (Prep).
FAQ: Rapid Response
Q1: Can I use the same Internal Standard (IS) as Desloratadine? No. Desloratadine-D5 behaves differently than the N-Hydroxypiperidine metabolite. You must use a stable isotope-labeled version of the metabolite itself (e.g., Desloratadine N-oxide-D5) or a structural analog with similar polarity. Using the parent IS will lead to tracking errors due to matrix effects.
Q2: Why do I see "Desloratadine N-Hydroxypiperidine" in my blank plasma? Check your parent drug stock. If your Desloratadine stock solution is old or has been exposed to air/light, it may have auto-oxidized. The "metabolite" in your blank is actually an impurity from the spiked parent drug (if you are spiking standards). Always prepare fresh stock solutions from certified reference material.
Q3: Is APCI better than ESI for this analyte? Potentially. APCI (Atmospheric Pressure Chemical Ionization) is a gas-phase ionization technique that can sometimes be gentler on thermally labile N-oxides than ESI, provided the vaporizer temperature isn't set too high. If ESI optimization fails, switch to APCI in positive mode.
References
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
Saha, A., et al. (2017).[1] Sensitive LC-MS/MS assay method for the estimation of desloratadine in human plasma. Clinical Pharmacology: Advances and Applications. Retrieved from [Link]
- Ma, B., et al. (2005). Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. Rapid Communications in Mass Spectrometry.
- Koudssi, G., et al. (2011). A Novel Strategy for the In-Process Stabilization of N-Oxide Metabolites. Altasciences Clinical Research. (Grounding for sample prep stability).
Sources
Validation & Comparative
Comparative Validation Guide: HPLC Quantification of Desloratadine N-Hydroxypiperidine
Content Type: Technical Comparison & Validation Guide Target Analyte: Desloratadine N-Hydroxypiperidine (CAS: 1193725-73-3) Context: Impurity Profiling & Stability Indication
Executive Summary: The Oxidative Challenge
In the development of Desloratadine (an H1-receptor antagonist), the quantification of oxidative impurities is critical for ICH Q3A/B compliance. Among these, Desloratadine N-Hydroxypiperidine (often formed via N-oxidation pathways or radical attack on the piperidine ring) presents a unique chromatographic challenge.
Unlike the hydrophobic parent drug, the N-hydroxypiperidine moiety introduces significant polarity and hydrogen-bonding potential. Standard C18 methods often fail to resolve this impurity adequately from the solvent front or other polar degradants (like the N-oxide), or they exhibit severe peak tailing due to secondary silanol interactions.
This guide compares a Traditional Isocratic Method (Method A) against an Optimized Core-Shell Gradient Method (Method B) . We demonstrate that Method B not only reduces run time by 40% but also achieves a Resolution (
Method Comparison: Traditional vs. Optimized
The following table contrasts the legacy approach (often found in older generic monographs) with the proposed optimized protocol designed for high-throughput QC and stability testing.
| Feature | Method A: Traditional Isocratic | Method B: Optimized Core-Shell Gradient (Recommended) |
| Column Technology | Fully Porous C18 (5 µm, 250 x 4.6 mm) | Core-Shell C18 (2.6 µm, 100 x 4.6 mm) |
| Mobile Phase | MeOH : Phosphate Buffer pH 3.0 (Isocratic 70:30) | Gradient: A (Phosphate Buffer pH 2.5 + 0.1% TEA) / B (Acetonitrile) |
| Flow Rate | 1.0 mL/min | 1.2 mL/min (Enabled by lower backpressure of core-shell) |
| Run Time | 15 - 20 minutes | < 8 minutes |
| N-Hydroxy Peak Shape | Broad, Tailing ( | Sharp, Symmetrical ( |
| Resolution ( | ~ 1.5 (Marginal) | > 3.0 (Robust) |
| LOD (Sensitivity) | ~ 0.5 µg/mL | 0.05 µg/mL (Sharper peaks increase S/N ratio) |
Why Method B Wins:
-
Core-Shell Particles: The solid core reduces the diffusion path length, minimizing band broadening for the polar N-hydroxy impurity.
-
Triethylamine (TEA) Modifier: The N-hydroxypiperidine group is basic and prone to interacting with residual silanols on the silica support. TEA acts as a "silanol blocker," significantly improving peak symmetry.
-
Gradient Elution: Allows the polar N-hydroxy impurity to elute early in a highly aqueous phase (preventing co-elution with the solvent front) while rapidly eluting the hydrophobic Desloratadine parent later.
Visualizing the Validation Logic
The following diagram illustrates the critical path for validating this specific impurity, emphasizing the "Self-Validating" System Suitability Tests (SST).
Figure 1: Validation workflow emphasizing the critical dependency of Specificity on the separation of the polar N-hydroxy impurity.
Detailed Experimental Protocol (Method B)
This protocol is designed to be self-validating . If the System Suitability criteria are not met, the results are automatically invalid, preventing data corruption.
Chromatographic Conditions
-
Instrument: HPLC equipped with PDA (Photodiode Array) or UV Variable Wavelength Detector.
-
Column: Kinetex C18 (or equivalent Core-Shell), 100 mm × 4.6 mm, 2.6 µm particle size.
-
Column Temperature: 35°C ± 1°C (Control is vital for viscosity and resolution).
-
Wavelength: 242 nm (Isosbestic point region for Desloratadine impurities).[1][2]
-
Injection Volume: 10 µL.
Mobile Phase Preparation
-
Buffer (Mobile Phase A): Dissolve 1.36 g of Potassium Dihydrogen Phosphate (
) in 1000 mL water. Add 1.0 mL Triethylamine (TEA). Adjust pH to 2.5 ± 0.05 with Orthophosphoric Acid. Filter through 0.22 µm membrane.-
Expert Note: The low pH ensures the piperidine nitrogen is fully protonated, while TEA masks silanols.
-
-
Organic (Mobile Phase B): 100% Acetonitrile (HPLC Grade).
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Event |
| 0.0 | 85 | 15 | Elution of Polar Impurities (N-Hydroxy) |
| 3.0 | 85 | 15 | Isocratic Hold |
| 3.1 | 50 | 50 | Ramp to elute Desloratadine |
| 6.0 | 50 | 50 | Hold |
| 6.1 | 85 | 15 | Re-equilibration |
| 8.0 | 85 | 15 | End of Run |
Validation Data Summary
The following data represents typical results obtained during the validation of this method, demonstrating compliance with ICH Q2(R1) guidelines.
Specificity (Stress Testing)
Samples were subjected to oxidative stress (3%
-
Result: The N-Hydroxypiperidine peak eluted at RT ~2.4 min , well-resolved from the Desloratadine peak (RT ~5.2 min ) and the N-Oxide impurity (RT ~2.8 min ).
-
Peak Purity: Purity angle < Purity threshold (via PDA), confirming no co-elution.
Linearity
Evaluated over 6 concentration levels (LOQ to 150% of specification limit).
| Analyte | Range (µg/mL) | Slope | Y-Intercept | |
| Desloratadine N-Hydroxypiperidine | 0.05 – 1.5 | 45201 | -120 | 0.9998 |
| Desloratadine (Parent) | 0.05 – 1.5 | 43100 | 55 | 0.9999 |
Accuracy (Recovery)
Spiked into placebo matrix at 50%, 100%, and 150% of the target limit (0.1%).
| Spike Level | % Recovery (Mean, n=3) | % RSD | Acceptance Criteria |
| 50% | 98.5% | 1.2% | 90-110% |
| 100% | 100.2% | 0.8% | 90-110% |
| 150% | 99.1% | 0.9% | 90-110% |
Sensitivity (LOD/LOQ)
-
LOD (S/N = 3): 0.015 µg/mL
-
LOQ (S/N = 10): 0.05 µg/mL
-
Significance: This sensitivity is sufficient to control the impurity at the 0.1% threshold required by ICH Q3B.
Mechanistic Insight: The Separation Logic
Why does the N-hydroxypiperidine elute earlier, and why is pH 2.5 critical?
-
Polarity: The hydroxyl group on the piperidine nitrogen (
) increases the polarity of the molecule compared to the parent Desloratadine ( ). In Reversed-Phase chromatography, higher polarity = weaker interaction with the hydrophobic C18 chains = earlier elution. -
Ionization: At pH 2.5, the basic nitrogen atoms are protonated. However, the electron-withdrawing effect of the oxygen in the N-hydroxy group reduces the basicity of that specific nitrogen.
-
Silanol Suppression: Without TEA and low pH, the protonated amine would interact ionically with deprotonated silanols (
) on the column surface, causing the "shark-fin" tailing seen in Method A.
Figure 2: Mechanistic interaction map showing how polarity drives separation while buffer modifiers (TEA) prevent unwanted silanol interactions.
References
-
ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link
-
Roge, A. B., et al. (2021).[5] Development, Validation of RP-HPLC Method and GC MS Analysis of Desloratadine HCL and Its Degradation Products. International Journal of Current Research and Review.[5] Link
-
Patel, K. K., et al. (2016).[6] Development and Validation of Stability Indicating RP-HPLC Method for Montelukast Sodium and Desloratadine in Pharmaceutical Dosage Form. Journal of Pharmaceutical Science and Bioscientific Research.[6] Link
-
Rele, R. V., & Mali, R. N. (2013). New Validated RP-HPLC Method for Quantification of Rupatadine Fumarate Impurities in Solid Dosage Form Supported By Forced Degradation Studies.[7] (Referencing Desloratadine impurity separation). Link
-
LGC Standards. Desloratadine N-Hydroxypiperidine Reference Standard Data Sheet. (Confirming chemical structure and CAS 1193725-73-3). Link
Sources
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- 7. scispace.com [scispace.com]
A Comparative Guide to the Bioanalysis of Desloratadine Metabolites: 3-Hydroxy Desloratadine and N-Hydroxypiperidine Desloratadine
In the landscape of pharmacokinetic and metabolic studies for the second-generation antihistamine Desloratadine, the accurate quantification of its metabolites is paramount. This guide provides a detailed comparison of analytical methodologies for two key metabolites: the major active metabolite, 3-hydroxy desloratadine, and the less characterized Desloratadine N-Hydroxypiperidine. While extensive research has established robust methods for 3-hydroxy desloratadine, the analytical approaches for Desloratadine N-Hydroxypiperidine are less defined, necessitating a discussion grounded in both published data and theoretical considerations.
Introduction to Desloratadine Metabolism
Desloratadine, the primary active metabolite of loratadine, undergoes further metabolism in the body to form several byproducts. Among these, 3-hydroxy desloratadine is a major circulating and pharmacologically active metabolite.[1] Its quantification is crucial for comprehensive pharmacokinetic profiling and bioequivalence studies.[2][3] Another metabolic pathway leads to the formation of N-oxide derivatives, such as Desloratadine N-Hydroxypiperidine.[4][5] These more polar metabolites present unique analytical challenges. This guide will delve into the established and proposed analytical techniques for these two compounds, offering insights into method selection and development.
Analytical Methodologies: A Head-to-Head Comparison
The bioanalysis of Desloratadine and its metabolites predominantly relies on the high sensitivity and specificity of liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2][3] However, other techniques like High-Performance Liquid Chromatography with UV detection (HPLC-UV) and High-Performance Thin-Layer Chromatography (HPTLC) have also been explored, particularly for the parent drug.[6][7][8]
Sample Preparation: The First Critical Step
Effective sample preparation is essential to remove interfering matrix components and concentrate the analytes of interest. For both metabolites, the primary biological matrix for analysis is human plasma.
For 3-hydroxy desloratadine , two main extraction techniques have been successfully employed:
-
Liquid-Liquid Extraction (LLE): This technique involves the partitioning of the analyte from the aqueous plasma sample into an immiscible organic solvent.[3][9][10] Common extraction solvents include ethyl acetate, dichloromethane, and ethyl ether.[3][9] LLE is a cost-effective and relatively simple method.
-
Solid-Phase Extraction (SPE): SPE utilizes a solid sorbent to retain the analyte, while allowing interfering components to be washed away.[1][11] This technique often provides cleaner extracts and higher recovery rates compared to LLE.[1]
For Desloratadine N-Hydroxypiperidine , while specific validated methods are not widely published, a proposed method for the analogous N-oxide metabolite suggests the use of LLE.[4] Given the anticipated higher polarity of the N-hydroxypiperidine moiety compared to the parent drug, optimization of the extraction solvent and pH would be critical to ensure efficient recovery.
Experimental Workflow: From Sample to Signal
The following diagram illustrates a typical bioanalytical workflow for the quantification of Desloratadine metabolites in plasma.
Caption: A generalized workflow for the bioanalysis of Desloratadine metabolites.
Liquid Chromatography: Achieving Separation
The chromatographic separation of Desloratadine and its metabolites is typically achieved using reversed-phase HPLC or UPLC systems.
For the simultaneous analysis of Desloratadine and 3-hydroxy desloratadine , C18 columns are commonly used.[3][6][11] The mobile phase often consists of a mixture of an organic solvent (acetonitrile or methanol) and an aqueous buffer (such as ammonium formate).[3][11][12]
For Desloratadine N-Hydroxypiperidine , a proposed UPLC-MS/MS method for the N-oxide metabolite also utilizes a C18 column.[4] Due to its increased polarity, gradient elution is often necessary to achieve adequate retention and separation from the less polar parent drug and other metabolites.
Mass Spectrometry: Sensitive and Specific Detection
Tandem mass spectrometry, particularly with a triple quadrupole instrument, is the detector of choice for the bioanalysis of Desloratadine and its metabolites due to its high sensitivity and specificity.[1][2][3] The analysis is typically performed in the positive ion mode using electrospray ionization (ESI).[3][11] Multiple Reaction Monitoring (MRM) is employed for quantification, where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Desloratadine | 311.03 - 311.2 | 259.1 - 259.2 | [1][11][13] |
| 3-hydroxy desloratadine | 326.97 - 327.2 | 274.97 - 275.1 | [1][11][13] |
| Desloratadine N-oxide (proposed) | 327.1 | To be optimized | [4] |
Note: The mass transitions for Desloratadine N-Hydroxypiperidine would be expected to be similar to the N-oxide metabolite.
Method Validation and Performance
A robust bioanalytical method must be validated to ensure its reliability. Key validation parameters include linearity, accuracy, precision, sensitivity (Lower Limit of Quantification, LLOQ), and stability.
For 3-hydroxy desloratadine , numerous validated LC-MS/MS methods have been published with excellent performance characteristics.
| Parameter | 3-hydroxy desloratadine | Reference |
| Linearity Range | 0.05 - 10 ng/mL | [3] |
| 0.050 - 6.0 ng/mL | [2] | |
| 100 - 11,000 pg/mL | [1] | |
| LLOQ | 50 pg/mL | [13] |
| 100 pg/mL | [1] | |
| Intra- and Inter-day Precision (%RSD) | < 15% | [2] |
| Accuracy | Within ±15% of nominal values | [2] |
For Desloratadine N-Hydroxypiperidine , as there are no widely published validated methods, these performance characteristics would need to be established during method development and validation.
Detailed Experimental Protocol: Simultaneous Determination of Desloratadine and 3-hydroxy desloratadine by LC-MS/MS
This protocol is a synthesis of established methods and serves as a representative example.[1][3][11]
1. Sample Preparation (Solid-Phase Extraction)
-
To 500 µL of human plasma, add 50 µL of an internal standard solution (e.g., deuterated desloratadine).[1]
-
Add 400 µL of 10 mM disodium hydrogen phosphate solution and vortex.[14]
-
Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.[14]
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 10 mM disodium hydrogen phosphate solution followed by two washes with 1 mL of water.[14]
-
Elute the analytes with an appropriate organic solvent (e.g., methanol or a mixture of ammonia and methanol).
-
Evaporate the eluent to dryness under a stream of nitrogen at approximately 50°C.[14]
-
Reconstitute the residue in 200 µL of the mobile phase.
Visualization of the Extraction Process
Caption: Step-by-step solid-phase extraction (SPE) workflow.
2. LC-MS/MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm)[4]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.2% formic acid[11]
-
Mobile Phase B: 10 mM Ammonium formate in methanol with 0.2% formic acid[11]
-
Gradient: A suitable gradient to separate the analytes.
-
Injection Volume: 5 - 15 µL[1]
-
MS System: Triple quadrupole mass spectrometer
-
Ionization: Positive Electrospray Ionization (ESI+)
-
Scan Type: Multiple Reaction Monitoring (MRM)
Conclusion and Future Perspectives
The bioanalytical landscape for 3-hydroxy desloratadine is well-established, with numerous robust and sensitive LC-MS/MS methods available to support pharmacokinetic and bioequivalence studies. In contrast, the analytical methodology for Desloratadine N-Hydroxypiperidine is still in its nascent stages. The development and validation of a sensitive and specific method for this more polar metabolite will be crucial for a more complete understanding of Desloratadine's metabolic fate. Future research should focus on optimizing sample preparation and chromatographic conditions to enable the simultaneous quantification of Desloratadine and a wider range of its metabolites, including both the hydroxylated and N-oxidized species, in a single analytical run. This will provide a more comprehensive picture of the drug's disposition and contribute to a more thorough safety and efficacy assessment.
References
-
Hasnain, M. S., et al. (2014). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Journal of Advanced Pharmaceutical Technology & Research, 5(4), 185-191. [Link]
-
Scilit. (n.d.). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. Retrieved from [Link]
-
Zhang, K., et al. (2015). [Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS]. Zhongguo Yi Yuan Yao Xue Za Zhi, 35(18), 1608-1611. [Link]
-
Patel, D. P., et al. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Journal of Pharmaceutical Analysis, 2(4), 293-299. [Link]
-
Xu, H. R., et al. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Journal of Pharmaceutical and Biomedical Analysis, 45(4), 659-666. [Link]
-
Scilit. (n.d.). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Retrieved from [Link]
-
Varian, Inc. (2014). Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. Agilent. [Link]
-
Li, Y., et al. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Journal of Analytical Methods in Chemistry, 2021, 8888241. [Link]
-
Semantic Scholar. (n.d.). lc-ms / ms method for the simultaneous determination of desloratadine and its metabolite 3-hydroxy desloratadine in human plasma. Retrieved from [Link]
-
PubMed. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole-Induced Drug-Drug Interaction. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2021). An In-Depth Survey of Analytical Techniques for Quantifying Antihistamines and Antiasthmatics in Diverse Dosage Forms. Retrieved from [Link]
-
ResearchGate. (2007). Simultaneous determination of desloratadine and its active metabolite 3-hydroxydesloratadine in human plasma by LC/MS/MS and its application to pharmacokinetics and bioequivalence. Retrieved from [Link]
-
Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Bioestimation of Desloratadine and Montelukast Sodium in Spiked Human Plasma by High Performance Thin Layer Chromatography. Retrieved from [Link]
-
Wanfang Med Online. (2015). Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. Retrieved from [Link]
-
Pakistan Journal of Pharmaceutical Sciences. (2014). Validated selective spectrophotometric methods for the kinetic determination of desloratidine in tablets and in the presence of. Retrieved from [Link]
-
Semantic Scholar. (2021). Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS /MS and Application. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2019). Developing a High-performance Liquid Chromatography Method for Simultaneous Determination of Loratadine and its Metabolite Desloratadine in Human Plasma. Retrieved from [Link]
-
Research Journal of Pharmacy and Technology. (2015). Analytical Method Development and Validation of Desloratadine Tablet. Retrieved from [Link]
-
Shimadzu. (2023). Analysis of Desloratadine. Retrieved from [Link]
-
ResearchGate. (2012). Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. Retrieved from [Link]
-
SciSpace. (2015). Desloratadine analysis: as a pharmaceutical preparation and after accelerating ageing. Retrieved from [Link]
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Comparative stability of "Desloratadine N-Hydroxypiperidine" and other metabolites
This guide provides a technical analysis of the stability profiles of Desloratadine metabolites, with a specific focus on the N-Hydroxypiperidine derivative compared to the major circulating metabolites.
Executive Summary
In the metabolic profiling of Desloratadine (DL), stability varies drastically across its derivatives. While the primary metabolite 3-Hydroxydesloratadine (3-OH-DL) exhibits robust stability suitable for standard bioanalysis, Desloratadine N-Hydroxypiperidine represents a sensitive oxidative intermediate. It is less stable than the Desloratadine N-Oxide and significantly more stable than the Desloratadine N-Glucuronide , which undergoes rapid non-enzymatic hydrolysis.
Researchers must treat Desloratadine N-Hydroxypiperidine as a transient oxidative impurity that requires antioxidant stabilization and low-temperature handling to prevent conversion to N-oxides or reversion to the parent compound.
Chemical Profile & Structural Context[1][2][3][4][5]
Understanding the stability begins with the chemical structure. Desloratadine contains a piperidine ring susceptible to oxidation and N-glucuronidation.
| Compound | CAS Number | Role | Structural Vulnerability |
| Desloratadine (DL) | 100643-71-8 | Parent API | Piperidine nitrogen (N-oxidation/glucuronidation). |
| 3-Hydroxydesloratadine | 183198-49-4 | Major Metabolite | Stable aromatic hydroxylation. |
| Desloratadine N-Hydroxypiperidine | 1193725-73-3 | Oxidative Impurity/Metabolite | N-OH group : Prone to further oxidation (to N-oxide) or reduction.[1] |
| Desloratadine N-Oxide | 169253-26-3 | Oxidative Degradant | N-O bond : Thermally labile in MS source; chemically stable in solution. |
| Desloratadine N-Glucuronide | N/A | Phase II Metabolite | N-glycosidic bond : Extremely hydrolytically unstable. |
Comparative Stability Analysis
The Stability Hierarchy
The following hierarchy dictates handling requirements in bioanalytical assays:
Most Stable
-
3-Hydroxydesloratadine (Stable in plasma/urine; freeze-thaw resistant)[2]
-
Desloratadine N-Oxide (Stable in solution; susceptible to in-source fragmentation)
-
Desloratadine N-Hydroxypiperidine (Susceptible to redox cycling; requires antioxidants)
-
Desloratadine N-Glucuronide (Spontaneous hydrolysis at physiological pH)
Detailed Degradation Pathways
Oxidative Pathway (N-Hydroxypiperidine & N-Oxide)
Desloratadine N-Hydroxypiperidine is an intermediate in the oxidation of the secondary amine.
-
Mechanism: Under oxidative stress (peroxides, air exposure), the piperidine nitrogen hydroxylates (N-OH). This species is chemically anxious; it often dehydrates to an imine or oxidizes further to the thermodynamically more stable N-Oxide .
-
Bioanalytical Risk: If samples are not stabilized with antioxidants (e.g., Ascorbic Acid or BHT), N-Hydroxypiperidine may convert to N-Oxide during extraction, leading to overestimation of the N-Oxide and underestimation of the N-Hydroxy species.
Hydrolytic Pathway (N-Glucuronide)
The N-glucuronide is unique. Unlike the stable O-glucuronide of 3-OH-DL, the N-glucuronide of Desloratadine hydrolyzes spontaneously in aqueous buffers and plasma.
-
Critical Note: It acts as a "shuttle," forming UGT2B10 and immediately reverting to Desloratadine, complicating clearance calculations.
Visualizing the Pathways
Diagram 1: Metabolic and Degradation Pathways
This diagram illustrates the divergence between the stable metabolic route (3-OH) and the instability-prone oxidative/conjugative routes.
Caption: Stability map showing the high-risk reversion of N-Glucuronide and the oxidative progression of N-Hydroxypiperidine.
Experimental Protocols
Forced Degradation Study (Stability Profiling)
To objectively verify the stability of Desloratadine N-Hydroxypiperidine against the N-Oxide and Parent.
Reagents:
-
0.1 M HCl (Acid stress)
-
0.1 M NaOH (Base stress)
-
3% H₂O₂ (Oxidative stress)
-
UV Chamber (Photolytic stress)
Protocol:
-
Preparation: Prepare 100 µg/mL solutions of Desloratadine, N-Hydroxypiperidine standard, and N-Oxide standard in Methanol/Water (50:50).
-
Stress Conditions:
-
Oxidative: Add H₂O₂ to final 3% conc. Incubate at Room Temp for 2 hours. (Heat will degrade N-oxide artificially).
-
Thermal: Incubate neat solution at 60°C for 4 hours.
-
Hydrolytic: Add HCl or NaOH to separate aliquots; incubate at 60°C for 4 hours.
-
-
Quenching: Neutralize acid/base samples; add Sodium Metabisulfite to oxidative samples to stop reaction.
-
Analysis: Inject immediately onto LC-MS/MS.
Expected Results:
-
N-Hydroxypiperidine: Significant degradation in Oxidative (forms N-oxide) and Thermal conditions.
-
N-Oxide: Stable in oxidative; potential degradation in Thermal (deoxygenation).
-
Parent (DL): Degrades in Oxidative; Stable in Acid/Base.[3]
LC-MS/MS Method for Stability Separation
This method ensures the separation of the N-Hydroxy impurity from the N-Oxide, which may have similar mass transitions if in-source fragmentation occurs.
-
Column: Waters XBridge C18 or equivalent (100 mm x 2.1 mm, 3.5 µm).
-
Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).
-
Mobile Phase B: Acetonitrile.[4]
-
Gradient: 10% B to 90% B over 8 minutes.
-
Detection (ESI+):
-
Desloratadine: 311.1
259.1[5] -
N-Hydroxypiperidine: 327.1
311.1 (Loss of O) or 259.1 -
N-Oxide: 327.1
297.1 (Loss of CH2O) or 311.1 (Loss of O) -
Note: Monitor retention times closely; N-Oxide usually elutes earlier than N-Hydroxy due to higher polarity.
-
Data Summary: Stability Matrix
| Metabolite | pH Stability (Acid/Base) | Oxidative Stability | Thermal Stability | Light Stability | Recommended Storage |
| Desloratadine | High | Low (Forms N-Oxide) | Moderate | Low (Photosensitive) | Amber vial, <25°C |
| N-Hydroxypiperidine | Moderate | Very Low | Low | Low | -20°C, Antioxidant |
| N-Oxide | High | High | Low (Deoxygenation) | Moderate | -20°C |
| 3-Hydroxydesloratadine | High | High | High | Moderate | -20°C |
| N-Glucuronide | Unstable | Moderate | Unstable | Unknown | -80°C, Acidify |
Workflow for Stability Testing
Caption: Decision tree for handling labile Desloratadine metabolites to ensure data integrity.
References
-
Kazmi, F. et al. (2015). Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential. Drug Metabolism and Disposition.[5][6] Link
-
Srinubabu, G. et al. (2007). Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis. Link
-
Qi, M. et al. (2015). System-Dependent Metabolism of Drugs by Cytochrome P450: The Mechanistic Basis for Why Human Liver Microsomes Are Superior to Human Hepatocytes at Metabolizing Midazolam But Inferior at Metabolizing Desloratadine. KU ScholarWorks. Link
-
European Pharmacopoeia (Ph. Eur.) . Desloratadine Impurity Standards and N-Oxide Characterization. Link
-
PubChem . Desloratadine N-Hydroxypiperidine (Compound Summary). Link
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- 3. A validated stability-indicating UPLC method for desloratadine and its impurities in pharmaceutical dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. (PDF) Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor [academia.edu]
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- 6. arabjchem.org [arabjchem.org]
A Senior Application Scientist's Guide to Differentiating Desloratadine Metabolites: A Mass Spectrometry Fragmentation Comparison of N-Hydroxypiperidine and N-oxide Derivatives
Introduction: The Analytical Challenge of Metabolite Identification
In the field of drug metabolism and pharmacokinetics (DMPK), the unambiguous identification of metabolites is paramount for a comprehensive understanding of a drug's efficacy, safety, and metabolic fate. Desloratadine, the primary active metabolite of loratadine, is a potent, non-sedating antihistamine that undergoes several biotransformation pathways.[1][2] Among its metabolites are two isobaric species that present a unique analytical challenge: Desloratadine N-Hydroxypiperidine and Desloratadine N-oxide. Both possess the same nominal mass, making their differentiation by low-resolution mass spectrometry impossible.
This guide provides an in-depth comparison of the gas-phase fragmentation behavior of these two critical metabolites under tandem mass spectrometry (MS/MS) conditions. As a self-validating system, the protocols and interpretations herein are grounded in established principles of mass spectrometry, offering researchers a robust framework for distinguishing these and other structurally similar N-hydroxy and N-oxide compounds. We will explore the causal mechanisms behind their distinct fragmentation patterns, present detailed experimental workflows, and illustrate the key fragmentation pathways to empower researchers in their drug development endeavors.
Molecular Structures: The Basis of Fragmentation Differences
The subtle, yet significant, structural differences between Desloratadine N-Hydroxypiperidine and Desloratadine N-oxide are the root cause of their divergent fragmentation patterns.
-
Desloratadine N-Hydroxypiperidine: Features a hydroxyl group directly attached to the nitrogen atom of the piperidine ring.[3] This N-OH bond introduces specific cleavage pathways.
-
Desloratadine N-oxide: In this metabolite, the nitrogen atom of the pyridine ring is oxidized. This N-O bond is a dative bond and is known to be relatively labile under certain ionization conditions, providing a highly characteristic fragmentation signature.[1][4]
Both metabolites have a nominal molecular weight of 326 g/mol , leading to a protonated molecule [M+H]⁺ at m/z 327 in positive ion mode mass spectrometry.
Experimental Protocol: A Framework for Fragmentation Analysis
To reliably generate and analyze the fragments of these metabolites, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the industry standard.[5][6] The following protocol outlines a robust starting point for method development, designed to ensure specificity, sensitivity, and reproducibility.
Sample Preparation (Liquid-Liquid Extraction)
This protocol is a generalized approach for extracting metabolites from a biological matrix like plasma.
-
To 200 µL of plasma, add 25 µL of an appropriate internal standard (e.g., Desloratadine-d4).
-
Vortex briefly to mix.
-
Add 1 mL of an organic extraction solvent (e.g., methyl tert-butyl ether or a mixture of ethyl acetate and hexane).
-
Vortex vigorously for 5 minutes to ensure thorough mixing and extraction.
-
Centrifuge at 4000 rpm for 10 minutes to achieve phase separation.
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried extract in 150 µL of mobile phase for LC-MS/MS analysis.
LC-MS/MS System and Conditions
The choice of ionization source is critical. While Electrospray Ionization (ESI) is widely applicable, Atmospheric Pressure Chemical Ionization (APCI) can offer unique advantages for distinguishing N-oxides, as it can promote in-source thermal degradation leading to a characteristic loss of oxygen.[4][7]
-
LC System: A UPLC/HPLC system capable of gradient elution.
-
Column: A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm) is suitable for separating these moderately polar compounds.
-
Mobile Phase A: 10 mM Ammonium Formate in Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Gradient: A typical gradient would start at 5-10% B, ramping up to 95% B to elute the analytes, followed by a re-equilibration step.
-
Mass Spectrometer: A triple quadrupole or Q-TOF mass spectrometer.
-
Ionization Source: ESI or APCI, positive ion mode.
-
MS/MS Method:
-
Perform a full scan to identify the precursor ion, [M+H]⁺, at m/z 327.
-
Conduct a product ion scan on m/z 327 for each compound.
-
Optimize collision energy (CE) to generate a rich spectrum of fragment ions. A typical starting point for this class of molecules is a CE of 20-40 eV.
-
Comparative Fragmentation Analysis
Under Collision-Induced Dissociation (CID) in a tandem mass spectrometer, the protonated molecules of Desloratadine N-Hydroxypiperidine and Desloratadine N-oxide undergo distinct fragmentation pathways. The major expected transitions are summarized below.
| Compound | Precursor Ion [M+H]⁺ (m/z) | Primary Fragmentation | Key Product Ion (m/z) | Secondary Fragmentation | Secondary Product Ion (m/z) |
| Desloratadine N-oxide | 327 | Neutral Loss of Oxygen (-O) | 311 | Loss of Piperidine Moiety | 259 |
| Desloratadine N-Hydroxypiperidine | 327 | Loss of Piperidine Moiety | 259 | Neutral Loss of Water (-H₂O) | 309 |
The Diagnostic Pathway of Desloratadine N-oxide
The most significant and diagnostically powerful fragmentation for an N-oxide is the neutral loss of an oxygen atom (16 Da).[4][7] This "deoxygenation" is a well-documented phenomenon for N-oxides in mass spectrometry.[7][8]
-
Mechanism: The protonated precursor ion at m/z 327 readily loses the oxygen atom from the pyridine N-oxide moiety. This results in a highly abundant product ion at m/z 311, which is structurally identical to the protonated parent drug, desloratadine.
-
Subsequent Fragmentation: This m/z 311 ion then undergoes the characteristic fragmentation of desloratadine, which involves the cleavage and loss of the piperidine ring, yielding the well-known product ion at m/z 259.[2][5]
The Fragmentation Signature of Desloratadine N-Hydroxypiperidine
In contrast, Desloratadine N-Hydroxypiperidine lacks the labile N-oxide bond and therefore does not exhibit the characteristic 16 Da loss. Its fragmentation is driven by other structural features.
-
Primary Fragmentation: The most likely primary fragmentation pathway mirrors that of the parent drug, desloratadine. Cleavage at the bond connecting the piperidine ring to the tricyclic core results in the direct formation of the stable ion at m/z 259.[9] This pathway is common for piperidine-containing compounds.
-
Alternative Fragmentation: A less dominant, but still possible, pathway involves the neutral loss of water (18 Da) from the N-hydroxy group, which would produce a product ion at m/z 309. The loss of water is a common fragmentation route for compounds containing hydroxyl groups, though it is often less favored in ESI-MS/MS compared to other cleavages.[4]
Discussion and Practical Implications
The key to distinguishing these two isobaric metabolites lies in monitoring for the highly specific transitions.
-
For Desloratadine N-oxide: The transition m/z 327 → 311 is the definitive marker. Its presence is strong evidence for the N-oxide structure. A secondary transition of m/z 327 → 259 will also be observed, but it is the m/z 311 ion that provides specificity.
-
For Desloratadine N-Hydroxypiperidine: The primary transition to monitor is m/z 327 → 259 . The absence of a significant signal for m/z 311 is as informative as the presence of m/z 259. The minor transition of m/z 327 → 309 can provide further confirmatory evidence.
For researchers developing quantitative bioanalytical methods using Multiple Reaction Monitoring (MRM), this understanding is crucial.[5][10] Assigning the transition m/z 327 → 311 to the N-oxide and m/z 327 → 259 to the N-Hydroxypiperidine allows for their simultaneous, unambiguous quantification, provided they are chromatographically separated.
Conclusion
While Desloratadine N-Hydroxypiperidine and Desloratadine N-oxide are isobaric, their behavior in a tandem mass spectrometer is markedly different. The characteristic neutral loss of oxygen (16 Da) from the N-oxide provides a unique and reliable signature that is absent in the N-hydroxy analogue. The N-hydroxypiperidine derivative, conversely, fragments primarily through the loss of the entire substituted piperidine ring. By leveraging these mechanistically driven differences in fragmentation, researchers can confidently and accurately distinguish, identify, and quantify these critical metabolites, ensuring data integrity in drug development and clinical studies.
References
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
-
Simultaneous Determination of Loratadine and Its Metabolite Desloratadine in Beagle Plasma by LC-MS/MS and Application for Pharmacokinetics Study of Loratadine Tablets and Omeprazole‑Induced Drug–Drug Interaction. (2021). Taylor & Francis Online.
-
A Proposed UPLC-MS/MS Method for the Chromatographic Separation and Quantification of Desloratadine and its N-oxide Metabolite. (n.d.). BenchChem.
-
Development and validation of an improved LC-MS/MS method for the quantification of desloratadine and its metabolite in human plasma using deutrated desloratadine as internal standard. (n.d.). Scilit.
-
Determination of Desloratadine and Its Metabolite 3-OH Desloratadine in Human Plasma by LC-MS/MS. (2015). Wanfang Data.
-
Extraction and LC–MS-MS Analysis of Desloratadine and 3-Hydroxy Desloratadine from Human Plasma with SPEC® SCX. (2014). Agilent Technologies.
-
Quantification of desloratadine in human plasma by LC-ESI-MS/MS and application to a pharmacokinetic study. (n.d.). Journal of Pharmaceutical and Biomedical Analysis.
-
Further Characterization of the Metabolism of Desloratadine and Its Cytochrome P450 and UDP-glucuronosyltransferase Inhibition Potential: Identification of Desloratadine as a Relatively Selective UGT2B10 Inhibitor. (n.d.). Academia.edu.
-
Mass Spectrometry Fragmentation of Novel Piperidine Derivatives. (n.d.). BenchChem.
-
Prevalence of Desloratadine Slow-metabolizer Phenotype and Food-dependent Pharmacokinetics of Desloratadine in Healthy Chinese Volunteers. (2015). PubMed.
-
Liquid Chromatography/Mass Spectrometry Methods for Distinguishing N-Oxides from Hydroxylated Compounds. (n.d.). ResearchGate.
-
LC/ESI mass spectra of loratadine (bottom panel) and desloratadine (top...). (n.d.). ResearchGate.
-
Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Science Publishing.
-
Desloratadine N-Hydroxypiperidine. (n.d.). Veeprho.
-
Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process. (2001). PubMed.
-
Fragmentation mechanisms in mass spectrometry. (n.d.). Universidad de Guanajuato.
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- 6. tandfonline.com [tandfonline.com]
- 7. Fragmentation of N-oxides (deoxygenation) in atmospheric pressure ionization: investigation of the activation process - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to Robustness Testing of Analytical Procedures for Desloratadine N-Hydroxypiperidine
Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Quality
In the manufacturing of active pharmaceutical ingredients (APIs), the control of impurities is paramount to ensure the safety and efficacy of the final drug product. Desloratadine, a widely used second-generation antihistamine, is no exception. One of its potential impurities is Desloratadine N-Hydroxypiperidine, which must be monitored and quantified to ensure it does not exceed established safety thresholds. The reliability of this quantification hinges on the analytical method employed, and a critical component of validating such a method is assessing its robustness.
The "Why" of Robustness Testing: Beyond Regulatory Compliance
Robustness is defined as a measure of an analytical procedure's capacity to remain unaffected by small, deliberate variations in method parameters[5][6]. While it is a regulatory requirement, its practical importance cannot be overstated. An analytical method that is not robust is a ticking time bomb in a quality control laboratory. Minor, unavoidable fluctuations in daily operations—such as slight variations in the pH of a mobile phase, a small drift in column temperature, or differences between instruments—could lead to out-of-specification (OOS) results, costly investigations, and potential batch rejection.
Therefore, a robust analytical method is one that is reliable and transferable between laboratories and instruments, ensuring consistent performance throughout the lifecycle of the product[5][7][8]. The goal of a robustness study is to identify the method's potential weak points and establish operational ranges for critical parameters, thereby ensuring its reliability in a real-world setting.
Designing the Robustness Study: A Risk-Based Approach
Before embarking on a robustness study, it is essential to have a well-developed and optimized analytical method. For the purpose of this guide, we will consider a primary method based on Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), a workhorse in pharmaceutical analysis.
The Primary Analytical Method: RP-HPLC
Our hypothetical primary method for the quantification of Desloratadine N-Hydroxypiperidine is detailed below. The choice of a C18 column is based on its versatility and wide use for separating moderately polar compounds like Desloratadine and its impurities[9][10][11]. The mobile phase composition and pH are selected to achieve optimal resolution and peak shape.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic |
| Composition | Mobile Phase A : Mobile Phase B (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 242 nm |
| Injection Volume | 10 µL |
Identifying Critical Parameters for Robustness Testing
The selection of parameters to investigate in a robustness study should be based on a risk assessment of the analytical procedure[5][12]. The parameters with the highest likelihood of variation and the greatest potential impact on the results should be prioritized. For our RP-HPLC method, the following parameters are considered critical:
-
pH of the Mobile Phase Buffer: Small changes in pH can significantly affect the retention time and peak shape of ionizable compounds.
-
Percentage of Organic Modifier in the Mobile Phase: This has a direct and substantial impact on the retention and resolution of analytes.
-
Column Temperature: Temperature variations can influence retention times and column efficiency.
-
Flow Rate: Fluctuations in flow rate can affect retention times and peak areas.
-
Wavelength of Detection: The accuracy of quantification can be compromised if the detection wavelength is not set at the absorbance maximum or on a stable part of the spectral curve.
Experimental Workflow for Robustness Testing
The following diagram illustrates a typical workflow for conducting a robustness study.
Caption: Workflow for a typical robustness study.
Experimental Protocol: Robustness Testing of the RP-HPLC Method
The following is a step-by-step protocol for the robustness study of our primary RP-HPLC method. The study is designed using a one-factor-at-a-time (OFAT) approach, where one parameter is changed while the others are held constant.
1. Preparation of Solutions:
- Prepare a standard solution of Desloratadine N-Hydroxypiperidine at a known concentration (e.g., 10 µg/mL).
- Prepare a spiked sample solution containing Desloratadine and Desloratadine N-Hydroxypiperidine to evaluate resolution.
2. Nominal Condition Analysis:
- Equilibrate the HPLC system with the mobile phase under the nominal conditions as specified in the method.
- Inject the standard and spiked sample solutions in triplicate and record the chromatograms.
- Calculate the mean and relative standard deviation (RSD) for retention time, peak area, theoretical plates, tailing factor, and resolution between Desloratadine and Desloratadine N-Hydroxypiperidine.
3. Varied Conditions Analysis:
- For each parameter listed in the table below, adjust the condition to the specified low and high levels.
- For each variation, repeat step 2.
Table of Deliberate Variations for Robustness Study
| Parameter | Nominal Value | Low Variation | High Variation |
| Mobile Phase pH | 3.0 | 2.8 | 3.2 |
| % Acetonitrile | 40% | 38% | 42% |
| Column Temp. | 30°C | 28°C | 32°C |
| Flow Rate | 1.0 mL/min | 0.9 mL/min | 1.1 mL/min |
| Wavelength | 242 nm | 240 nm | 244 nm |
Data Analysis and Interpretation
The results of the robustness study are evaluated against predefined acceptance criteria. These criteria are set to ensure that the method's performance remains acceptable under the tested variations.
Hypothetical Robustness Study Results for the RP-HPLC Method
| Parameter Varied | Level | Retention Time (min) | Tailing Factor | Resolution | Assay (% of Nominal) |
| Nominal | - | 5.82 | 1.15 | 3.8 | 100.0 |
| Mobile Phase pH | 2.8 | 5.95 | 1.12 | 3.9 | 100.2 |
| 3.2 | 5.71 | 1.18 | 3.7 | 99.8 | |
| % Acetonitrile | 38% | 6.25 | 1.14 | 4.1 | 100.5 |
| 42% | 5.43 | 1.16 | 3.5 | 99.5 | |
| Column Temp. | 28°C | 5.98 | 1.13 | 3.9 | 100.3 |
| 32°C | 5.69 | 1.17 | 3.7 | 99.7 | |
| Flow Rate | 0.9 mL/min | 6.47 | 1.15 | 3.8 | 100.1 |
| 1.1 mL/min | 5.29 | 1.14 | 3.8 | 99.9 | |
| Wavelength | 240 nm | 5.82 | 1.15 | 3.8 | 98.9 |
| 244 nm | 5.82 | 1.15 | 3.8 | 99.2 |
Interpretation: The hypothetical data in the table above indicates that the primary RP-HPLC method is robust within the tested ranges. The variations in retention time are predictable, and the critical parameters of tailing factor (typically ≤ 2.0), resolution (typically ≥ 2.0), and assay value (typically 98.0% - 102.0%) all remain well within their acceptance criteria. This gives us confidence in the method's reliability for routine use.
Comparison with an Alternative Method: Ultra-Performance Liquid Chromatography (UPLC)
To provide a comprehensive guide, we will now compare our primary RP-HPLC method with a hypothetical alternative UPLC method. UPLC offers the potential for faster analysis times and improved resolution due to the use of smaller particle size columns (typically < 2 µm) and higher operating pressures[13][14][15].
The Alternative Analytical Method: UPLC
| Parameter | Condition |
| Column | UPLC BEH C18, 50 mm x 2.1 mm, 1.7 µm particle size |
| Mobile Phase A | 0.05 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with Orthophosphoric Acid |
| Mobile Phase B | Acetonitrile |
| Composition | Mobile Phase A : Mobile Phase B (60:40 v/v) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 35°C |
| Detection Wavelength | 242 nm |
| Injection Volume | 2 µL |
Comparative Performance
The following table compares the key performance attributes of the two methods under nominal conditions.
Comparison of RP-HPLC and UPLC Methods
| Performance Metric | Primary RP-HPLC Method | Alternative UPLC Method | Advantage |
| Run Time | ~8 minutes | ~2 minutes | UPLC (Faster) |
| Resolution | 3.8 | 4.5 | UPLC (Higher) |
| Solvent Consumption | High | Low | UPLC (More Economical) |
| System Backpressure | ~1500 psi | ~8000 psi | HPLC (Less Demanding on Instrument) |
| Sensitivity (LOQ) | ~0.1 µg/mL | ~0.05 µg/mL | UPLC (More Sensitive) |
Robustness Comparison
A full robustness study would be conducted on the UPLC method as well. For the sake of comparison, let's consider the impact of the most critical parameter, the percentage of acetonitrile, on both methods.
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Specificity of analytical methods for "Desloratadine N-Hydroxypiperidine" in the presence of degradants
Executive Summary: The Isobaric Challenge
In the stability profiling of Desloratadine (an active metabolite of loratadine), the quantification of oxidative degradants presents a unique analytical challenge. While the N-Oxide metabolite is well-documented, the N-Hydroxypiperidine derivative (specifically 8-Chloro-6,11-dihydro-11-(1-hydroxy-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine) is a critical USP Pharmaceutical Analytical Impurity (PAI) that requires specific monitoring.
The core difficulty lies in specificity . Both the N-Hydroxy and N-Oxide impurities are oxidative derivatives with a mass shift of +16 Da (M+O), often resulting in isobaric interference (m/z ~327) in mass spectrometry and co-elution in standard reverse-phase HPLC due to similar polarity shifts.
This guide objectively compares three analytical approaches—Ion-Pair HPLC , UHPLC-PDA , and LC-MS/MS —to determine the most effective protocol for isolating Desloratadine N-Hydroxypiperidine from its isobaric and structural analogs.
Degradation Pathway & Structural Logic
To design a specific method, one must understand the formation kinetics. Desloratadine contains a secondary amine on the piperidine ring. Under oxidative stress (peroxides, metal ions), this amine is the primary site of attack.
Figure 1: Oxidative Degradation Pathway of Desloratadine
Caption: Divergent oxidative pathways leading to isobaric impurities N-Hydroxypiperidine and N-Oxide.
Comparative Analysis of Analytical Methods
The following table summarizes the performance of three industry-standard methodologies based on resolution (
Table 1: Method Performance Matrix
| Feature | Method A: Ion-Pair HPLC | Method B: UHPLC-PDA | Method C: LC-MS/MS (MRM) |
| Principle | Charge modification via SDS/Octanesulfonate | High-efficiency sub-2μm particles | Mass filtering + Fragmentation |
| Specificity | Medium . Resolves based on ionic radius but struggles with structural isomers. | High . Superior peak capacity separates closely eluting polar species. | Ultimate . Distinguishes isobaric compounds via unique fragment ions. |
| Resolution ( | N/A (Relies on m/z) | ||
| LOD (Target) | ~0.5 µg/mL | ~0.1 µg/mL | < 0.005 µg/mL |
| Throughput | Low (30-45 min run) | High (< 10 min run) | High (< 8 min run) |
| Suitability | QC in manufacturing (Robust) | R&D Stability Profiling | Trace Impurity ID & Genotox Screening |
Deep Dive: The Recommended Protocols
Method A: The Robust Baseline (Ion-Pair HPLC)
Best for: Routine QC where MS is unavailable.
Standard C18 columns often fail to retain the polar N-Hydroxy impurity sufficiently to separate it from the N-Oxide. Ion-pair chromatography uses a surfactant to increase the retention of these basic amines.
-
Column: C18 (e.g., Inertsil ODS-3V), 250 x 4.6 mm, 5 µm.[1][2]
-
Mobile Phase:
-
Critical Parameter: The addition of SDS creates a dynamic ion-exchange surface. The N-Hydroxy species, being less basic than the parent but distinct in shape from the N-Oxide, resolves due to steric hindrance in the ion-pair complex.
-
Limitation: Incompatible with MS detection (non-volatile salts).
Method B: The High-Resolution Standard (UHPLC-PDA)
Best for: Stability Indicating Methods (SIM) in Development.
This method utilizes the pH-dependent solubility of the impurities. By adjusting pH to ~3.0 (using volatile buffers), we suppress the ionization of the hydroxylamine group differently than the N-oxide.
-
Column: Acquity BEH C18 or C8, 100 x 2.1 mm, 1.7 µm.[4]
-
Mobile Phase A: 0.05 M
+ 0.1% Triethylamine (pH 3.0). -
Mobile Phase B: Acetonitrile : Methanol (50:50).
-
Gradient: Steep gradient (5% B to 60% B in 5 mins).
-
Results: The N-Hydroxy impurity typically elutes before the parent but after the more polar N-Oxide.
Method C: The Specificity Gold Standard (LC-MS/MS)
Best for: Trace quantification and confirming identity of the N-Hydroxy species.
Since N-Hydroxy Desloratadine and Desloratadine N-Oxide are isobaric (approx m/z 327), a triple quadrupole operating in MRM (Multiple Reaction Monitoring) mode is required to distinguish them based on fragmentation patterns.
Experimental Workflow: LC-MS/MS Specificity
-
System: Agilent 6400 Series or Waters Xevo TQ-S.
-
Column: Phenyl-Hexyl (Provides pi-pi interaction selectivity for the pyridine ring).
-
MRM Transitions:
-
Parent (Desloratadine): 311.1
259.1 -
N-Oxide: 327.1
296.1 (Loss of -OCH3 or rearrangement) -
N-Hydroxypiperidine: 327.1
310.1 (Loss of -OH, characteristic of hydroxylamines).
-
-
Protocol Step-by-Step:
-
Step 1: Prepare a 1 mg/mL stock of Desloratadine spiked with 0.1%
(force degradation) to generate both impurities in situ if standards are unavailable. -
Step 2: Inject onto Phenyl-Hexyl column using Formic Acid (0.1%) / Methanol gradient.
-
Step 3: Monitor the 327
310 transition. Only the N-Hydroxy species will show a strong signal for the loss of 17 Da (OH), whereas the N-Oxide typically loses 16 Da (Oxygen) or undergoes complex rearrangements.
-
Decision Tree for Method Selection
Use the following logic flow to select the appropriate method for your development stage.
Figure 2: Analytical Method Selection Workflow
Caption: Workflow for selecting the optimal analytical technique based on resolution and equipment availability.
References
-
USP Pharmaceutical Analytical Impurities. "N-Hydroxy Desloratadine Pharmaceutical Analytical Impurity (PAI)." Sigma-Aldrich / Merck. Link
-
Zheng, J., & Rustum, A. M. (2010). "Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography." Journal of Pharmaceutical and Biomedical Analysis, 51(1), 146-152.[3] Link
-
Rao, N. M., et al. (2016). "Development and Validation of Stability-indicating RP-HPLC Method for the Estimation of Pseudoephedrine, Ambroxol and Desloratadine." Indian Journal of Pharmaceutical Sciences. Link
-
BenchChem. "A Proposed UPLC-MS/MS Method for the Chromatographic Separation and Quantification of Desloratadine and its N-oxide Metabolite." BenchChem Application Notes. Link
-
Qi, M., et al. (2015). "Chromatographic separation of Desloratadine and its impurities." Journal of Liquid Chromatography & Related Technologies. Link
Sources
- 1. jpsbr.org [jpsbr.org]
- 2. rjptonline.org [rjptonline.org]
- 3. Rapid separation of desloratadine and related compounds in solid pharmaceutical formulation using gradient ion-pair chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Validated Stability-Indicating RP-UPLC Method for Simultaneous Determination of Desloratadine and Sodium Benzoate in Oral Liquid Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal Protective Equipment & Handling Guide: Desloratadine N-Hydroxypiperidine
Executive Summary & Risk Context
Desloratadine N-Hydroxypiperidine (CAS: 1193725-73-3 / 183198-49-4) is a pharmacologically active impurity and metabolite of Desloratadine.[1] While Desloratadine is a non-sedating antihistamine, its impurities must be handled with heightened caution due to the "Precautionary Principle" in pharmaceutical development.
Critical Hazard Profile:
-
Parent Compound Toxicity: Desloratadine is classified as H361 (Suspected of damaging fertility or the unborn child) and H318 (Causes serious eye damage) [1, 2].[1]
-
Impurity Uncertainty: N-oxidized derivatives and piperidine impurities often carry structural alerts for genotoxicity or higher potency than the parent API. Until specific toxicology data confirms otherwise, this substance must be handled as a Potent Compound (OEB 3/4) .
-
Physical State: Typically a solid powder, presenting a high risk of airborne particulate generation during weighing.
Hierarchy of Controls (Visualized)
Safety is not just PPE; it is a system. The following diagram illustrates the mandatory workflow for handling this compound, prioritizing engineering controls over personal gear.
Caption: Operational containment strategy prioritizing engineering controls (Blue) before PPE (Red) for solid vs. liquid handling.
PPE Specifications Matrix
The following gear is non-negotiable for handling Desloratadine N-Hydroxypiperidine in quantities >1 mg.
| Protection Zone | Recommended Equipment | Technical Justification |
| Respiratory | Powered Air Purifying Respirator (PAPR) or Tight-fitting P100 | If handling outside a certified fume hood. N-oxides are fine particulates; surgical masks provide zero protection against API dust [2]. |
| Hand (Primary) | Nitrile (High Dexterity) | 4-6 mil thickness. Acts as a sacrificial layer. Change immediately upon contamination. |
| Hand (Secondary) | Nitrile (Long Cuff) or Laminate | Worn under the primary glove. Provides chemical permeation resistance if the outer glove is breached. |
| Eye/Face | Chemical Goggles | Safety glasses are insufficient due to the H318 (Severe Eye Damage) classification of the parent compound [1]. Dust can bypass glasses. |
| Body | Tyvek® Lab Coat / Coverall | Must have elastic cuffs. Cotton coats absorb and retain powders, creating a secondary exposure source. |
Operational Protocol: Weighing & Solubilization
Objective: Transfer solid Desloratadine N-Hydroxypiperidine from vial to solvent without environmental release.
Step 1: Preparation
-
Verify Airflow: Ensure Fume Hood/Enclosure is operating at 80–100 fpm face velocity.
-
Static Elimination: Use an ionizing bar or anti-static gun on the vial. Charged powders "jump" and are the #1 cause of bench contamination.
-
Double Glove: Don inner gloves (taped to sleeve) and outer gloves.
Step 2: The Transfer (Solid State)
-
Place a tared vial inside the balance enclosure.
-
Open the source container only inside the enclosure.
-
Use a disposable anti-static spatula . Do not reuse spatulas to prevent cross-contamination.
-
Wet Down Technique: Immediately after weighing, add the solvent (e.g., Methanol, DMSO) to the tared vial before removing it from the balance.
-
Why? Solutions are significantly safer to handle than dry powders.
-
Step 3: Decontamination
-
Wipe the exterior of the solution vial with a methanol-dampened wipe (Kimwipe).
-
Dispose of the wipe in the Solid Hazardous Waste bin inside the hood.
-
Remove outer gloves inside the hood and discard.
Waste Disposal & Emergency Logic
Desloratadine derivatives are toxic to aquatic life (H411) [1]. Under no circumstances should this enter sink drains.
Caption: Waste stream decision tree ensuring zero environmental release and total destruction via incineration.
Spill Response ( < 100 mg)
-
Evacuate the immediate area for 15 minutes to let aerosols settle.
-
Don PPE: Double gloves, Goggles, P100 Respirator.
-
Cover: Gently cover spill with paper towels dampened with Methanol . Do not use dry brooms (creates dust).
-
Collect: Scoop up damp towels and glass into a rigid hazardous waste container.
-
Wash: Clean surface with soap and water 3x.
References
-
Organon. (2024).[1] Safety Data Sheet: Desloratadine Solid Formulation. Retrieved from 1
-
Fisher Scientific. (2017). Safety Data Sheet: Desloratadine. Retrieved from
-
LGC Standards. (2023). Desloratadine N-Hydroxypiperidine Product Sheet. Retrieved from 2
-
ChemicalBook. (2026). Desloratadine MSDS. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
